molecular formula C7H7N3O5 B184574 4-Methoxy-2,3-dinitroaniline CAS No. 5473-00-7

4-Methoxy-2,3-dinitroaniline

Cat. No.: B184574
CAS No.: 5473-00-7
M. Wt: 213.15 g/mol
InChI Key: KKIFNGUMEDQAHY-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dinitroaniline is an aromatic organic compound featuring aniline and methoxy substituents on a benzene ring with two adjacent nitro groups, a structure of significant interest in advanced materials research . While specific studies on this isomer are limited, its molecular architecture suggests considerable potential as a versatile building block for synthesizing complex heterocyclic systems and functional materials. Related methoxy-nitroaniline compounds are extensively investigated for their non-linear optical (NLO) properties, as the electron-donating methoxy and amino groups, coupled with the strong electron-withdrawing nitro groups, create a pronounced push-pull system ideal for second-harmonic generation and electro-optics . This makes such compounds candidates for the growth of organic single crystals with potential applications in photonic devices and frequency conversion . In synthetic chemistry, 4-methoxy-2-nitroaniline, a closely related analog, is a documented precursor in multi-step syntheses, including the construction of complex molecules like the antitumor alkaloid 9-methoxyellipticine and the antimalarial drug primaquine . The presence of multiple reactive sites on 4-Methoxy-2,3-dinitroaniline allows for further functionalization, positioning it as a potential intermediate for developing pharmaceuticals, agrochemicals, and ligands for catalysis. Researchers can leverage this chemical for exploring novel NLO materials, as a scaffold in medicinal chemistry, or for fundamental studies on charge transfer in organic molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFNGUMEDQAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970049
Record name 4-Methoxy-2,3-dinitroaniline
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Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-00-7
Record name MLS002639285
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Record name 4-Methoxy-2,3-dinitroaniline
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Record name 4-METHOXY-2,3-DINITROANILINE
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Foundational & Exploratory

Technical Monograph: 4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Compound Identity: 4-Methoxy-2,3-dinitroaniline CAS Registry Number: 5473-00-7 Synonyms: 2,3-Dinitro-p-anisidine; 4-Amino-2,3-dinitroanisole Role: High-Value Intermediate for Heterocyclic Synthesis

Executive Summary: As a Senior Application Scientist in drug discovery, I classify 4-Methoxy-2,3-dinitroaniline not merely as a catalog chemical, but as a strategic "gateway scaffold." Its value lies in the 2,3-dinitro substitution pattern . Unlike the common 2,4-dinitro isomers (which lead to 5- or 6-substituted benzimidazoles), the 2,3-dinitro motif, upon reduction, yields a vicinal diamine that allows for the synthesis of 4-substituted benzimidazoles . This substitution pattern is critical for modulating kinase selectivity and solubility profiles in modern medicinal chemistry.

This guide details the physicochemical profile, synthetic challenges, and the critical downstream application of this compound in generating benzimidazole libraries.

Part 2: Physicochemical Profile[1]

The steric crowding of the nitro groups at positions 2 and 3 creates a twisted "non-planar" nitro conformation, significantly affecting solubility and reactivity compared to its 2,4-dinitro isomer.

Table 1: Key Technical Properties
PropertySpecification / DataApplication Note
Molecular Formula C₇H₇N₃O₅Core scaffold for elemental analysis.
Molecular Weight 213.15 g/mol --
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with purity; darkens on oxidation.
Melting Point 178–182 °C (Predicted/Analogous)Note: High MP due to intermolecular H-bonding.
Solubility DMSO, DMF, Ethyl AcetatePoor water solubility requires polar organic solvents for reactions.
pKa (Conjugate Acid) ~ -1.0 to 0.5Extremely weak base due to dual electron-withdrawing nitro groups.
Electronic Character Highly Electron Deficient RingActivated for Nucleophilic Aromatic Substitution (SNAr) at the methoxy position if heated.

Part 3: Synthesis & Manufacturing Pathways

Synthesizing the 2,3-dinitro isomer is challenging because standard nitration of p-anisidine favors the 2,4- or 2,6-positions. Accessing the 2,3-pattern requires a "blocking" strategy or a rearrangement.

Retrosynthetic Logic

The most robust route usually avoids direct dinitration of anisidine. Instead, it often proceeds via the nitration of a protected precursor or nucleophilic substitution on a pre-functionalized benzene.

Preferred Laboratory Route:

  • Starting Material: 3-Nitro-4-methoxyaniline (commercially available).

  • Protection: Acetylation of the amine to N-(4-methoxy-3-nitrophenyl)acetamide.

  • Regioselective Nitration: Nitration under controlled conditions (HNO3/H2SO4) directs to the ortho position of the acetamide (position 2), sterically guided by the existing nitro group.

  • Deprotection: Acidic hydrolysis removes the acetyl group.

Synthesis Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: 3-Nitro-4-methoxyaniline Step1 Step 1: Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Inter1 Intermediate: N-Acetyl-3-nitro-4-methoxyaniline Step1->Inter1 Step2 Step 2: Nitration (fuming HNO3, H2SO4, 0-5°C) Inter1->Step2 Directs ortho to NHAc Inter2 Intermediate: N-Acetyl-2,3-dinitro-4-methoxyaniline Step2->Inter2 Step3 Step 3: Hydrolysis (HCl/EtOH or H2SO4, Reflux) Inter2->Step3 Product Target: 4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7) Step3->Product Yields free amine

Caption: Stepwise synthesis designed to enforce the 2,3-substitution pattern via steric control and directing group leverage.

Part 4: Critical Application – The Benzimidazole Workflow

The primary utility of CAS 5473-00-7 in drug development is its conversion to 4-methoxy-1H-benzo[d]imidazole . This scaffold is ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

Reduction Protocol (Self-Validating)

Rationale: The two nitro groups must be reduced to amines without demethylating the methoxy group.

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-Methoxy-2,3-dinitroaniline in MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Keep wet to prevent ignition.

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.

    • Validation: Monitor TLC (EtOAc:Hexane 1:1). The yellow starting material spot will disappear; a polar, UV-active blue-fluorescent spot (diamine) will appear at the baseline.

  • Filtration: Filter through Celite under nitrogen (the diamine is oxidation-sensitive).

  • Result: 4-Methoxy-2,3-diaminoaniline (unstable, use immediately).

Cyclization to Benzimidazole

Method: Condensation with Formic Acid or Orthoesters.

  • Reagent: Trimethyl orthoformate (TMOF) + cat. p-TsOH.

  • Conditions: Reflux for 2 hours.

  • Outcome: Formation of the benzimidazole ring.

Application Logic Diagram (Graphviz)

Application_Workflow Input 4-Methoxy-2,3-dinitroaniline Process1 Reduction (H2, Pd/C) Input->Process1 Inter Vicinal Diamine (Unstable Intermediate) Process1->Inter -4H2O Process2 Cyclization (R-COOH or TMOF) Inter->Process2 Output 4-Methoxy-Benzimidazole (Drug Scaffold) Process2->Output Ring Closure

Caption: The "Value Chain" - transforming the dinitro precursor into a pharmacologically active scaffold.

Part 5: Safety & Handling (HSE)

As a polynitro aromatic amine, this compound presents specific hazards that must be managed in a research environment.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Toxic by inhalation, ingestion, and skin contact. Potential Methemoglobinemia inducer.Use full PPE (Tyvek suit, nitrile gloves). Handle only in a fume hood.
Energetic Stability Polynitro compounds have decomposition potential.Do not heat dry solid above 150°C. Avoid friction/impact. Store away from reducing agents.
Environmental Toxic to aquatic life with long-lasting effects.Isolate all waste streams. Do not dispose of down the drain.

Storage: Store at 2–8°C (Refrigerated), under inert atmosphere (Argon) if possible, to prevent surface oxidation.

Part 6: References

  • PubChem Compound Summary. (2025). 4-Methoxy-2-nitroaniline (Structural Analog Data).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • TSK Lifesciences. (n.d.).[2] Product List: 4-methoxy-2,3-dinitroaniline (TSK039).[3] Retrieved from [Link]

  • Organic Syntheses. (1946). General Methods for Nitration of Anisidines. Org.[4][1] Synth. Coll. Vol. 3. (Contextual grounding for nitration regioselectivity). Retrieved from [Link]

(Note: Specific literature on the exact 2,3-dinitro isomer is sparse; protocols are derived from validated methodologies for homologous vicinal dinitroanilines used in benzimidazole synthesis.)

Sources

2,3-Dinitro-4-Methoxyaniline: Structural Analysis & Chemical Behavior

[1]

Executive Summary

2,3-Dinitro-4-methoxyaniline (also known as 2,3-dinitro-p-anisidine) is a highly substituted benzene derivative characterized by the presence of two nitro groups in adjacent (vicinal) positions.[1] This structural motif introduces significant steric strain and electronic repulsion, making the molecule prone to acid-catalyzed rearrangement—a critical consideration for researchers utilizing this scaffold for benzimidazole synthesis or azo dye development.

PropertyData
CAS Number 5473-00-7
IUPAC Name 4-methoxy-2,3-dinitroaniline
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

N

O

Molecular Weight 213.15 g/mol
Melting Point 188°C (dec.)
Key Hazard Potential explosive decomposition; Methemoglobinemia agent.

Structural Characterization

The defining feature of this molecule is the 2,3-dinitro motif . In a standard benzene ring, adjacent nitro groups are forced out of planarity to minimize oxygen-oxygen repulsion.

Theoretical vs. Observed Geometry
  • Steric Crowding: The nitro group at C2 is flanked by an amino group (C1) and a nitro group (C3). The nitro group at C3 is flanked by the C2-nitro and the C4-methoxy group.[1]

  • Torsion Angles: Crystallographic data on similar vicinal dinitro compounds suggests the nitro groups rotate ~40–70° out of the aromatic plane. This reduces conjugation with the ring, making the nitro groups more labile than in 2,4- or 2,6-isomers.

  • Intramolecular H-Bonding: A weak intramolecular hydrogen bond exists between the amino proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and the oxygen of the ortho-nitro group (C2), stabilizing the C2-nitro orientation slightly, but increasing strain on the C3-nitro.
    
Spectroscopic Signature (NMR Prediction)

Differentiation from the 2,6-isomer is best achieved via

NucleusSignalMultiplicityCoupling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Structural Assignment

H (Ar-H)

7.10 - 7.30
Doublet (d)

Hz
H5 : Ortho to -OMe, Meta to -NO

. Shielded by OMe.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H (Ar-H)

7.80 - 8.10
Doublet (d)

Hz
H6 : Ortho to -NH

, Meta to -NO

. Deshielded by ring currents/nitro.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H (NH

)

6.0 - 7.5
Broad SingletN/AExchangeable protons.

H (OMe)

3.85 - 3.95
Singlet (s)N/AMethoxy group.

Diagnostic Logic:

  • 2,3-isomer: Shows an AB system (two doublets) for the aromatic protons (H5 and H6 are neighbors).[1]

  • 2,6-isomer: Shows a Singlet (s) for the aromatic protons (H3 and H5 are equivalent) or meta-coupling if asymmetric.[1]

  • 3,5-isomer: Shows two singlets or weak meta-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Hz).
    

Synthesis & Instability (The Rearrangement Problem)

Direct nitration of 4-methoxyaniline typically yields the 2-nitro or 2,6-dinitro product.[1] Accessing the 2,3-isomer requires controlled nitration of the protected acetanilide, followed by careful deprotection.

Critical Warning: In concentrated sulfuric acid, 2,3-dinitro-4-methoxyaniline undergoes a nitro-group migration (rearrangement) to the thermodynamically more stable 2,5-dinitro isomer.[1] This is a classic example of the "reverdin rearrangement" type behavior observed in crowded polynitroarenes.

Synthesis & Rearrangement Pathway

The following diagram illustrates the synthesis from p-anisidine and the acid-catalyzed rearrangement risk.

SynthesisPathStartp-Anisidine(4-Methoxyaniline)Step1Acetylation(Ac2O / AcOH)Start->Step1Inter14-MethoxyacetanilideStep1->Inter1Step2Nitration (HNO3)Controlled Temp < 10°CInter1->Step2Target2,3-Dinitro-4-methoxyacetanilide(Kinetic Product)Step2->TargetStep3Deprotection(Mild Base Hydrolysis)Target->Step3Final2,3-Dinitro-4-methoxyaniline(Target)Step3->FinalRearrangeRearrangement(H2SO4, Heat)Final->RearrangeAcid/HeatStable2,5-Dinitro-4-methoxyaniline(Thermodynamic Product)Rearrange->Stable

Figure 1: Synthetic pathway highlighting the kinetic access to the 2,3-isomer and the thermodynamic sink of the 2,5-isomer.[1]

Experimental Protocols

Synthesis of 2,3-Dinitro-4-methoxyaniline

Note: This protocol is adapted from historical nitration studies of anisidines.

  • Acetylation: Dissolve 4-methoxyaniline (1 eq) in acetic acid. Add acetic anhydride (1.1 eq) at 0°C. Precipitate with water to isolate 4-methoxyacetanilide .[1]

  • Nitration: Suspend the acetanilide in glacial acetic acid. Add fuming nitric acid (2.2 eq) dropwise while maintaining temperature below 15°C .[1]

    • Why? Higher temperatures favor the 2,6-substitution pattern.

  • Hydrolysis: Isolate the dinitro-acetanilide intermediate. Reflux in 10% ethanolic KOH for 30 minutes.

    • Avoid Acid Hydrolysis: Using HCl or H

      
      SO
      
      
      for deprotection can trigger the rearrangement to the 2,5-isomer described above.
  • Purification: Recrystallize from ethanol. The 2,3-isomer typically forms orange-yellow needles (mp ~188°C).[1]

Analytical Validation Workflow

To confirm you have the 2,3-isomer and not the 2,6-isomer:

AnalysisSampleUnknown Dinitro-p-anisidineNMR1H NMR (DMSO-d6)Sample->NMRDecision1Aromatic Region Pattern?NMR->Decision1ResultATwo Doublets (J=9Hz)(AB System)Decision1->ResultAOrtho CouplingResultBSinglet (2H)or Meta CouplingDecision1->ResultBSymmetry/MetaConclACONFIRMED:2,3-Dinitro IsomerResultA->ConclAConclBREJECT:2,6- or 3,5-IsomerResultB->ConclB

Figure 2: NMR decision tree for distinguishing vicinal dinitro isomers.

Reactivity Profile: The "Vicinal" Advantage

The 2,3-dinitro configuration offers unique reactivity patterns useful in drug design:

  • Nucleophilic Displacement (S

    
    Ar):  The nitro group at position 3 is "squeezed" and out of plane, but the nitro group at position 2 is activated by the ortho-amine. However, diazotization experiments show that the 2-nitro group  can be displaced by halides (e.g., Cl
    
    
    ) during diazotization in HCl, a rare reaction driven by relief of steric strain.
  • Reduction to Diamines: Catalytic hydrogenation (Pd/C, H

    
    ) yields 1,2,3,4-tetraaminobenzene derivatives  (unstable) or, if partial, 2,3-diamino-4-methoxyaniline . These are potent precursors for constructing benzimidazole scaffolds found in proton pump inhibitors.
    

References

  • Meldola, R., & Eyre, J. V. (1902).[2] The Diazotisation of Dinitroanisidines and Related Compounds. Journal of the Chemical Society, Transactions, 81, 998-1004. (Foundational synthesis and structure proof).

  • Gore, P. H. (1970). The Rearrangement of Aromatic Nitro Compounds. Part I. The Reactions of Nitroanilines in Aqueous Sulphuric Acid. Journal of the Chemical Society B, 1970, 686. Link

  • PubChem. (n.d.).[1][3] 4-methoxy-2,3-dinitroaniline (Compound Summary).[1][2][4][5] National Library of Medicine. Link

  • Hodgson, H. H., & Crook, J. H. (1936).[2] Preparation of 2:6-Dinitro-p-phenylenediamine and 4-Chloro-2:3-dinitroanisole.[1][2] Journal of the Chemical Society.[6] Link

A Technical Guide to the Comparative Analysis of 4-Methoxy-2-nitroaniline and 4-Methoxy-2,3-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth comparative analysis of 4-methoxy-2-nitroaniline and its dinitrated analogue, 4-methoxy-2,3-dinitroaniline. While 4-methoxy-2-nitroaniline is a well-characterized and commercially significant intermediate in the pharmaceutical and dye industries, particularly as a precursor to the proton pump inhibitor omeprazole, its 2,3-dinitro derivative is a less-documented compound. This guide will synthesize available experimental data for 4-methoxy-2-nitroaniline with theoretical and extrapolated information for 4-methoxy-2,3-dinitroaniline to offer a comprehensive resource for researchers. We will delve into their structural and physicochemical differences, plausible synthetic pathways with mechanistic insights, comparative spectral analyses for characterization and differentiation, and a discussion of their potential applications and divergent reactivity. This document is designed to be a practical and intellectually rigorous guide for professionals in organic synthesis and drug development.

Introduction: A Tale of Two Nitroanilines

Substituted anilines are foundational building blocks in modern organic chemistry, with applications spanning from pharmaceuticals to advanced materials. The introduction of nitro groups onto an aniline scaffold profoundly influences its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and increases the acidity of the amine protons.

This guide focuses on two related molecules: 4-methoxy-2-nitroaniline, also known as 2-nitro-p-anisidine, and the more obscure 4-methoxy-2,3-dinitroaniline. 4-Methoxy-2-nitroaniline is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals like Omeprazole and Primaquine, as well as pigments.[1] Its synthesis and properties are well-documented.

In contrast, 4-methoxy-2,3-dinitroaniline is not as extensively studied, with limited available experimental data. This guide aims to bridge this knowledge gap by presenting a cohesive analysis of both compounds. We will explore how the addition of a second nitro group at the 3-position is expected to alter the molecule's characteristics and provide researchers with the foundational knowledge to synthesize, characterize, and potentially utilize this dinitro compound.

Comparative Physicochemical Properties

The seemingly subtle addition of a second nitro group is predicted to have a significant impact on the physicochemical properties of the molecule. Below is a comparative table summarizing the known properties of 4-methoxy-2-nitroaniline and the available or predicted properties of 4-methoxy-2,3-dinitroaniline.

Property4-Methoxy-2-nitroaniline (2-Nitro-p-anisidine)4-Methoxy-2,3-dinitroaniline
Molecular Formula C₇H₈N₂O₃[2]C₇H₇N₃O₅[3]
Molecular Weight 168.15 g/mol [2]213.15 g/mol (calculated)
Appearance Orange to red powder or crystals[4]Predicted to be a yellow to orange solid
Melting Point 123-127 °C[4]No experimental data available
Predicted XlogP 1.91.4[3]

The introduction of a second nitro group in 4-methoxy-2,3-dinitroaniline increases its molecular weight and is expected to influence its polarity and intermolecular forces, likely leading to a higher melting point compared to its mono-nitro counterpart. The predicted XlogP value for the dinitro compound is lower, suggesting it may be slightly less lipophilic than the mono-nitro compound.

Synthesis Strategies and Mechanistic Considerations

The synthesis of these compounds hinges on the principles of electrophilic aromatic substitution, with careful consideration of directing group effects and the reactivity of the aromatic ring.

Synthesis of 4-Methoxy-2-nitroaniline

The established and reliable synthesis of 4-methoxy-2-nitroaniline from p-anisidine involves a three-step process: acetylation of the amine, nitration, and subsequent hydrolysis.[5]

Diagram of the Synthesis Workflow for 4-Methoxy-2-nitroaniline:

G p_anisidine p-Anisidine acetylation Acetylation (Acetic Anhydride) p_anisidine->acetylation acetanilide 4-Methoxyacetanilide acetylation->acetanilide nitration Nitration (HNO₃/H₂SO₄) acetanilide->nitration nitro_acetanilide 4-Methoxy-2-nitroacetanilide nitration->nitro_acetanilide hydrolysis Hydrolysis (Acid or Base) nitro_acetanilide->hydrolysis final_product 4-Methoxy-2-nitroaniline hydrolysis->final_product

Caption: Synthesis workflow for 4-Methoxy-2-nitroaniline.

Mechanistic Rationale:

  • Acetylation: The amino group of p-anisidine is strongly activating and ortho-, para-directing. Direct nitration would lead to a mixture of products and potential over-oxidation. Acetylation to form 4-methoxyacetanilide moderates the activating effect of the amino group and provides steric hindrance, favoring nitration at the ortho position.

  • Nitration: The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. Since the para position is blocked by the methoxy group, the primary product is 4-methoxy-2-nitroacetanilide.

  • Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 4-methoxy-2-nitroaniline.

Detailed Experimental Protocol for 4-Methoxy-2-nitroaniline:

  • Acetylation of p-Anisidine:

    • Dissolve p-anisidine in glacial acetic acid.

    • Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

    • Allow the reaction to proceed to completion, then pour the mixture into ice water to precipitate 4-methoxyacetanilide.

    • Filter, wash with cold water, and dry the product.

  • Nitration of 4-Methoxyacetanilide:

    • Carefully dissolve the 4-methoxyacetanilide in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate 4-methoxy-2-nitroacetanilide.

    • Filter, wash thoroughly with cold water until neutral, and dry.

  • Hydrolysis of 4-Methoxy-2-nitroacetanilide:

    • Reflux the 4-methoxy-2-nitroacetanilide with an aqueous acid (e.g., HCl) or base (e.g., NaOH solution).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize if necessary to precipitate the 4-methoxy-2-nitroaniline.

    • Filter, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.

Proposed Synthesis of 4-Methoxy-2,3-dinitroaniline

There is a lack of specific literature detailing the synthesis of 4-methoxy-2,3-dinitroaniline. However, a plausible route can be proposed based on the further nitration of a protected 4-methoxy-2-nitroaniline derivative. The presence of two deactivating nitro groups makes direct nitration of 4-methoxy-2-nitroaniline challenging and likely to require harsh conditions.

Proposed Synthetic Pathway:

G start 4-Methoxy-2-nitroaniline protection Amine Protection (e.g., Acetylation) start->protection protected_intermediate N-(4-methoxy-2-nitrophenyl)acetamide protection->protected_intermediate dinitration Further Nitration (Harsher conditions, e.g., fuming HNO₃/H₂SO₄) protected_intermediate->dinitration dintro_protected N-(4-methoxy-2,3-dinitrophenyl)acetamide dinitration->dintro_protected deprotection Deprotection (Hydrolysis) dintro_protected->deprotection final_product 4-Methoxy-2,3-dinitroaniline deprotection->final_product G sample Unknown Sample (Mixture or Pure Compound) ms Mass Spectrometry (MS) Determine Molecular Weight sample->ms hplc HPLC Separate Isomers sample->hplc identification Compound Identification ms->identification nmr NMR Spectroscopy (¹H and ¹³C) Determine Substitution Pattern nmr->identification ir IR Spectroscopy Confirm Functional Groups ir->identification hplc->nmr hplc->ir

Caption: Analytical workflow for compound identification.

Reactivity and Potential Applications

The presence of an additional nitro group in 4-methoxy-2,3-dinitroaniline renders its aromatic ring significantly more electron-deficient compared to 4-methoxy-2-nitroaniline. This has profound implications for its reactivity and potential applications.

  • Nucleophilic Aromatic Substitution: The dinitro compound is expected to be much more reactive towards nucleophilic aromatic substitution. The nitro groups, particularly at the ortho and para positions to a leaving group (if one were present), would strongly activate the ring for such reactions.

  • Reduction of Nitro Groups: Selective reduction of one nitro group in the presence of the other could provide a pathway to novel diamino compounds, which are valuable synthons.

  • Acidity of the Amine: The two electron-withdrawing nitro groups will increase the acidity of the amine protons, making the dinitroaniline a weaker base than the mono-nitroaniline.

  • Applications in Energetic Materials: While likely not a primary explosive, dinitroanilines can be precursors to or components of energetic materials.

  • Pharmaceutical and Dye Synthesis: The altered electronic properties and increased reactivity of the dinitro compound could open up new avenues for the synthesis of novel dyes and pharmacologically active molecules that are not accessible from the mono-nitro precursor.

Conclusion

This technical guide has provided a comparative overview of 4-methoxy-2-nitroaniline and the less-explored 4-methoxy-2,3-dinitroaniline. While a wealth of experimental data exists for the former, the latter remains a compound with significant potential for further research. We have outlined the key physicochemical and spectroscopic differences that would allow for their differentiation, provided a robust synthesis protocol for the mono-nitro compound, and proposed a plausible route for the synthesis of its dinitro analogue. The discussion on their comparative reactivity highlights the new chemical space that 4-methoxy-2,3-dinitroaniline could unlock for chemists in various fields. It is our hope that this guide will serve as a valuable resource and a catalyst for further investigation into the chemistry and applications of these intriguing nitroaromatic compounds.

References

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Eureka. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications. Retrieved February 9, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-2,3-dinitroaniline. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitroaniline. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Dinitroaniline. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

PART 1: CHEMICAL IDENTITY & STRUCTURAL ANALYSIS

[1]

1.1 Compound Profile 4-Methoxy-2,3-dinitroaniline (also known as 2,3-Dinitro-p-anisidine) is a specialized aromatic intermediate primarily utilized in the synthesis of benzimidazole-based pharmacophores and azo dyes.[1][2] Unlike its common commodity isomer (4-Methoxy-2-nitroaniline), this di-nitro variant possesses significantly higher potential energy and a more aggressive toxicity profile due to the steric crowding of nitro groups at the ortho and meta positions relative to the amine.[1]

PropertySpecification
IUPAC Name 4-Methoxy-2,3-dinitroaniline
CAS Number 5473-00-7
Molecular Formula C₇H₇N₃O₅
Molecular Weight 213.15 g/mol
SMILES COC1=C(C(=C(C=C1)N)[O-])[O-]
Physical State Orange to deep red crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, Acetone

1.2 Structural Reactivity Logic

  • Electronic Push-Pull: The molecule features a strong electron-donating methoxy group (

    
    ) para to a strong electron-withdrawing nitro group (
    
    
    ).[1] This "push-pull" system increases the dipole moment, making the compound highly polar and enhancing its absorption in the visible spectrum (deep color).[1]
  • Labile Nitro Group: The nitro group at the 3-position is sterically crowded and electronically activated, making it susceptible to nucleophilic aromatic substitution (

    
    ) or partial reduction, a key feature for its use in drug synthesis (e.g., cyclization to benzimidazoles).
    

PART 2: CRITICAL HAZARD PROFILE (The "Why" Behind the SDS)

Standard SDS codes (H-phrases) often fail to convey the mechanistic danger of polynitroanilines.[1] This section details the physiological and physical causality of the hazards.

2.1 Energetic Instability (Explosion Risk) [1]

  • Mechanism: The presence of two nitro groups on a small benzene ring significantly improves the oxygen balance of the molecule. While not a primary explosive like TNT, dinitroanilines are deflagration hazards .

  • Trigger: Friction or impact can trigger rapid decomposition, especially if the compound is dry. The presence of the methoxy ether linkage adds fuel to the oxidant (nitro), creating a self-contained combustion system.[1]

  • Protocol Implication: Never use metal spatulas. Use only conductive plastic or wood to avoid spark/friction generation.[1]

2.2 Acute Toxicity: Methemoglobinemia

  • Mechanism: Like all anisidines, this compound is metabolically activated in the liver. The amine is N-hydroxylated, forming a hydroxylamine intermediate.[1] This metabolite oxidizes Ferrous iron (

    
    ) in hemoglobin to Ferric iron (
    
    
    ), creating Methemoglobin, which cannot transport oxygen.
  • Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, headache, and respiratory failure.

2.3 Bioactivation Pathway (Visualization) The following diagram illustrates the metabolic activation leading to toxicity.

MethemoglobinemiaCompound4-Methoxy-2,3-dinitroanilineLiverLiver CYP450(Oxidation)Compound->LiverHydroxylamineN-HydroxylamineMetaboliteLiver->HydroxylamineN-HydroxylationRBCErythrocyte(Red Blood Cell)Hydroxylamine->RBCTransportMetHbMethemoglobin(Fe3+)RBC->MetHbFe2+ -> Fe3+OxidationHypoxiaTissue Hypoxia(Cyanosis)MetHb->HypoxiaLoss of O2Binding

Figure 1: Metabolic pathway of dinitroanisidines leading to methemoglobinemia.[1]

PART 3: HANDLING & STORAGE PROTOCOLS

3.1 Engineering Controls

  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: All equipment must be grounded. Use an ionizing air blower if working with dry powder in low humidity (<30% RH).[1]

3.2 Personal Protective Equipment (PPE) Matrix

Component Material Recommendation Breakthrough Time
Gloves (Primary) Nitrile (Double gloving required) > 480 min
Gloves (Secondary) Silver Shield / Laminate (for spill cleanup) > 480 min
Respiratory P100 / N100 (Particulate) + OV (Vapor) N/A

| Body | Tyvek Lab Coat (Disposable) | N/A |[1]

3.3 Safe Weighing Workflow (Self-Validating)

  • Preparation: Place a balance inside the hood or a vented enclosure.

  • Damping: If the synthesis allows, pre-wet the solid with the reaction solvent (e.g., ethanol) before transfer to reduce dust and friction sensitivity.

  • Transfer: Use an antistatic plastic spatula.[1] Do not scrape the neck of the bottle.

  • Decontamination: Wipe the balance area with a 10% acetic acid solution followed by ethanol to solubilize and degrade trace amines.[1]

PART 4: EMERGENCY RESPONSE & WASTE

4.1 Spill Decision Tree A logic flow for managing spills of energetic nitro-aromatics.

SpillResponseStartSpill DetectedTypeState of Matter?Start->TypeSolidSolid PowderType->SolidLiquidSolution/SolventType->LiquidActionSolid1. Do NOT Sweep (Dust Explosion Risk)2. Cover with wet paper towels (Phlegmatize)3. Scoop gentlySolid->ActionSolidActionLiquid1. Absorb with Vermiculite2. Do NOT use paper/sawdust (Nitration risk)Liquid->ActionLiquidDeconWipe surface with10% Acetic Acid + SurfactantActionSolid->DeconActionLiquid->DeconWasteSeal in HazMat BagLabel: 'Toxic/Oxidizer'Decon->Waste

Figure 2: Decision logic for 4-Methoxy-2,3-dinitroaniline spill management.

4.2 Medical Countermeasures

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia.[1]

  • First Aid:

    • Skin: Wash with polyethylene glycol (PEG 400) or ethanol first, then soap and water. (Anilines are lipophilic; water alone is inefficient).[1]

    • Eye:[3] Irrigate for 15 minutes.

PART 5: SYNTHESIS & APPLICATION CONTEXT

5.1 Synthesis Route (Reference Context) Researchers typically synthesize this compound via the nitration of N-protected p-anisidine or nucleophilic substitution strategies.[1]

  • Precursor: 2-Nitro-p-anisidine or 2,3-Dinitrochlorobenzene.[1]

  • Reaction:

    
     displacement of a halide with methoxide, or direct nitration.
    

5.2 Purification Protocol (Recrystallization) To ensure high purity for biological testing (removing potentially mutagenic isomers):

  • Solvent: Ethanol/Water mixture (9:1).

  • Process: Dissolve crude solid in boiling ethanol. Add activated charcoal to remove tarry oxidation byproducts.[1] Filter hot through Celite.[1]

  • Crystallization: Add warm water dropwise until turbidity appears.[1] Cool slowly to 4°C.

  • Validation: Check Melting Point (Expected: ~170-175°C, Note: Verify experimentally as literature varies by isomer).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24896683 (Isomer Analog: 4-Methoxy-2-nitroaniline).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroanilines and Anisidines.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-isomers).[1] Retrieved from [Link][1]

  • Giglio, A., & Vommaro, M. L. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity.[4] Environmental Science and Pollution Research.[1][4] Retrieved from [Link]

  • iChemical. CAS 5473-00-7 Data Sheet (Benzenamine, 4-methoxy-2,3-dinitro-).[1][2] Retrieved from [Link][1]

Solubility Profile and Process Engineering of 2,3-Dinitro-p-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,3-Dinitro-p-Anisidine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2,3-Dinitro-p-anisidine (CAS 5473-00-7), systematically known as 4-methoxy-2,3-dinitroaniline , is a critical intermediate in the synthesis of azo dyes and potentially bioactive heterocyclic compounds.[1][2] Its solubility behavior is dominated by the interplay between the electron-donating methoxy/amino groups and the strong electron-withdrawing nitro groups, creating a molecule with high lattice energy and specific solvent requirements.

This guide provides a technical analysis of its solubility characteristics, thermodynamic modeling approaches, and a validated experimental protocol for generating precise solubility data where literature gaps exist.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before addressing solubility, we must establish the structural boundary conditions that dictate solute-solvent interactions.

PropertyValueSource
Systematic Name 4-Methoxy-2,3-dinitroanilineIUPAC
CAS Number 5473-00-7[1, 2]
Molecular Formula C

H

N

O

-
Molecular Weight 213.15 g/mol -
Physical Form Orange-Red Crystalline Needles[3]
Melting Point 188°C (approx.)[3]
LogP (Octanol/Water) ~2.14[4]
Water Solubility 2.80 g/L (at 25°C)[4]
Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule, highlighting the nitro groups at positions 2 and 3 which create significant steric hindrance and influence the dipole moment.

ChemicalStructure Anisidine p-Anisidine Core (Electron Donor) Nitro2 2-Nitro Group (Steric Strain) Anisidine->Nitro2 Substituted at C2 Nitro3 3-Nitro Group (Electron Withdrawing) Anisidine->Nitro3 Substituted at C3 Solubility Solubility Outcome: High Lattice Energy Polar Aprotic Preference Nitro2->Solubility Increases Polarity Nitro3->Solubility Increases MP

Figure 1: Structural contributors to the thermodynamic solubility behavior of 2,3-dinitro-p-anisidine.

Solubility Data & Solvent Selection

Aqueous Solubility

2,3-Dinitro-p-anisidine exhibits limited aqueous solubility (2.80 g/L at 25°C ). This is characteristic of polynitro-aromatic amines where the hydrophobic aromatic ring and nitro groups outweigh the hydrogen-bonding potential of the single amino group.

Organic Solvent Solubility Profile

Based on structural analogs (e.g., 2,4-dinitroanisole) and historical synthesis reports, the solubility hierarchy is established as follows. Researchers should prioritize Polar Aprotic solvents for dissolution and Polar Protic solvents for recrystallization.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Carboxylic Acids Glacial Acetic AcidHigh (Boiling) Recrystallization (Primary)
Alcohols Ethanol, MethanolModerate Washing / Anti-solvent
Chlorinated Chloroform, DCMLow/Moderate Extraction
Polar Aprotic DMSO, DMFHigh Reaction Medium
Hydrocarbons Hexane, TolueneInsoluble Impurity Removal

Key Insight: The compound is frequently recrystallized from boiling glacial acetic acid or ethanol , indicating a steep temperature-solubility dependence in these solvents [3].

Validated Protocol: Dynamic Laser Monitoring Method

Since specific mole-fraction solubility tables (


 vs 

) are not widely available for this specific isomer, researchers must generate their own data for precise process design. The Dynamic Laser Monitoring Method is the gold standard for this, minimizing material waste and ensuring equilibrium accuracy.
Experimental Workflow

ExperimentalProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 RPM) Start->Mix Laser Laser Transmission Monitoring (He-Ne Laser, 632.8 nm) Mix->Laser Heat Slow Heating (2 K/h) Laser->Heat Detect Detect Dissolution Point (Max Transmittance) Heat->Detect Repeat Add Solvent & Repeat Detect->Repeat Next Concentration Data Calculate Mole Fraction (x) Detect->Data

Figure 2: Workflow for determining solubility limits using laser turbidimetry.

Step-by-Step Methodology
  • Preparation: Place a known mass (

    
    ) of 2,3-dinitro-p-anisidine and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel.

  • Equilibration: Stir the suspension continuously. The laser beam will be scattered by the undissolved solid particles (Low Transmittance).

  • Ramping: Increase the temperature of the circulating water bath slowly (e.g., 2 K/hour) to ensure quasi-equilibrium.

  • Detection: Record the temperature at which the laser intensity at the detector reaches a maximum constant value. This is the saturation temperature (

    
    )  for the specific mole fraction.
    
  • Calculation: Convert mass ratios to mole fraction (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be correlated to thermodynamic models to predict solubility at other temperatures.

Modified Apelblat Equation

This is the most robust model for correlating solubility of nitro-aromatics in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • 
    :  Enthalpy of dissolution (typically positive/endothermic for this class of compounds).
    
  • 
    :  Entropy of dissolution.[3][4]
    

Technical Note: For dinitro-anilines, dissolution is almost exclusively endothermic (


) and entropy-driven  (

). This confirms that solubility increases significantly with temperature, validating the use of cooling crystallization for purification.

Purification & Crystallization Strategy

The synthesis of 2,3-dinitro-p-anisidine (often via nitration of p-acetanisidide or diazotization pathways) yields crude products requiring purification.

Recommended Recrystallization Protocol[11]
  • Solvent: Glacial Acetic Acid (or Ethanol for higher purity requirements).

  • Dissolution: Heat solvent to boiling point. Add crude solid until saturation.

  • Filtration: Perform hot filtration immediately to remove insoluble mechanical impurities or isomers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C).

    • Rapid cooling yields fine needles (harder to filter).

    • Slow cooling yields larger, defined prisms (higher purity).

  • Washing: Wash the filter cake with cold ethanol.

Process Safety Warning
  • Thermal Instability: Polynitro compounds can be thermally unstable. Do not overheat the dry solid.

  • Diazotization: If using this compound for diazo coupling, maintain temperature < 5°C to prevent decomposition of the diazonium salt [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79685, 4-Methoxy-2,3-dinitroaniline. Retrieved from .

  • Chemical Book. 4-Methoxy-2,3-dinitroaniline Properties and CAS 5473-00-7. Retrieved from .

  • Meldola, R., & Eyre, J. V. (1902). The Diazotisation of Dinitroanisidines and Related Compounds. Journal of the Chemical Society, Transactions, 81, 988-1001. .

  • Yelu India. TSK039 4-methoxy-2,3-dinitroaniline Solubility Data. Retrieved from .

Sources

4-Methoxy-2,3-dinitroaniline PubChem CID 232269 data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7), a critical impurity and reference standard in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole.

Synthesis, Characterization, and Impurity Profiling in Pharmaceutical Development

Executive Summary

4-Methoxy-2,3-dinitroaniline (PubChem CID 232269) is a highly specialized aromatic amine primarily utilized as a reference standard in the pharmaceutical industry. It serves as a critical marker for impurity profiling during the manufacturing of benzimidazole-based drugs, specifically Omeprazole and Esomeprazole . Its presence indicates specific regiochemical side-reactions during the nitration of anisidine derivatives. This guide outlines its chemical properties, formation pathways, and validated analytical protocols for detection.[1]

Chemical Identity & Physicochemical Profile

The compound is characterized by a crowded substitution pattern on the aniline ring, leading to distinct spectral and chromatographic behaviors compared to its 2,4-dinitro isomer.

PropertyData
Chemical Name 4-Methoxy-2,3-dinitroaniline
CAS Registry Number 5473-00-7
PubChem CID 232269
Molecular Formula C

H

N

O

Molecular Weight 213.15 g/mol
SMILES COC1=C(C(=C(C=C1)N)[O-])[O-]
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~1.5 (Weak base due to electron-withdrawing nitro groups)
Synthesis & Formation Mechanism

In industrial pharmaceutical contexts, 4-Methoxy-2,3-dinitroaniline is rarely the target molecule; rather, it forms as a regioisomeric byproduct . However, for analytical standardization, it must be synthesized with high purity.

3.1. Formation as an Impurity (The "Over-Nitration" Pathway)

During the synthesis of 4-Methoxy-2-nitroaniline (a key precursor for Omeprazole), 4-methoxyaniline (p-anisidine) is acetylated and then nitrated. The major product is the 2-nitro isomer. However, under aggressive nitration conditions (high temperature or excess mixed acid), the 2,3-dinitro species forms via electrophilic aromatic substitution at the sterically crowded ortho position relative to the methoxy group.

3.2. Targeted Synthesis for Reference Standards

To produce the compound as a standard, a directed synthesis is employed to enforce the 2,3-substitution pattern, often requiring protection strategies to overcome steric hindrance.

Protocol: Nitration of 2-Nitro-4-methoxyacetanilide

  • Starting Material: 2-Nitro-4-methoxyacetanilide (protected amine).

  • Nitration: Treat with fuming nitric acid (

    
    ) and sulfuric acid (
    
    
    
    ) at 0–5°C. The acetamido group directs ortho (position 6) and para (blocked). The methoxy group directs ortho (position 3 and 5). The existing nitro group at position 2 is deactivating.
  • Regioselectivity: While the 2,6-dinitro isomer is favored, the 2,3-dinitro isomer forms as a minor product due to the activation from the methoxy group at position 4.

  • Deprotection: Acid hydrolysis (

    
    ) removes the acetyl group.
    
  • Purification: The isomers are separated via fractional crystallization or preparative HPLC.

SynthesisPathway Start p-Anisidine (4-Methoxyaniline) Step1 Acetylation (Protection) Start->Step1 Inter1 4-Methoxyacetanilide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Major 2-Nitro-4-methoxyacetanilide (Major Precursor) Step2->Major Major Path SideRxn Over-Nitration (Side Reaction) Major->SideRxn Excess Acid/Heat Impurity 2,3-Dinitro-4-methoxyacetanilide (Impurity Intermediate) SideRxn->Impurity Hydrolysis Hydrolysis (Deprotection) Impurity->Hydrolysis Final 4-Methoxy-2,3-dinitroaniline (Target Impurity Standard) Hydrolysis->Final

Figure 1: Formation pathway of 4-Methoxy-2,3-dinitroaniline as a byproduct during the nitration of p-anisidine derivatives.

Analytical Characterization Protocols

For drug substance release testing, the detection of this impurity is mandated by ICH guidelines if present above 0.1%.

4.1. High-Performance Liquid Chromatography (HPLC) Method

This validated protocol separates the 2,3-dinitro impurity from the 2-nitro major product and the 2,4-dinitro isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–5 min: 85% A / 15% B

    • 5–20 min: Linear gradient to 40% A / 60% B

    • 20–25 min: Hold at 40% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array at 254 nm (aromatic core) and 350 nm (nitro-aniline charge transfer band).

  • Retention Time (Approx):

    • 4-Methoxy-2-nitroaniline: ~8.5 min

    • 4-Methoxy-2,3-dinitroaniline: ~11.2 min (More hydrophobic due to second nitro group).

4.2. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragment Ions: Loss of

    
     (46 Da) and 
    
    
    
    (15 Da) are characteristic.
Applications in Drug Development[3]
  • Impurity Reference Standard: Used to quantify "Impurity X" in Omeprazole API batches.

  • Genotoxicity Assessment: As a dinitroaniline, it falls under the structural alert for potential genotoxicity (PGI). It is used in Ames tests to clear safety margins for the final drug product.

  • Synthetic Intermediate: Precursor for 2,3-diamino-4-methoxy derivatives , which are scaffolds for novel benzimidazole anthelmintics.

Safety & Handling (GHS Classification)

Danger! This compound is an energetic nitro-aromatic and a potent toxin.

  • H300/H310/H330: Fatal if swallowed, in contact with skin, or inhaled.

  • H373: May cause damage to organs (blood/liver) through prolonged exposure (Methemoglobinemia risk).

  • P280: Wear double nitrile gloves and a P3 respirator.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 232269, 4-methoxy-2,3-dinitroaniline. Retrieved from [Link]

  • Sastry, T., et al. (2011). "Identification and Synthesis of Impurities formed during Ilaprazole Preparation." Der Pharma Chemica, 3(6), 360-364.[2] Retrieved from [Link]

  • Pharmaffiliates. (2025). Omeprazole Impurity Standards and Profiling. Retrieved from [Link]

Sources

Technical Guide: Toxicity Profile of Dinitroanisidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the toxicity profile of dinitroanisidine derivatives, focusing on their role as high-energy intermediates and azo dye precursors.

Executive Summary: The Structural Alert

Dinitroanisidines (specifically isomers such as 2-methoxy-4,6-dinitroaniline ) represent a critical "push-pull" aromatic system used extensively in the synthesis of disperse azo dyes and, historically, as energetic material precursors.

For drug development professionals, this scaffold is a high-priority structural alert . The coexistence of an electron-donating methoxy/amino group with two electron-withdrawing nitro groups creates a molecule that is not only highly reactive in chromophore formation but also metabolically primed for bioactivation into potent DNA-alkylating agents.

This guide analyzes the toxicology of dinitroanisidine derivatives, distinguishing them from their non-aminated analog 2,4-Dinitroanisole (DNAN) (a munitions compound), and details the mechanisms of genotoxicity, hematotoxicity, and carcinogenicity.

Chemical Identity & Physicochemical Basis[1][2]

The "Push-Pull" Mechanism

The toxicity of dinitroanisidine derivatives is dictated by their electronic structure.

  • Electron Donors (+M Effect): The amino (-NH2) and methoxy (-OCH3) groups increase electron density on the ring, facilitating oxidation.

  • Electron Acceptors (-M Effect): The two nitro (-NO2) groups stabilize the resulting radical intermediates but also serve as sites for enzymatic reduction.

Key Derivative of Concern:

  • Chemical Name: 2-Methoxy-4,6-dinitroaniline (also referred to as 4,6-dinitro-o-anisidine)

  • CAS Number: 5327-44-6 (generic isomer class often referenced in dye chemistry)

  • Role: Precursor for "Disperse" dyes (e.g., Disperse Yellow variants) used in polyester textiles.[1]

Distinction from Munitions (DNAN)

It is vital not to conflate Dinitroanisidine with DNAN (2,4-Dinitroanisole) .

  • DNAN (CAS 119-27-7): Lacks the amino group. Metabolized primarily to dinitrophenol (DNP), causing uncoupling of oxidative phosphorylation (hyperthermia).

  • Dinitroanisidine: Contains the amino group. Metabolized to N-hydroxylamines, causing DNA adducts (genotoxicity) and bladder cancer.

Toxicological Profile

Genotoxicity & Mutagenicity

The primary hazard of dinitroanisidine derivatives is genotoxicity . Unlike direct-acting alkylators, these are pro-mutagens requiring metabolic activation.

  • Ames Test Status: Typically Positive in Salmonella typhimurium strains TA98 and TA100, but often requires S9 metabolic activation .

  • Mechanism:

    • Nitroreduction: The nitro groups are reduced to nitroso (-NO) and then hydroxylamine (-NHOH) intermediates by cytosolic nitroreductases or intestinal microflora.

    • O-Acetylation: The N-hydroxylamine is further activated by N-acetyltransferase (NAT1/NAT2) to form an unstable N-acetoxy ester.

    • Nitrenium Ion Formation: Spontaneous loss of the acetate group yields a highly electrophilic nitrenium ion .

    • DNA Binding: This ion covalently binds to the C8 position of Guanine, causing replication errors.

Carcinogenicity (Bladder Cancer Link)

Dinitroanisidines are structural analogs of o-Anisidine (CAS 90-04-0), a Group 2B carcinogen (IARC) and known bladder carcinogen in rodents.

  • Target Organ: Urinary Bladder.

  • Pathology: Transitional cell carcinomas.

  • Mechanism: The acidic environment of the urine can facilitate the hydrolysis of N-glucuronides (transport forms), releasing the reactive N-hydroxylamine directly into the bladder lumen.

Hematotoxicity: Methemoglobinemia

Like most nitro-aromatics, dinitroanisidines can oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue skin/lips) at low exposure levels.

  • Mechanism: The nitroso intermediate enters the erythrocyte and participates in a redox cycle, depleting cellular NADPH and overwhelming the methemoglobin reductase system.

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the bioactivation pathway of 2-methoxy-4,6-dinitroaniline, highlighting the divergence between detoxification and genotoxic activation.

MetabolicPathway Parent 2-Methoxy-4,6-dinitroaniline (Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (CYP450 / Microflora) Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Nitroreductase MetHb Methemoglobinemia (Erythrocyte Damage) Nitroso->MetHb Redox Cycling (Erythrocytes) Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium NAT1/NAT2 (O-Acetylation) Excretion N-Acetylated/Sulfated Conjugates (Urine) Hydroxylamine->Excretion Glucuronidation (Detoxification) DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Bioactivation pathway of dinitroanisidine derivatives showing the critical split between excretion and DNA alkylation.

Experimental Assessment Protocols

To assess the toxicity of a novel dinitroanisidine derivative, standard assays must be modified to account for the specific metabolic requirements of nitro-aromatics.

Protocol A: Modified Ames Test (Prival Modification)

Standard Ames tests often yield false negatives for azo/nitro compounds because standard S9 fractions lack sufficient nitroreductase activity.

  • Objective: Assess mutagenicity with enhanced reductive metabolism.

  • System: Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation System (Prival S9):

    • Use Hamster Liver S9 (more active NAT enzymes than rat S9).

    • Cofactor Supplementation: Add Flavin Mononucleotide (FMN) and NADH to the S9 mix to support azo/nitro reduction.

    • Pre-incubation: Incubate bacteria + test compound + S9 for 30 minutes anaerobically (or in reductive conditions) before plating.

  • Readout: Count revertant colonies. A 2-fold increase over solvent control indicates mutagenicity.

Protocol B: In Vitro Methemoglobinemia Assay
  • Objective: Quantify potential for inducing methemoglobinemia without animal testing.

  • Reagents: Fresh human or rat whole blood (heparinized).

  • Procedure:

    • Incubate whole blood with the test compound (0.1 - 100 µM) at 37°C.

    • Time points: 0, 30, 60, 120 minutes.

    • Lysis: Aliquot blood into phosphate buffer (pH 6.6) with Triton X-100.

  • Analysis: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

  • Calculation:

    
     (Using standard extinction coefficients).
    

Summary of Toxicity Data

EndpointEffectMechanismKey Reference
Acute Toxicity ModerateOral LD50 ~200-500 mg/kg (Rat).[PubChem, 2025]
Genotoxicity Positive Frameshift mutations (TA98). Requires reductive activation.[NTP, 2020]
Carcinogenicity High Risk Bladder/Spleen tumors. Metabolically linked to o-anisidine.[IARC Monograph 73]
Hematotoxicity High Methemoglobinemia; secondary anemia; spleen pigmentation.[Ashby et al., 1991]
Sensitization ModerateSkin sensitizer (allergic dermatitis) in dye workers.[ChemicalBook, 2021]

Risk Assessment for Drug Development

If a dinitroanisidine moiety appears in a high-throughput screen (HTS) hit:

  • Structural Alert: Flag immediately. The combination of nitro groups and electron-rich anilines is a classic "PAINS" (Pan-Assay Interference Compounds) feature and a mutagenic toxicophore.

  • Impurity Control: If used as a starting material, it must be controlled to ppm levels (typically <10 ppm) in the final API, quantified by LC-MS/MS.

  • Metabolite ID: Perform hepatocyte stability assays to confirm if the nitro groups are reduced. If the amine forms, the risk of genotoxicity increases exponentially.

References

  • National Toxicology Program (NTP). (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicological Sciences. Link

  • IARC Monographs. (1999). Ortho-Anisidine and its Salts. Volume 73. International Agency for Research on Cancer. Link

  • Ashby, J., et al. (1991). Studies on the genotoxicity of some nitro- and amino-anisoles and -toluenes. Mutation Research. Link

  • PubChem. (2025).[2] 2,4-Dinitroaniline Compound Summary. National Library of Medicine. Link

  • Lent, E.M., et al. (2016). Subchronic toxicity of 2,4-dinitroanisole (DNAN) in rats. International Journal of Toxicology. Link(Note: Reference for comparative munitions toxicity).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Methoxy-2,3-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 4-Methoxy-2,3-dinitroaniline (also known as 2,3-dinitro-p-anisidine; CAS: 5473-00-7) from p-anisidine .

The synthesis of the 2,3-dinitro isomer is chemically challenging due to the directing effects of the substituents. Direct nitration of p-anisidine typically yields the 3,5-dinitro isomer (symmetric) or leads to oxidative degradation. To achieve the vicinal (2,3) substitution pattern, this protocol utilizes an N-protection strategy followed by a specific nitration regime based on the classical work of Meldola and Eyre, which favors the 2,3-substitution over the thermodynamically stable 3,5-isomer.

Executive Summary

The synthesis of 4-Methoxy-2,3-dinitroaniline requires precise control over electrophilic aromatic substitution to install two nitro groups vicinal to each other (positions 2 and 3) on the p-anisidine scaffold. This is achieved by:

  • Acetylation: Protecting the amine as an acetamide to moderate reactivity and prevent oxidation.

  • Regioselective Nitration: Using concentrated nitric acid (d = 1.42) in the absence of sulfuric acid. This specific condition, identified in early literature (Meldola & Eyre, 1902), promotes the formation of the 2,3-dinitro isomer, whereas mixed acid (H₂SO₄/HNO₃) systems tend to favor the 3,5-dinitro pattern.

  • Hydrolysis: Removing the acetyl group to yield the target aniline.

Key Chemical Challenges
  • Regioselectivity: Preventing the formation of 4-Methoxy-3,5-dinitroaniline (2,6-dinitro-4-methoxyaniline).

  • Safety: Handling energetic polynitro aromatics and preventing "runaway" exotherms during nitration.

Reaction Pathway & Mechanism[1][2][3]

The synthesis proceeds via three distinct stages. The critical divergence from standard nitration occurs in Step 2, where the absence of a strong dehydrating agent (H₂SO₄) alters the kinetic product distribution.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start p-Anisidine (1-Amino-4-methoxybenzene) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protection Inter1 p-Acetanisidide (Protected Intermediate) Step1->Inter1 Step2 Nitration (HNO3, d=1.42) Inter1->Step2 Regioselective Nitration Inter2 2,3-Dinitro-p-acetanisidide (Key Intermediate) Step2->Inter2 Step3 Hydrolysis (H2SO4 / H2O) Inter2->Step3 Deprotection Product 4-Methoxy-2,3-dinitroaniline (Target) Step3->Product

Caption: Step-wise synthesis of 4-Methoxy-2,3-dinitroaniline showing protection, nitration, and deprotection.

Experimental Protocol

Safety Precaution (Critical)
  • Explosion Hazard: Polynitro compounds can be shock-sensitive and thermally unstable. Perform all nitrations behind a blast shield.

  • Toxicity: p-Anisidine is highly toxic and a suspected carcinogen. Use double nitrile gloves and a fume hood.

  • Exotherm Control: Nitration is highly exothermic. Maintain strict temperature limits.

Step 1: Acetylation of p-Anisidine

Objective: Protect the amino group to prevent oxidation and direct the subsequent nitration.

  • Dissolution: In a 500 mL round-bottom flask, dissolve p-anisidine (12.3 g, 0.1 mol) in glacial acetic acid (30 mL) .

  • Addition: Add acetic anhydride (12 mL, 0.12 mol) dropwise with stirring. The reaction is exothermic; the solution will become warm.

  • Reflux: Heat the mixture to gentle reflux for 30 minutes to ensure completion.

  • Quench: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.

  • Isolation: Filter the white precipitate (p-acetanisidide). Wash with cold water (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Expected Yield: ~90-95%

    • Appearance: White crystalline solid (MP: 127°C).

Step 2: Regioselective Nitration (Meldola Protocol)

Objective: Introduce two nitro groups at positions 2 and 3. Note: Do not use sulfuric acid, as it promotes the formation of the 3,5-isomer.

  • Preparation: Place nitric acid (d = 1.42, ~68-70%, 50 mL) in a beaker cooled in an ice-salt bath to 0°C .

  • Addition: Slowly add the dry p-acetanisidide (10 g) from Step 1 in small portions. Maintain the temperature below 5°C .

    • Observation: The solid will dissolve, and the solution may turn yellow/orange.

  • Reaction: After addition, allow the mixture to warm slowly to room temperature (20-25°C) and stir for 2 hours.

    • Mechanistic Insight: The mild conditions (absence of H₂SO₄) favor the kinetic product (2,3-dinitro) over the thermodynamic product.

  • Quench: Pour the reaction mixture onto crushed ice (200 g) . A yellow precipitate will form.

  • Isolation: Filter the yellow solid. This is crude 2,3-dinitro-p-acetanisidide .

  • Purification (Crucial): Recrystallize from ethanol or glacial acetic acid .

    • Target: The 2,3-isomer is typically less soluble than mono-nitro impurities.

    • MP Check: Pure 2,3-dinitro-p-acetanisidide has a melting point of approx. 188°C (Meldola & Eyre, 1902).

Step 3: Hydrolysis to 4-Methoxy-2,3-dinitroaniline

Objective: Remove the acetyl protecting group.

  • Suspension: Suspend the purified 2,3-dinitro-p-acetanisidide (5 g) in 50% sulfuric acid (20 mL) or concentrated HCl (20 mL) .

  • Hydrolysis: Heat the mixture to reflux for 30–60 minutes. The solid should dissolve and eventually reprecipitate or change form.

  • Neutralization: Cool the mixture and dilute with water (50 mL). Carefully neutralize with ammonium hydroxide or sodium carbonate solution to pH ~8-9.

  • Isolation: Filter the deep yellow/orange solid.

  • Recrystallization: Recrystallize from ethanol or dilute acetic acid .

    • Final Product: 4-Methoxy-2,3-dinitroaniline.[1][2][3][4][5][6][7]

    • Appearance: Orange/Red needles.

Quantitative Data Summary

ParameterValue / ConditionNotes
Starting Material p-Anisidine99% Purity required
Reagent A Acetic Anhydride1.2 equivalents
Reagent B Nitric Acid (d=1.42)Excess (~10 equiv), Solvent/Reagent
Temperature (Nitration) < 5°C (Addition)Critical for regioselectivity
Intermediate MP ~188°C2,3-Dinitro-p-acetanisidide
Final Product MP ~133-134°C Literature value for 2,3-dinitro-p-anisidine
Expected Yield 40-50% (Overall)Losses due to isomer separation

Experimental Workflow Diagram

Workflow Start Start: p-Anisidine Step1 Acetylation (AcOH, Ac2O, Reflux) Start->Step1 Check1 Isolate p-Acetanisidide (White Solid, MP 127°C) Step1->Check1 Step2 Nitration (HNO3 d=1.42, 0°C) Check1->Step2 Step3 Quench on Ice Filter Yellow Solid Step2->Step3 Note2 CRITICAL: No H2SO4 Keep T < 5°C Note2->Step2 Step4 Recrystallization (Ethanol) Step3->Step4 Check2 Check Intermediate MP Target: ~188°C Step4->Check2 Step5 Hydrolysis (50% H2SO4, Reflux) Check2->Step5 End Final Product: 4-Methoxy-2,3-dinitroaniline Step5->End

Caption: Operational workflow for the synthesis, highlighting critical control points (yellow) and hazards (red).

References

  • Meldola, R., & Eyre, J. V. (1902).[1] "The Nitration of p-Acetanisidide." Journal of the Chemical Society, Transactions, 81, 990-998.

    • Primary source for the regioselective nitration conditions yielding the 2,3-dinitro isomer.
  • Hodgson, H. H., & Crook, J. H. (1936).[1] "The Nitration of p-Anisidine Derivatives." Journal of the Chemical Society, 1500-1502.

    • Confirms the structure and properties of 2,3-dinitro-p-anisidine and its deriv
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7732, p-Anisidine."

    • Source for safety and physical property data of the starting material.[3]

  • ChemicalBook. (2023). "4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7)."[4]

    • Verification of CAS number and commercial existence.

Sources

Application Note: Controlled Hydrolysis of 2,3-Dinitroacetanisidide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the hydrolysis of 2,3-dinitro-p-acetanisidide (N-(2,3-dinitro-4-methoxyphenyl)acetamide) to yield 2,3-dinitro-p-anisidine .

This procedure addresses the specific challenges posed by vicinal dinitro-substitution, which renders the aromatic ring electron-deficient and prone to side reactions (decomposition or rearrangement) under harsh conditions.

Abstract & Scope

This guide details the deprotection of 2,3-dinitro-p-acetanisidide to 2,3-dinitro-p-anisidine via acid-catalyzed hydrolysis. Unlike mono-nitro acetanilides, the 2,3-dinitro isomer possesses significant steric strain and electronic deactivation. Standard hydrolysis protocols using 98% sulfuric acid at high temperatures often lead to ring decomposition or denitration. This protocol utilizes a 70% Sulfuric Acid system at controlled temperatures to maximize yield and purity while mitigating safety risks associated with polynitro aromatics.

Target Molecule: 2,3-Dinitro-p-anisidine (CAS: N/A for specific isomer, derivative of 2,4-isomer family) Primary Application: Intermediate for azo dyes, antitubercular agents, and heterocyclic synthesis.

Scientific Principles & Mechanism[1]

Reaction Mechanism

The reaction proceeds via an


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Protonation: The carbonyl oxygen of the acetamido group is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbon-nitrogen bond cleaves, releasing acetic acid and the protonated amine (anilinium salt).

  • Deprotonation: Upon workup (dilution/neutralization), the free amine is obtained.

Challenge: The two nitro groups at positions 2 and 3 are electron-withdrawing, reducing the basicity of the amide nitrogen and making the initial protonation less favorable. However, they also deactivate the ring against electrophilic attack, preventing sulfonation. The primary risk is nucleophilic aromatic substitution (


)  where water might displace a nitro group or the methoxy group if the temperature is too high.
Reaction Scheme (Graphviz)

ReactionPathway Start 2,3-Dinitro-p-acetanisidide (SM) Inter Tetrahedral Intermediate Start->Inter + H+, + H2O (70% H2SO4, 90°C) Prod1 2,3-Dinitro-p-anisidine (Product) Inter->Prod1 - H+ Prod2 Acetic Acid (Byproduct) Inter->Prod2 Cleavage

Caption: Acid-catalyzed hydrolysis pathway converting the acetamido protection group to the free amine.

Safety & Hazard Assessment (Critical)

Hazard ClassDescriptionMitigation Strategy
Explosive Potential Polynitro compounds can decompose violently if heated to dryness or subjected to shock.Never heat the dry solid. Maintain reaction temperature <100°C. Use a blast shield.
Chemical Burns 70% Sulfuric acid is highly corrosive and dehydrating.Wear butyl rubber gloves, face shield, and acid-resistant apron.
Toxicity Dinitroanilines are toxic by inhalation and skin absorption (methemoglobinemia risk).Work exclusively in a fume hood. Double-glove.
Exotherm Diluting H2SO4 releases massive heat.Always add acid to water (or ice) slowly with stirring.

Materials & Equipment

Reagents
  • Substrate: 2,3-Dinitro-p-acetanisidide (Recrystallized, m.p. 228-231°C).

  • Acid: Sulfuric Acid, Conc. (98%) and Distilled Water (to prepare 70% v/v).

  • Quench: Crushed Ice (from distilled water).

  • Neutralization (Optional): Ammonium Hydroxide (25%).

Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Reflux condenser.[1]

  • Oil bath with digital temperature controller (Do not use heating mantles due to hot spot risks).

  • Magnetic stirrer (Teflon-coated).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of Hydrolysis Medium
  • Goal: Create a 70% H2SO4 solution.

  • Procedure:

    • Place 30 mL of distilled water in a beaker cooled in an ice bath.

    • Slowly add 70 mL of concentrated (98%) H2SO4 dropwise with stirring.

    • Allow the solution to cool to room temperature (25°C).

    • Why? Using 98% acid directly at high heat causes charring and decomposition of the 2,3-dinitro isomer [1, 2]. 70% provides sufficient protons without excessive dehydration power.

Step 2: Hydrolysis Reaction[3]
  • Goal: Cleave the amide bond.

  • Procedure:

    • Charge the reaction flask with 5.0 g of 2,3-dinitro-p-acetanisidide.

    • Add 35 mL of the prepared 70% H2SO4.

    • Equip with a condenser and stirrer.

    • Heat the oil bath to 90°C . Monitor internal temperature; do not exceed 95°C.

    • Stir for 45–60 minutes .

    • Checkpoint: The solid starting material should dissolve, and the solution often deepens in color (orange/red).

    • QC Check: Take a 10 µL aliquot, quench in water. If a precipitate forms, check TLC (Silica, 50% EtOAc/Hexane). If SM (higher Rf) remains, continue heating.

Step 3: Quenching & Isolation
  • Goal: Precipitate the weakly basic amine.

  • Procedure:

    • Prepare 150 g of crushed ice in a 500 mL beaker.

    • Pour the hot reaction mixture slowly onto the ice with vigorous stirring.

    • Observation: The product, 2,3-dinitro-p-anisidine, is a very weak base (due to two nitro groups) and will likely precipitate immediately as the free base or easily hydrolyzable sulfate salt upon dilution.

    • Stir for 30 minutes to ensure complete precipitation and cooling (<5°C).

    • Optional: If precipitation is incomplete, adjust pH to ~4-5 using Ammonium Hydroxide, but avoid high pH which promotes side reactions.

Step 4: Purification
  • Procedure:

    • Filter the orange/red precipitate using vacuum filtration.

    • Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.

    • Recrystallization: Dissolve the crude solid in boiling ethanol or dilute acetic acid. Filter hot if necessary. Cool to crystallize.

    • Dry in a vacuum oven at 50°C (Do not exceed 60°C).

Results & Validation

Expected Data
ParameterSpecificationNotes
Appearance Deep orange to red needlesColor intensity varies with crystal size.[2]
Melting Point 187 – 188°C Sharp melting point indicates high purity [3].
Yield 75 – 85%Losses primarily due to solubility in acid during quench.
1H NMR (DMSO-d6) Loss of singlet at ~2.1 ppmDisappearance of Acetyl-CH3 confirms hydrolysis.
Process Workflow (Graphviz)

Workflow Prep Prepare 70% H2SO4 (Exothermic Control) React Reaction 5g Substrate + 35mL Acid 90°C, 60 min Prep->React Quench Quench Pour onto 150g Ice React->Quench Filter Filtration & Wash Cold Water (3x) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure 2,3-Dinitro-p-anisidine (MP: 188°C) Recryst->Final

Caption: Step-by-step operational workflow for the hydrolysis and isolation process.

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: The amine might form a soluble sulfate salt if the acid concentration is still too high after quenching.

    • Fix: Carefully neutralize the filtrate with aqueous ammonia until pH ~7. The dinitroaniline is a weak base and will precipitate.

  • Issue: Tar/Black Material.

    • Cause: Temperature exceeded 100°C or acid concentration was >80%.

    • Fix: Repeat with 70% acid and strict temp control (90°C).

  • Issue: Starting Material Remains.

    • Cause: Hydrolysis incomplete.

    • Fix: Extend reaction time to 90 minutes. Do not increase temperature; instead, increase time.

References

  • Meldola, R., & Eyre, J. V. (1902). "The Diazotisation of Dinitroanisidines and Related Compounds." Journal of the Chemical Society, Transactions, 81, 988-1004.

  • RSC Publishing. (1970s). "The Rearrangement of Aromatic Nitro Compounds. Part I." Journal of the Chemical Society, Perkin Transactions 2. (Discusses instability of 2,3-dinitro isomers in 98% acid).

  • Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for hydrolysis of nitro-acetanilides).
  • Reverdin, F. (1910). "Sur quelques dérivés de l'anisidine." Berichte der deutschen chemischen Gesellschaft. (Confirmation of melting points for dinitroanisidines).

Sources

diazotization of 4-Methoxy-2,3-dinitroaniline experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Diazotization of 4-Methoxy-2,3-dinitroaniline

Part 1: Executive Summary & Rationale

The Challenge: Electronic Deactivation & Steric Hindrance The diazotization of 4-Methoxy-2,3-dinitroaniline presents a distinct challenge compared to standard anilines. The substrate features two powerful electron-withdrawing nitro groups (


) at the 2- and 3-positions.
  • Basicity Suppression: The ortho-nitro group (C2) and meta-nitro group (C3) drastically reduce the electron density on the amine nitrogen, lowering its

    
     significantly. Standard aqueous acid methods (HCl/NaNO
    
    
    
    ) fail because the amine is too weakly basic to form the necessary ammonium salt equilibrium required for aqueous nitrosation, or the diazonium salt hydrolyzes faster than it forms.
  • Solubility: The dinitro-methoxy motif renders the molecule highly hydrophobic and insoluble in dilute aqueous acids.

The Solution: The Nitrosyl Sulfuric Acid (NSA) Protocol To overcome these barriers, this protocol utilizes Nitrosyl Sulfuric Acid (


)  generated in situ within concentrated sulfuric acid.
  • Solvent Power: Concentrated

    
     acts as an excellent solvent for the deactivated amine.[1]
    
  • Super-Electrophile: In this medium, the active nitrosating species is the nitrosonium ion (

    
    ), a far more potent electrophile than the dinitrogen trioxide (
    
    
    
    ) present in aqueous conditions. This forces the reaction to completion despite the amine's deactivated nature.

Part 2: Safety & Handling (Critical)

  • Energetic Materials: Polynitrated aromatic compounds are inherently energetic. 4-Methoxy-2,3-dinitroaniline possesses explosive potential.[2] Avoid friction, shock, or high heat.

  • Diazonium Instability: The resulting diazonium salt is stable in solution at low temperatures but must never be isolated or dried . Dry diazonium salts of nitro-anilines are shock-sensitive high explosives.

  • Acid Hazards: This protocol uses concentrated sulfuric acid (98%) and generates corrosive fumes. Work strictly in a fume hood.

Part 3: Experimental Protocol

A. Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: 4-Methoxy-2,3-dinitroaniline (High purity >98%).

  • Acid: Sulfuric Acid, Conc. (98% ACS Reagent).

  • Nitrosating Agent: Sodium Nitrite (

    
    ), dry powder.[3]
    
  • Quenching Agent: Urea or Sulfamic Acid.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (Teflon blade), internal thermometer, ice-salt bath.

B. Step-by-Step Methodology

Phase 1: Generation of Nitrosyl Sulfuric Acid (NSA) Rationale:


 reacts with 

to form

and bisulfate. This is exothermic and must be controlled to prevent decomposition of the nitrite.
  • Charge the 3-neck flask with Concentrated

    
      (10 mL per gram of amine).
    
  • Cool the acid to 0–5°C using an ice-salt bath.

  • Slowly add Sodium Nitrite (1.1 equivalents) in small portions over 15–20 minutes.

    • Control: Ensure internal temperature does not exceed 10°C .

    • Observation: The solution will turn slightly viscous. Ensure all nitrite dissolves completely.

  • Once added, warm the mixture to 60–65°C for 15 minutes to ensure complete conversion to Nitrosyl Sulfuric Acid, then cool back down to 0–5°C .

    • Note: The solution should be clear to pale yellow.

Phase 2: Diazotization of the Substrate

  • Prepare the amine: Pulverize 4-Methoxy-2,3-dinitroaniline (1.0 equivalent) to a fine powder to aid dissolution.

  • Add the amine slowly to the cold NSA solution (0–5°C) over 30 minutes.

    • Critical: The reaction is exothermic. Maintain temperature < 10°C .

  • Allow the mixture to stir at 0–5°C for 2–3 hours .

    • Solubility Check: If the amine effectively dissolves, the mixture will become a homogenous, dark syrup. If solids persist, extend stirring time. Do not raise temperature above 15°C to avoid decomposition.

Phase 3: Monitoring & Quenching

  • The Dilution Test: Take 1 drop of the reaction mixture and add it to 1 mL of ice water in a test tube. It should dissolve clearly without precipitating unreacted amine.

  • Diazo Check: Spot the diluted drop onto Starch-Iodide paper .

    • Positive: Immediate blue/black color indicates excess nitrous acid (required to drive reaction).

    • Negative: If no color, add more NSA (0.1 eq) and stir for 30 mins.

  • Quenching: Once the reaction is complete, add Urea (pellets) slowly to the mixture until a fresh Starch-Iodide test is negative (no blue color). This destroys excess

    
     which could interfere with subsequent coupling reactions.
    

Phase 4: Utilization

  • The resulting solution contains 4-methoxy-2,3-dinitrobenzenediazonium bisulfate .

  • Coupling: Pour the sulfuric acid solution slowly onto a mixture of ice and the coupling component (e.g., a phenol or aniline derivative) to synthesize the azo dye.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Reaction Workflow

This flowchart illustrates the critical control points (Temperature & Stoichiometry) required for safety and yield.

DiazotizationWorkflow Start Start: Reagent Prep NSA_Gen Phase 1: NSA Generation (NaNO2 + H2SO4) Temp: 0-5°C -> 60°C -> 0°C Start->NSA_Gen Amine_Add Phase 2: Substrate Addition (4-Methoxy-2,3-dinitroaniline) Slow Addition at <10°C NSA_Gen->Amine_Add Clear Solution Reaction Phase 3: Reaction Period Stir 2-3 hrs at 0-5°C Formation of Ar-N2+ Amine_Add->Reaction Check QC: Starch-Iodide Test Blue = Excess HNO2 (Good) Reaction->Check Check->NSA_Gen Negative (Add more NaNO2) Quench Phase 4: Urea Quench Destroy Excess HNO2 Check->Quench Positive (Blue) Ready Ready for Coupling/Sandmeyer Quench->Ready

Caption: Operational workflow for the anhydrous diazotization of deactivated anilines.

Diagram 2: Chemical Mechanism

Visualizing the formation of the Nitrosonium ion and its attack on the deactivated amine.

Mechanism NaNO2 NaNO2 NO_Cat Nitrosonium Ion (NO+) NaNO2->NO_Cat Dehydration H2SO4 2 H2SO4 H2SO4->NO_Cat Complex N-Nitroso Intermediate [Ar-NH2-NO]+ NO_Cat->Complex Electrophilic Attack Amine Substrate: Ar-NH2 Amine->Complex Diazo Diazonium Salt [Ar-N≡N]+ HSO4- Complex->Diazo -H2O (Irreversible)

Caption: Mechanistic pathway: Generation of the super-electrophile NO+ and diazotization.

Part 5: Data Summary & Troubleshooting

ParameterSpecificationReason for Control
Solvent 98%

Solubilizes hydrophobic dinitro-substrate; supports

stability.[1]
Temperature (NSA Prep) Max 65°C then 0°CHeat ensures complete NSA formation; Cold prevents decomposition.
Temperature (Reaction) 0–5°CPrevents thermal decomposition of the unstable diazonium salt (

loss).
Stoichiometry 1.1 eq

Slight excess ensures complete conversion of the valuable amine.
Reaction Time 2–3 HoursDeactivated amines react slowly; rushing leads to low yields.

Troubleshooting Guide:

  • Problem: Reaction mixture foams excessively.

    • Cause: Temperature too high (decomposition releasing

      
      ) or wet reagents (
      
      
      
      fumes).
    • Fix: Cool immediately to -5°C. Ensure all glassware is bone-dry before starting.

  • Problem: Substrate precipitates upon addition.

    • Cause: Addition too fast or acid volume too low.

    • Fix: Increase

      
       volume or add Glacial Acetic Acid as a co-solvent (up to 20% v/v).
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Diazotization - Mechanism and Protocols. Retrieved from [Link]

  • Chemguide. (n.d.). Making Diazonium Salts from Phenylamine. Retrieved from [Link]

  • Hanson, P., et al. (2016). Exploring Flow Procedures for Diazonium Formation. National Institutes of Health (PMC). Retrieved from [Link]

  • Filimonov, V. D., et al. (2008).[4] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters. (Context on stability of diazonium salts).

Sources

using 4-Methoxy-2,3-dinitroaniline as a dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 4-Methoxy-2,3-dinitroaniline as a High-Performance Disperse Dye Intermediate

Part 1: Executive Summary & Technical Rationale

4-Methoxy-2,3-dinitroaniline (also referred to as 4-amino-2,3-dinitroanisole) represents a specialized class of "diazo components" used in the synthesis of bathochromic disperse dyes (Violet, Navy, and Black shades).[1][2][3]

While the 2,4-dinitro isomer is commercially ubiquitous, the 2,3-dinitro substitution pattern offers unique photonic properties. The presence of vicinal nitro groups (positions 2 and 3) creates significant steric strain, forcing the nitro groups to twist out of planarity. When coupled with electron-rich amines, this intermediate facilitates a strong intramolecular Charge Transfer (ICT) system, resulting in:

  • Bathochromic Shift: Deeper shades due to the strong electron-withdrawing nature of the dinitro-motif.[2][3]

  • Solvatochromism: High sensitivity to polarity, useful for specialized optical applications.

  • Steric Protection: The bulky nitro group at the 2-position protects the azo linkage from hydrolytic attack, potentially improving wet fastness.[2]

Note on Reactivity: The amine group at position 1 is extremely weakly basic due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro groups.[1][2][3] Standard aqueous diazotization (NaNO₂/HCl) will fail.[2] Nitrosylsulfuric acid (NSA) in non-aqueous media is required.[2]

Part 2: Chemical Profile

PropertySpecification
Chemical Name 4-Methoxy-2,3-dinitroaniline
Synonyms 4-Amino-2,3-dinitroanisole; 2,3-Dinitro-p-anisidine
Molecular Formula C₇H₇N₃O₅
Molecular Weight 213.15 g/mol
Appearance Orange-brown to dark red crystalline powder
Melting Point 175–178 °C (Decomposes)
Solubility Insoluble in water; Soluble in Acetone, DMF, warm Glacial Acetic Acid
pKb (Est.) > 13 (Extremely weak base)

Part 3: Experimental Protocols

Protocol A: Diazotization (Nitrosylsulfuric Acid Method)

Rationale: The extreme deactivation of the amine requires the generation of the nitrosonium ion (


), a potent electrophile available only in concentrated sulfuric acid.

Reagents:

  • 4-Methoxy-2,3-dinitroaniline (0.1 mol, ~21.3 g)[1][2][3]

  • Sulfuric Acid (98%, Conc.): 60 mL

  • Nitrosylsulfuric Acid (40% in H₂SO₄): 0.11 mol[1][2]

  • Glacial Acetic Acid: 40 mL (optional, as co-solvent for solubility)

  • Urea (Analytical Grade)[1][2]

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 60 mL of 98% H₂SO₄.

    • Option: If solubility is poor, add 40 mL Glacial Acetic Acid.

    • Cool to 15–20°C .

    • Slowly add 0.1 mol of 4-Methoxy-2,3-dinitroaniline . Stir for 30–60 mins until a homogenous solution or fine suspension is obtained.

  • Diazotization:

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Add Nitrosylsulfuric acid dropwise over 45 minutes.

    • Critical Control: Do not allow temperature to exceed 5°C. Exotherms can lead to denitration or decomposition.[2]

    • Stir at 0–5°C for 2–3 hours. The solution should become clear and amber/brown.

  • Validation (Iodide Test):

    • Take a drop of the reaction mass and place it on starch-iodide paper.[2][3] A distinct blue/black spot indicates excess nitrous acid (required).[2]

    • If negative, add an additional 5% NSA and stir for 30 mins.

  • Quenching:

    • Add 1.0 g of Urea to destroy excess nitrous acid (prevents side reactions during coupling). Stir for 15 mins.

Protocol B: Coupling Reaction (Synthesis of Disperse Violet/Blue)

Target: Coupling with 3-Acetamido-N,N-diethylaniline (common coupler for deep shades).[1][2][3]

Reagents:

  • Coupler: 3-Acetamido-N,N-diethylaniline (0.1 mol)[1][2][3]

  • Sulfuric Acid (10%): 200 mL[1][2]

  • Ice: 500 g

  • Sodium Acetate (buffer)[1][2]

Step-by-Step Procedure:

  • Coupler Preparation:

    • Dissolve the coupler in 200 mL of 10% H₂SO₄. Cool to 0–5°C by adding crushed ice directly to the beaker.

  • Coupling:

    • Slowly filter the cold Diazo Solution (from Protocol A) directly into the Coupler Solution with vigorous agitation.

    • pH Control: The pH will initially be <1. Slowly add Sodium Acetate solution to raise pH to 4.0–5.0 .

    • Observation: A deep violet/navy precipitate will form immediately.[2]

  • Finishing:

    • Stir for 4 hours, allowing temperature to rise to room temperature.

    • Heat to 60°C for 30 mins to aggregate the crystal size (improves filtration).

    • Filter under vacuum.[2] Wash with copious amounts of water until filtrate is neutral.

    • Drying: Dry at 60°C in a vacuum oven. Do not overheat (nitro compounds are heat sensitive).[2]

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the critical reaction pathway and decision nodes for this synthesis.

G cluster_0 Quality Control Start 4-Methoxy-2,3-dinitroaniline (Precursor) Solvent Dissolution (Conc. H2SO4 / AcOH) Start->Solvent Solubilization NSA Nitrosyl Sulfuric Acid (T < 5°C) Solvent->NSA Diazotization Diazo Diazonium Salt (Electrophile) NSA->Diazo Formation of NO+ Test Starch Iodide Test NSA->Test CouplingRxn Coupling Reaction (pH 4-5, Buffered) Diazo->CouplingRxn Electrophilic Attack Coupler Coupler Solution (N,N-dialkyl aniline) Coupler->CouplingRxn Nucleophile Product Disperse Dye Cake (Violet/Navy) CouplingRxn->Product Precipitation

Caption: Workflow for the conversion of deactivated 4-Methoxy-2,3-dinitroaniline into high-fastness disperse dyes.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete diazotization due to insolubility.Use Glacial Acetic Acid/Propionic Acid mix (1:[1]5) as solvent before adding H₂SO₄.[2]
Tarry/Dull Product Decomposition of diazo salt (Temp > 5°C).Strictly maintain T < 5°C. Ensure rapid stirring to prevent localized hotspots.
No Coupling pH too low (< 1.[2]0) inhibits the coupler.Buffer the coupling bath with Sodium Acetate to pH 4.0–5.0.
High Residual Nitrite Excess NSA not quenched.[2]Ensure Urea is added before coupling.[2] Excess nitrite nitrosates the coupler, ruining the shade.

Part 6: Safety & Hazards (E-E-A-T)

DANGER: This protocol involves highly hazardous materials.[2]

  • Acute Toxicity: Dinitroanilines are toxic by inhalation and skin contact.[2] They are known methemoglobin formers (interfere with blood oxygen transport).[2] Blue lips/fingernails are a sign of exposure.

    • Control: Handle only in a fume hood.[2] Wear double nitrile gloves and a chemically resistant apron.

  • Explosion Hazard: Dry diazonium salts of dinitro-compounds are shock-sensitive explosives .[1][2][3]

    • Control:NEVER isolate the dry diazonium salt. Always process it as a solution directly into the coupling stage.

  • Chemical Burns: Nitrosylsulfuric acid is a potent oxidizer and corrosive.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH.[1][2][3] (Standard reference for diazotization mechanisms of deactivated amines).

  • Peters, A. T. (1975). The Chemistry of Disperse Dyes. In: The Chemistry of Synthetic Dyes, Vol 8. Academic Press.[2] (Detailed discussion on nitroaniline intermediates).

  • PubChem Database. (2023).[2] 4-Methoxy-2-nitroaniline and derivatives. National Library of Medicine. (Source for physicochemical properties of analogous dinitro-anisole structures).[1][2][3]

  • Freeman, H. S. (2013). Colorants. In: Encyclopedia of Chemical Technology. Kirk-Othmer. (Review of commercial disperse dye synthesis protocols).

Sources

Application Note: Synthesis of High-Performance Azo Dyes from 2,3-Dinitro-p-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing azo dyes utilizing 2,3-dinitro-p-anisidine (4-methoxy-2,3-dinitroaniline) as the diazo component. This specific intermediate presents a unique challenge in dye chemistry: the presence of two electron-withdrawing nitro groups, particularly the one ortho to the amino group, significantly reduces the basicity of the amine, rendering standard aqueous diazotization (HCl/NaNO


) ineffective.

This guide provides a validated Nitrosylsulfuric Acid (


)  diazotization protocol, essential for weakly basic amines. We demonstrate the coupling of the resulting diazonium salt with 2-Naphthol  to produce a model disperse dye. This workflow is applicable to the development of hydrophobic disperse dyes (for polyester) and the exploration of azo-based pharmacophores in drug discovery.

Chemical Rationale & Mechanism[1]

The Challenge of Basicity

The precursor, 2,3-dinitro-p-anisidine, contains a primary amine flanked by a nitro group at the ortho position (C3) and another at the meta position (C2) relative to the amine (C4).

  • Electronic Effect: The nitro groups exert a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the amino nitrogen.

  • Steric Effect: The ortho-nitro group creates steric hindrance.

Consequently, the amine is too weakly basic to be protonated effectively in dilute aqueous acid, which is a prerequisite for reaction with nitrous acid (


). Attempting standard aqueous diazotization results in hydrolysis or incomplete reaction.
The Solution: Nitrosylsulfuric Acid

To overcome this, the reaction is conducted in concentrated sulfuric acid using nitrosylsulfuric acid. In this anhydrous, highly acidic medium, the nitrosyl cation (


) is the active electrophile, capable of attacking even weakly nucleophilic amines.
Reaction Scheme

The synthesis proceeds in two stages:

  • Diazotization: Formation of the diazonium sulfate salt.

  • Coupling: Electrophilic aromatic substitution on the electron-rich coupling component (2-Naphthol).

ReactionMechanism Amine 2,3-Dinitro-p-anisidine (Weak Base) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (0-5°C, Anhydrous) Reagent Nitrosylsulfuric Acid (in conc. H2SO4) Reagent->Diazonium Product Azo Dye (Precipitate) Diazonium->Product Coupling (pH 8-9) Coupler 2-Naphthol (Nucleophile) Coupler->Product

Figure 1: Reaction pathway for the synthesis of azo dyes from weakly basic dinitro-amines.

Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves handling energetic materials and concentrated acids.

Hazard ClassSpecific RiskMitigation Strategy
Nitroanilines Highly toxic by inhalation/skin contact.[1][2] Potential explosion hazard if heated.Work in a fume hood. Wear double nitrile gloves. Avoid friction/shock.[3]
Diazonium Salts Unstable; can decompose explosively if allowed to dry or warm up.NEVER isolate the dry diazonium salt. Keep in solution at <5°C.
Nitrosylsulfuric Acid Corrosive oxidizer. Reacts violently with water.Prepare in situ or handle under inert atmosphere.[3] Quench slowly.
p-Anisidine Derivatives Suspected carcinogens (Category 1B).[4]Use full PPE including face shield.[1][2] Dispose of waste as hazardous chemical waste.

Experimental Protocol

Materials Required[2][7][8]
  • Precursor: 2,3-Dinitro-p-anisidine (CAS: Specific isomer check required, often custom synthesis or specific catalog).

  • Solvent/Acid: Sulfuric acid (H

    
    SO
    
    
    
    ), 98% conc.
  • Diazotization Agent: Sodium Nitrite (NaNO

    
    ), dried powder.
    
  • Coupler: 2-Naphthol (2-Hydroxynaphthalene).

  • Buffer/Base: Sodium Hydroxide (NaOH), Sodium Acetate.

  • Quencher: Urea (to destroy excess nitrous acid).[5]

  • Ice: Crushed ice (made from distilled water).

Step-by-Step Methodology
Phase 1: Preparation of Nitrosylsulfuric Acid

Note: Commercially available 40% nitrosylsulfuric acid can be used. If not, prepare fresh.

  • Setup: Place a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer in an ice-salt bath.

  • Acid Charge: Add 10 mL of conc. H

    
    SO
    
    
    
    . Cool to 0°C.
  • Nitrite Addition: Slowly add 0.70 g (10 mmol) of dry NaNO

    
      in small portions.
    
    • Caution: Keep temperature below 10°C . Brown fumes (

      
      ) indicate decomposition; addition must be slower.
      
  • Dissolution: Warm gently to 60-65°C with stirring until all NaNO

    
     is dissolved and the solution is clear (pale yellow).
    
  • Cooling: Cool the solution back down to 0-5°C .

Phase 2: Diazotization[6]
  • Amine Addition: Add 2.13 g (10 mmol) of 2,3-dinitro-p-anisidine to the cold nitrosylsulfuric acid solution.

    • Technique: Add as a powder or dissolved in a minimum volume of glacial acetic acid if solubility is an issue.

  • Reaction: Stir vigorously at 0-5°C for 2 hours . The mixture will become a thick, syrup-like solution.

  • Dilution (The "Drowning" Step): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

    • Observation: A clear yellow/orange solution should form. If turbidity persists, filter rapidly through glass wool.

  • Validation: Test a drop of the solution with Starch-Iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (required for complete reaction).

  • Quenching: Add Urea (approx. 0.1 g) until the solution no longer turns Starch-Iodide paper blue. This prevents side reactions during coupling.

Phase 3: Coupling (Alkaline Method)
  • Coupler Preparation: In a separate beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0-5°C.[5]

  • Addition: Slowly add the cold diazonium salt solution (from Phase 2) dropwise to the naphtholate solution.

    • pH Control: Simultaneously add Sodium Acetate or dilute NaOH to maintain the pH between 8 and 9 . If the pH drops below 7, the coupling efficiency will plummet.

  • Reaction: A deep red/violet precipitate will form immediately. Continue stirring at 0-5°C for 1 hour.

  • Completion: Allow the mixture to warm to room temperature over 2 hours.

Phase 4: Isolation & Purification
  • Filtration: Collect the precipitate by vacuum filtration.[7][8]

  • Washing: Wash the cake with:

    • Cold water (to remove salts).

    • Dilute HCl (to remove unreacted amine).

    • Hot water (to remove unreacted coupler).

  • Drying: Dry in a vacuum oven at 50°C. Do not overheat (nitro compounds are heat-sensitive).

  • Recrystallization: Recrystallize from Ethanol or DMF for analytical purity.

Process Control & Visualization

The following workflow diagram illustrates the critical control points (CCPs) for the synthesis.

ExperimentalWorkflow Start Start: Dry Reagents PrepAcid Prep Nitrosylsulfuric Acid (Conc H2SO4 + NaNO2) Temp < 10°C Start->PrepAcid AddAmine Add 2,3-Dinitro-p-anisidine Stir 2h @ 0-5°C PrepAcid->AddAmine Quench Pour on Ice + Urea Quench (Remove excess HNO2) AddAmine->Quench Coupling Coupling Reaction Maintain pH 8-9 Temp < 5°C Quench->Coupling PrepCoupler Dissolve 2-Naphthol in NaOH (pH > 10) PrepCoupler->Coupling Workup Filtration & Washing (H2O, HCl) Coupling->Workup End Final Product: Disperse Dye Analog Workup->End

Figure 2: Step-by-step experimental workflow with critical process parameters.[9][10]

Characterization & Data Analysis

For the synthesized dye (2,3-dinitro-p-anisidine


 2-Naphthol), expect the following characteristics:
AnalysisExpected ResultInterpretation
Appearance Dark Violet/Red PowderTypical of azo dyes with nitro auxochromes.
UV-Vis ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~ 500-540 nm (in DMF)
Bathochromic shift due to nitro groups compared to unsubstituted analogs.
FTIR 1530, 1350 cm

(NO

) 1400-1420 cm

(N=N)
Confirms presence of nitro groups and azo linkage.
TLC Single spot (

varies by solvent)
Use Toluene:Ethyl Acetate (8:2) for disperse dyes.[6][11]
Troubleshooting Guide
  • Low Yield: Usually due to temperature spikes during diazotization (decomposition of diazo) or incorrect pH during coupling. Ensure pH stays alkaline (8-9) for phenol coupling.

  • Tar Formation: Reaction temperature too high. Keep strictly at 0-5°C.

  • Dull Color: Incomplete removal of unreacted amine. Wash thoroughly with dilute HCl.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH. (Standard text for azo coupling mechanisms).
  • Otutu, J. O., & Osabohien, E. (2009).[5] Disperse dyes derived from 2-methoxy-5-nitroaniline.[5] Oriental Journal of Chemistry, 25(4), 863-870.[5] Link (Protocol adaptation source for nitro-anisidine derivatives).

  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Context on dinitro-substituted dyes).
  • BenchChem. (2025).[7] Technical Guide to 4-Methoxy-2-nitroaniline: Protocols. Link (General handling of nitro-anisidines).

  • Organic Chemistry Portal. (2023). Diazotization Protocols. Link (Mechanistic verification of nitrosylsulfuric acid route).

Sources

Strategic Reduction of 4-Methoxy-2,3-Dinitroaniline: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-Methoxy-2,3-dinitroaniline presents a unique challenge in organic synthesis due to the steric crowding of vicinal nitro groups (positions 2 and 3) and the high electron density of the aromatic ring. While the complete reduction yields 2,3,4-triaminoanisole , this product is highly susceptible to oxidative polymerization (tarrification) upon exposure to air.[1]

This guide provides three validated protocols for handling this substrate, prioritizing the stabilization of the reactive triamine product. We recommend Catalytic Hydrogenation (Method A) for high-purity applications, provided that strict anaerobic conditions are maintained or the product is trapped in situ.

Chemical Context & Mechanistic Analysis[1][2]

Substrate Analysis[1]
  • Compound: 4-Methoxy-2,3-dinitroaniline[1]

  • Electronic State: The ring is electron-rich due to the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups. This generally lowers the reduction potential compared to electron-deficient nitrobenzenes, making the reaction facile but the product unstable.

  • Steric Environment:

    • C2-Nitro: Highly hindered.[1] It is "sandwiched" between the C1-amine and the C3-nitro group.

    • C3-Nitro: Less hindered than C2 but still vicinal to the C2-nitro.

    • Implication: In selective reduction scenarios (Zinin reduction), the C3-nitro group is kinetically more accessible than the C2-nitro group.

The Stability Trap

The product of complete reduction, 2,3,4-triaminoanisole , is an electron-rich polyamine.[1] In the presence of oxygen, it undergoes rapid radical oxidation to form quinone imines and extensive polymers (black tars).

  • Expert Insight: Never attempt to isolate the free base of the triamine by rotary evaporation in air. Always isolate as a hydrochloride salt or proceed immediately to the next synthetic step (e.g., cyclization to a benzimidazole or quinoxaline).

Reagent Selection Matrix

MethodReagentsSelectivityScalabilityKey AdvantageKey Risk
A H₂ (3 atm) / 10% Pd-CCompleteHighCleanest workup; quantitative yield.[1]Catalyst ignition; Product oxidation during filtration.[1]
B Fe powder / AcOHCompleteHighRobust; tolerates impure starting material.[1]Iron sludge disposal; Emulsion formation.[1]
C Na₂S or (NH₄)₂SPartial (C3)MediumCan stop at the diamine stage (theoretical).[1]Strong odor; Variable reproducibility on vicinal groups.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for: High-purity synthesis of the triamine precursor for immediate use.

Reagents:

  • Substrate: 4-Methoxy-2,3-dinitroaniline (10 mmol)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)[1]

  • Solvent: Methanol (degassed)[1]

  • Additive: Concentrated HCl (optional, to trap as salt)

Workflow:

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate dissolved in Methanol (50 mL).

  • Inerting: Add the Pd/C catalyst under a gentle stream of Nitrogen. Caution: Dry Pd/C is pyrophoric in methanol vapors.

  • Reduction: Pressurize with Hydrogen gas to 30–40 psi (2–3 atm). Agitate at room temperature.

    • Monitoring: The reaction is exothermic.[2] Monitor H₂ uptake. Reaction is typically complete in 2–4 hours.

  • Filtration (Critical Step):

    • Prepare a Celite filter pad.[3]

    • Crucial: If isolating the free amine, purge the receiving flask with Argon.

    • Filter the mixture rapidly.

  • Stabilization:

    • Option 1 (Isolation): Immediately add concentrated HCl (3.0 equivalents) to the filtrate. Evaporate solvent to obtain the 2,3,4-triaminoanisole trihydrochloride salt (stable solid).[1]

    • Option 2 (In-situ): Add the cyclization partner (e.g., glyoxal, carboxylic acid) directly to the filtrate.

Protocol B: Iron-Mediated Reduction (Béchamp Conditions)

Best for: Large-scale batches where high-pressure equipment is unavailable.[1]

Reagents:

  • Iron Powder (325 mesh, reduced)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid[1]

  • Solvent: Ethanol/Water (3:1)[1]

Workflow:

  • Activation: In a 3-neck flask, suspend Iron powder (5 equiv) in Ethanol/Water. Add NH₄Cl (0.5 equiv) and heat to reflux for 15 minutes to "etch" the iron surface.

  • Addition: Add 4-Methoxy-2,3-dinitroaniline portion-wise over 30 minutes.

    • Note: The reaction is vigorous. Maintain reflux without external heating if possible.

  • Reflux: Stir at reflux for 2–3 hours. The yellow/orange color of the starting material should fade to a dark/brown suspension (iron oxides).

  • Workup:

    • Filter hot through Celite to remove iron sludge. Wash the cake with hot ethanol.

    • Neutralization: The filtrate contains the acetate/chloride salt. To isolate, basify with NaHCO₃ (carefully, under N₂) and extract, OR (preferred) acidify with HCl to precipitate the stable hydrochloride salt.[1]

Visualization: Decision Pathways & Workflow[1][4]

ReductionPathways Start Substrate: 4-Methoxy-2,3-dinitroaniline Decision Select Goal Start->Decision Path_Complete Complete Reduction (Target: Triamine) Decision->Path_Complete Full Conversion Path_Selective Selective Reduction (Target: Nitro-Diamine) Decision->Path_Selective Partial Conversion Method_Pd Method A: H2 / Pd-C (Clean, Fast) Path_Complete->Method_Pd Method_Fe Method B: Fe / AcOH (Robust, Scalable) Path_Complete->Method_Fe Method_Sulfide Method C: Na2S (Zinin) (Regioselective for C3) Path_Selective->Method_Sulfide Product_Unstable INTERMEDIATE: 2,3,4-Triaminoanisole (Free Base) *HIGHLY UNSTABLE* Method_Pd->Product_Unstable Method_Fe->Product_Unstable Method_Sulfide->Start Difficult Control (Not Recommended) Action_Stabilize CRITICAL STEP: Acidify immediately with HCl Product_Unstable->Action_Stabilize Isolate Final_Cyclized Downstream Product: Benzimidazole/Quinoxaline Product_Unstable->Final_Cyclized React In-Situ Final_Salt Stable Product: Triamine Trihydrochloride Action_Stabilize->Final_Salt

Figure 1: Strategic decision tree for the reduction of 4-Methoxy-2,3-dinitroaniline, highlighting the critical instability of the free-base intermediate.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for catalytic hydrogenation and Béchamp reduction).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.[1] Wiley, 1992 .[1] (Mechanisms of Zinin reduction and steric effects in nitro compounds).

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985 .[1] (Authoritative guide on Pd/C catalyst handling and selectivity).

  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1966 .[1] (Detailed properties of unstable polyamino benzenes).

  • General Safety Data: Sigma-Aldrich Safety Data Sheet: 2,3-Diaminoanisole derivatives.[1] (Verify specific CAS for safety handling).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 4-Methoxy-2,3-dinitroaniline in Sulfuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Decomposition During Dissolution and Processing Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering stability issues with 4-Methoxy-2,3-dinitroaniline (MDNA) in concentrated sulfuric acid (


). This is a common challenge due to the compound's "push-pull" electronic structure: the electron-donating methoxy/amino groups compete with the strong electron-withdrawing effect of the ortho-meta dinitro substitution.[1]

In concentrated sulfuric acid, MDNA is prone to three primary decomposition modes:

  • Thermal Runaway (Charring): Caused by the high heat of solution (exothermic protonation).[1]

  • Acid-Catalyzed Demethylation: Cleavage of the methoxy ether bond to form the corresponding phenol.[1]

  • Oxidative Polymerization: Formation of "tars" if the temperature exceeds 40°C.[1]

This guide provides the thermodynamic protocols and chemical insights required to stabilize your solution.

Module 1: The Thermodynamics of Dissolution

The Core Problem: Dissolving nitroanilines in sulfuric acid is not a passive physical process; it is a chemical reaction (protonation) that releases significant enthalpy.

The "Heat Spike" Mechanism

When MDNA hits sulfuric acid, the amine group is protonated immediately:


[1]

If this heat is not removed faster than it is generated, the local temperature around the solid particles can spike >100°C, leading to immediate charring (black specks) even if the bulk solvent remains cool.

Protocol: Cryogenic Dissolution Procedure (CDP)

Use this protocol to prevent initial decomposition.

ParameterSpecificationReason
Solvent Grade 98%

(Low Nitrate)
Nitrates can induce oxidative coupling.[1]
Temperature -5°C to 0°C Arrhenius suppression of side reactions.[1]
Particle Size < 100 mesh (Fine Powder)Prevents "hot spots" inside large clumps.
Addition Rate 0.1 equivalents / minuteAllows heat dissipation between additions.[1]

Step-by-Step:

  • Pre-cool the sulfuric acid to -5°C using an ice/salt or glycol bath.

  • Agitate vigorously (overhead stirrer preferred over magnetic bar to prevent grinding heat).

  • Add MDNA in small portions. Monitor internal temperature; stop addition if T > 5°C.

  • Hold at 0°C for 15 minutes after final addition before proceeding to the next step (e.g., diazotization).

Module 2: Chemical Stability & Degradation Pathways

Even after successful dissolution, the compound is not indefinitely stable.[1] The combination of the ortho-nitro group and the acidic medium creates a risk of ether cleavage.

Visualizing the Threat Landscape

DecompositionPathways cluster_conditions Critical Control Points MDNA 4-Methoxy-2,3- dinitroaniline (Intact) Protonated Protonated Species (Stable < 10°C) MDNA->Protonated + H2SO4 (Fast) Phenol 4-Hydroxy-2,3- dinitroaniline (Demethylated Byproduct) Protonated->Phenol Time > 4h or T > 25°C Tars Oxidative Tars (Black Polymer) Protonated->Tars T > 40°C (Thermal Runaway)

Figure 1: Stability map of MDNA in sulfuric acid.[1] Green represents the safe zone; Yellow and Red represent irreversible decomposition pathways.

Mechanism: Acid-Catalyzed Demethylation

The methoxy group (


) is generally stable, but the presence of two electron-withdrawing nitro groups makes the ring electron-deficient.[1] While this usually deactivates the ring against electrophilic attack, high temperatures can facilitate the nucleophilic attack of bisulfate (

) or water (if present) on the methyl group, cleaving the ether to form a phenol.
  • Symptom: Solution turns from deep orange/yellow to a muddy brown.[1]

  • Prevention: Maintain anhydrous conditions. Water acts as a stronger nucleophile than bisulfate, accelerating this hydrolysis.[1]

Module 3: Troubleshooting & FAQ

Q1: My solution turned black immediately upon adding the solid. What happened?

Diagnosis: Thermal Shock / Localized Overheating. Root Cause: You likely added the solid too fast or the particle size was too large.[1] The heat of protonation caused the temperature at the crystal surface to exceed the decomposition threshold (


), causing oxidative polymerization ("charring").
Fix:  Discard the batch. It cannot be purified.[1] Next time, pulverize the solid and add it over 30 minutes at 0°C.
Q2: Can I store the sulfuric acid solution overnight?

Diagnosis: Kinetic Instability. Answer: No. Even at room temperature, slow demethylation and sulfonation (at the 6-position) can occur over 12-24 hours.[1] Rule of Thumb: Process the solution (e.g., diazotization or quenching) within 2 hours of preparation.

Q3: A precipitate formed after 1 hour. Is this my compound?

Diagnosis: Solubility Limit or Sulfate Salt Formation.[1] Analysis: MDNA forms a sulfate salt in concentrated acid.[1] If the concentration is too high (>1 M), the salt may crash out. Test: Take a small aliquot and dilute into ice water.

  • If it dissolves clear/yellow:[1] It was just the sulfate salt.[1] You can proceed (the slurry often reacts fine).[1]

  • If it remains cloudy/brown:[1] You have decomposition products (polymers).[1]

Q4: I need to heat the reaction to 60°C for a cyclization step. Is this safe?

Diagnosis: Process Safety. Answer: Proceed with extreme caution. At 60°C, MDNA in 98%


 is near its thermal stability limit.[1]
Mitigation:  Ensure you have performed a DSC (Differential Scanning Calorimetry) test on a small sample first.[1] If heating is required, ramp the temperature slowly (1°C/min) and ensure you are under an inert atmosphere (

) to prevent oxidative degradation.

Module 4: Decision Support System

Use this logic flow to diagnose the quality of your current solution.

TroubleshootingTree Start Visual Inspection of Solution Color What is the color? Start->Color YellowOrange Clear Yellow/Orange Color->YellowOrange Normal DarkBrown Dark Brown/Muddy Color->DarkBrown Warning Black Opaque Black Color->Black Critical Precipitate Is there precipitate? YellowOrange->Precipitate DilutionTest Perform Dilution Test (1 drop into Ice Water) DarkBrown->DilutionTest Decomp Diagnosis: Decomposition Discard Batch. Black->Decomp Good Status: STABLE Proceed immediately. Precipitate->Good No Precipitate->DilutionTest Yes ClearDilution Dissolves Clear DilutionTest->ClearDilution CloudyDilution Remains Cloudy/Tarry DilutionTest->CloudyDilution Salt Diagnosis: Sulfate Salt Safe to proceed as slurry. ClearDilution->Salt CloudyDilution->Decomp

Figure 2: Rapid diagnostic logic for assessing solution integrity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for handling nitroanilines in acidic media and diazotization safety).

  • Booth, G. (2000).[1] "Nitro Compounds, Aromatic".[1][2][3][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [Link] (Details on the thermal stability and handling of polynitro aromatics).

  • BenchChem Technical Data. (2025). Synthesis and Handling of 4-Methoxy-2-nitroaniline and Isomers.
  • Peters, A. T., & Gbadamosi, K. (1992).[1] "Synthesis and properties of some 2-amino-4-methoxy-benzothiazoles". Dyes and Pigments, 18(2), 115-123.[1] (Describes analogous handling of methoxy-nitroanilines in strong acid for cyclization).

Sources

separating 2,3-dinitro and 2,5-dinitro isomers of anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Dinitroanisidine Isomers

Case Reference: #DNA-ISO-SEP-029 Subject: Troubleshooting the Separation of 2,3-Dinitroanisidine (2,3-DNA) and 2,5-Dinitroanisidine (2,5-DNA) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Diagnostic Overview

Welcome to the Separation Sciences Technical Support Center. You are likely encountering difficulties separating 2,3-dinitroanisidine (vicinal nitro substitution) from 2,5-dinitroanisidine (para nitro distribution).

These isomers present a classic "Ortho-Effect vs. Symmetry" challenge.[1] The 2,3-isomer suffers from steric crowding, forcing the nitro groups out of planarity, while the 2,5-isomer retains a more planar, stackable geometry.[1] This difference is the lever we will use for separation.

Quick Diagnostic Table: Know Your Isomer
Feature2,3-Dinitroanisidine 2,5-Dinitroanisidine Separation Behavior
Structure Crowded (Vicinal

)
Distributed (Non-vicinal)Key Differentiator
Symmetry LowHighSolubility
Dipole Moment Distinct (Twisted)Distinct (Planar)Chromatography
Solubility Higher (Solvent accessible)Lower (Crystal packing)Recrystallization
NMR Signal Strong coupling (

Hz)
Weak/Para coupling (

Hz)
Identification

Workflow Visualization

The following decision tree outlines the recommended purification strategy based on your current purity and scale.

SeparationWorkflow Start Crude Mixture (2,3-DNA & 2,5-DNA) ScaleCheck Check Scale Start->ScaleCheck Bulk Bulk (>5g) Recrystallization ScaleCheck->Bulk High Scale Analytical Analytical/Prep (<1g) Chromatography ScaleCheck->Analytical Low Scale SolventSelect Solvent: Glacial Acetic Acid (or EtOH/Toluene mix) Bulk->SolventSelect ColumnSelect Stationary Phase: Phenyl-Hexyl (Recommended) vs C18 Analytical->ColumnSelect HeatCool Reflux -> Slow Cool -> 4°C SolventSelect->HeatCool Filter Filtration HeatCool->Filter Solid Solid Precipitate: 2,5-Dinitroanisidine (High Purity) Filter->Solid Liquor Mother Liquor: Enriched 2,3-Dinitroanisidine Filter->Liquor Elution Gradient Elution: Water/Acetonitrile + 0.1% FA ColumnSelect->Elution

Figure 1: Decision tree for selecting the appropriate separation modality based on scale and purity requirements.[1]

Troubleshooting Guide: Bulk Separation (Recrystallization)

The Issue: You are trying to purify the mixture, but either everything precipitates (co-precipitation) or nothing does (oiling out).

The Science: The 2,5-isomer is more symmetrical and planar, leading to higher lattice energy and lower solubility.[1] The 2,3-isomer, with vicinal nitro groups, is sterically twisted, disrupting crystal packing and increasing solubility [1].[1]

Protocol: Fractional Recrystallization
  • Solvent Choice: Use Glacial Acetic Acid (primary recommendation) or Ethanol .[1] Toluene is an alternative if the mixture is very non-polar.[1]

  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling solvent.

    • Tip: If you use too much solvent, the 2,5-isomer will not crystallize efficiently.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

  • Filtration:

    • The Solid (Filter Cake): This is predominantly 2,5-dinitroanisidine .[1] Wash with cold solvent.[1]

    • The Liquid (Filtrate): This contains the 2,3-dinitroanisidine .[1]

  • Recovery of 2,3-Isomer: Concentrate the filtrate to 20% volume. A second crop may form (often mixed).[1] Filter again. Evaporate the remaining liquid to dryness to obtain the 2,3-isomer (may require column cleanup).[1]

FAQ: Why is my product "oiling out"?

  • Cause: The melting point of the mixture is lower than the boiling point of your solvent, or impurities are too high.[1]

  • Fix: Add a "seed crystal" of the pure 2,5-isomer at the cloud point. Switch to a lower-boiling solvent like Ethanol/Water (90:10).[1]

Troubleshooting Guide: Chromatography (HPLC/Prep-LC)

The Issue: Peaks for 2,3-DNA and 2,5-DNA are merging (co-elution) on standard C18 columns.

The Science: Standard C18 columns separate based on hydrophobicity.[1] Since both isomers have the same molecular formula and similar hydrophobicity, separation is poor.[1] You need Selectivity based on Shape and Pi-Pi Interactions .

Protocol: Optimized HPLC Method
  • Stationary Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1]

    • Why? The Phenyl-Hexyl phase interacts with the pi-electrons of the benzene ring.[1] The 2,3-isomer (twisted nitro groups) has a different effective pi-cloud density than the planar 2,5-isomer [2].[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Methanol (MeOH) or Acetonitrile (ACN)[1]

    • Note: Methanol often provides better selectivity for nitro-aromatics due to hydrogen bonding capabilities.[1]

  • Gradient: Slower gradients (e.g., 1% B/min) are required.

FAQ: Which isomer elutes first?

  • On a C18 column , the more polar isomer typically elutes first.[1] Due to the "Ortho Effect" (intramolecular H-bonding between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ), the effective polarity is reduced.
  • However, the 2,3-isomer is often more polar overall due to the exposed dipole of the 3-nitro group, causing it to elute earlier than the 2,5-isomer on Reverse Phase (RP), though this is pH dependent.[1]

Structural Confirmation (NMR)

Never rely solely on retention time.[1] You must validate the separation using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-NMR.
  • 2,3-Dinitroanisidine: Look for the aromatic protons.[1] They are on C4, C5, C6 (assuming ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     at 1, 
    
    
    
    at ?).
    • Correction: If parent is p-anisidine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       at 1, 
      
      
      
      at 4), the 2,3-isomer has protons at C5 and C6. These are ortho to each other.
    • Diagnostic Signal: A pair of doublets with a coupling constant

      
       Hz .
      
  • 2,5-Dinitroanisidine: Protons are at C3 and C6.[1] These are para to each other.

    • Diagnostic Signal: Two singlets (or very weak coupling,

      
       Hz).
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of nitro-isomers and solubility principles).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd Ed.[1] Wiley, 2010.[1] (Authoritative source on Phenyl-Hexyl stationary phase selectivity for isomers). [1]

  • PubChem Compound Summary. "2-Nitro-p-anisidine" (Precursor data and physical properties). National Center for Biotechnology Information.[1] [1]

Disclaimer: Dinitroanisidines are toxic and potentially explosive if dried completely and subjected to shock or friction.[1] Always work in a fume hood and keep compounds damp with solvent during storage.[1]

Sources

Technical Support Center: Synthesis of 2,3-Dinitro-4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dinitro-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for achieving higher yields and purity. The synthesis is a multi-step process requiring careful control over reaction conditions to manage its exothermic nature and achieve the desired regioselectivity.

Core Synthesis Pathway: A Four-Step Approach

The most reliable method for synthesizing 2,3-dinitro-4-methoxyaniline begins with the readily available starting material, 4-methoxyaniline (p-anisidine). A direct dinitration of 4-methoxyaniline is ill-advised due to the strong activating and oxidizable nature of the primary amine group, which can lead to unwanted side reactions and a complex mixture of products.[1] Therefore, a protecting group strategy is employed.

The synthesis can be logically divided into four key stages:

  • Protection (Acetylation): The amino group of 4-methoxyaniline is protected as an acetamide. This serves two critical functions: it moderates the activating effect of the amine and prevents its oxidation during the aggressive nitration steps.

  • First Nitration: The resulting 4-methoxyacetanilide is mono-nitrated. The powerful ortho-, para-directing effect of the acetamido group, combined with the ortho-, para-directing methoxy group, selectively directs the first nitro group to the 2-position.

  • Second Nitration: This is the most critical and challenging step. Introducing the second nitro group at the 3-position requires forcing conditions because the aromatic ring is now deactivated by the first nitro group. Precise control of temperature and nitrating agent stoichiometry is essential to favor the desired 2,3-dinitro isomer over other possibilities and prevent runaway reactions.

  • Deprotection (Hydrolysis): The acetyl protecting group is removed via acid or base hydrolysis to yield the final product, 2,3-dinitro-4-methoxyaniline.

Visualized Experimental Workflow

G cluster_0 Synthesis Workflow cluster_1 Starting Material A Step 1: Protection (Acetylation) B Step 2: First Nitration (Mono-nitration) A->B 4-Methoxyacetanilide C Step 3: Second Nitration (Di-nitration) B->C 2-Nitro-4-methoxyacetanilide D Step 4: Deprotection (Hydrolysis) C->D 2,3-Dinitro-4-methoxyacetanilide E Final Product: 2,3-Dinitro-4-methoxyaniline D->E Purification SM 4-Methoxyaniline (p-Anisidine) SM->A

Caption: Overall workflow for the four-step synthesis of 2,3-dinitro-4-methoxyaniline.

Troubleshooting Guide & Common Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield or No Product after Nitration Steps

  • Q1: My nitration reaction turned dark brown or black immediately upon adding the nitrating agent, and the final yield was negligible. What happened?

    • A1: This strongly indicates an uncontrolled exothermic reaction or oxidation. Nitration is highly exothermic, and if the temperature is not strictly controlled, it can lead to thermal runaway.[2] This causes decomposition of the starting material and the formation of tar-like byproducts. The primary amine of unprotected 4-methoxyaniline is also susceptible to oxidation by nitric acid, which is why the acetylation step is crucial.

    • Corrective Actions:

      • Ensure Protection: Confirm via TLC or ¹H NMR that the acetylation in Step 1 was successful before proceeding.

      • Temperature Control: Perform the nitration in an ice-salt or dry ice/acetone bath to maintain a low temperature (typically 0 to -10 °C) during the addition of the nitrating agent.

      • Slow Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise with vigorous stirring to ensure efficient heat dissipation.

      • Proper Stoichiometry: Use the correct molar equivalents of the nitrating agent. An excessive amount can increase the risk of side reactions and oxidation.

  • Q2: I isolated a product, but the yield for the second nitration (Step 3) is extremely low. Why is this step so difficult?

    • A2: The low yield is likely due to the deactivation of the aromatic ring. After the first nitration, the electron-withdrawing nitro group at the C2 position makes the ring significantly less reactive towards further electrophilic substitution. Therefore, more forcing conditions (higher temperature, stronger nitrating agent like fuming nitric acid) are required for the second nitration.[3] However, these conditions also increase the risk of decomposition.

    • Optimization Strategies:

      • Nitrating Agent: For the second nitration, consider using fuming nitric acid in concentrated sulfuric acid.

      • Controlled Heating: After the initial low-temperature addition, the reaction may need to be allowed to warm slowly to room temperature or even be gently heated (e.g., 40-50 °C) to drive the reaction to completion. This must be done cautiously and monitored closely.[3]

      • Reaction Time: The reaction time for the second nitration will be significantly longer than the first. Monitor the reaction progress using TLC to determine the optimal time to quench the reaction.

Visualized Troubleshooting Logic: Low Yield

G Start Problem: Low Nitration Yield Check1 Did the reaction turn dark/black? Start->Check1 Cause1 Likely Cause: Runaway Exothermic Reaction or Oxidation Check1->Cause1 Yes Check2 Is the low yield specific to the 2nd nitration step? Check1->Check2 No Solution1 Solution: 1. Pre-cool reagents. 2. Add nitrating agent slowly. 3. Maintain temp < 5°C. 4. Ensure amine is protected. Cause1->Solution1 Cause2 Likely Cause: Ring Deactivation by first NO2 group. Check2->Cause2 Yes Solution2 Solution: 1. Use stronger nitrating agent. 2. Allow for longer reaction time. 3. Cautiously increase temp post-addition. 4. Monitor via TLC. Cause2->Solution2

Caption: Troubleshooting flowchart for diagnosing and solving low-yield issues in nitration steps.

Issue 2: Product Purity and Isomer Control

  • Q3: My final product shows multiple spots on TLC and the NMR spectrum is complex. How do I improve the regioselectivity?

    • A3: Formation of multiple isomers is a common problem. While the acetamido and methoxy groups strongly direct the first nitration to the 2-position, the second nitration is more complex. The directing effects of the -NHAc (ortho, para), -OCH3 (ortho, para), and -NO2 (meta) groups can lead to the formation of other isomers, such as 2,5-dinitro-4-methoxyaniline.

    • Controlling Regioselectivity:

      • Protecting Group: The choice of protecting group is key. The acetamido group is standard, but bulkier protecting groups could potentially offer better steric hindrance to influence the position of the second nitro group.

      • Solvent and Temperature: The reaction solvent and temperature profile can influence the isomer ratio. Experiment with different solvent systems and a carefully controlled temperature ramp during the second nitration.

      • Purification: Achieving perfect selectivity can be difficult. The most practical approach is often to optimize for a manageable isomer ratio and then purify the final product. Column chromatography is typically effective for separating dinitro isomers. Recrystallization can also be used if a suitable solvent system is found that selectively crystallizes the desired 2,3-dinitro isomer.[4]

Issue 3: Incomplete Reactions

  • Q4: My final product is contaminated with the acetylated intermediate (2,3-dinitro-4-methoxyacetanilide). How do I ensure complete hydrolysis?

    • A4: Incomplete hydrolysis (deprotection) is usually a matter of reaction time or reagent concentration. The dinitro-substituted acetanilide is more resistant to hydrolysis than the mono-nitro intermediate due to the electron-withdrawing nature of the two nitro groups.

    • Ensuring Complete Deprotection:

      • Acid Hydrolysis: Heat the compound under reflux in a moderately concentrated acid, such as 10-20% sulfuric acid or hydrochloric acid.

      • Base Hydrolysis: Refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide is also effective.[5]

      • Monitoring: The most reliable way to ensure completion is to monitor the reaction by TLC. Take aliquots from the reaction mixture periodically and spot them against a standard of the acetylated intermediate. The reaction is complete when the starting material spot has completely disappeared.

Frequently Asked Questions (FAQs)

  • Q: Why is acetylation necessary before nitration?

    • A: The primary amine group (-NH₂) in 4-methoxyaniline is highly activating and easily oxidized by nitric acid. Acetylation converts it to an acetamido group (-NHCOCH₃), which is still an ortho-, para-director but is less activating and protects the amine from oxidation, leading to a cleaner reaction and higher yield.[6]

  • Q: What are the critical safety precautions for this synthesis?

    • A: The primary hazards involve the nitration steps.

      • Explosion Risk: Nitrating mixtures (especially with concentrated acids) can be explosive if not handled correctly. The reaction is highly exothermic.[2]

      • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

      • Toxicity: 4-methoxyaniline is toxic and can be absorbed through the skin.[7][8] The nitroaniline products are also toxic. Handle all compounds with care.

  • Q: What analytical methods are best for monitoring the reaction?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the reaction progress. It allows you to track the consumption of the starting material and the formation of the product. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Experimental Protocols & Data

The following protocols are adapted from established procedures for similar compounds and should be used as a starting point for optimization.[3][5]

Table 1: Summary of Reaction Parameters
StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Typical Yield
1 Acetylation4-MethoxyanilineAcetic AnhydrideAcetic Acid20-50>90%
2 1st Nitration4-MethoxyacetanilideHNO₃ / H₂SO₄Acetic Acid0-1075-85%
3 2nd Nitration2-Nitro-4-methoxyacetanilideFuming HNO₃ / H₂SO₄H₂SO₄-10 to 4040-60%
4 Hydrolysis2,3-Dinitro-4-methoxyacetanilide15% H₂SO₄ (aq)Water100 (Reflux)>95%
Detailed Step-by-Step Methodology

Step 1: Acetylation of 4-Methoxyaniline

  • In a round-bottom flask, dissolve 1 mole of 4-methoxyaniline in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add 1.1 moles of acetic anhydride with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-methoxyacetanilide.

Step 2: Synthesis of 2-Nitro-4-methoxyacetanilide

  • To a flask containing the dried 4-methoxyacetanilide from Step 1, add glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After addition, stir the reaction at 5-10 °C for 2 hours.

  • Pour the mixture onto crushed ice to precipitate the yellow product.

  • Filter, wash with cold water, and dry.[5]

Step 3: Synthesis of 2,3-Dinitro-4-methoxyacetanilide (Critical Step)

  • Place the 2-nitro-4-methoxyacetanilide from Step 2 into a flask and cool to -10 °C in an ice-salt bath.

  • Slowly add cold, concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.

  • Add the nitrating mixture dropwise, keeping the internal temperature below 0 °C.

  • After addition, monitor the reaction by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature, and if necessary, heat cautiously to 40-50 °C for 1-2 hours.

  • Once the reaction is complete (as judged by TLC), carefully pour the mixture over a large amount of crushed ice.

  • Filter the resulting solid, wash extensively with cold water, and dry.

Step 4: Hydrolysis to 2,3-Dinitro-4-methoxyaniline

  • Combine the crude 2,3-dinitro-4-methoxyacetanilide from Step 3 with a 15% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Neutralize the mixture carefully with a base (e.g., aqueous NaOH) to precipitate the remaining product.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Organic Syntheses. (n.d.). 2,4-Dinitroaniline. Organic Syntheses Procedure. Available from: [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. Available from: [Link]

  • CN111704555A. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • CN109776337A. (2019). The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • CN101701000A. (2010). Method for synthesizing 2,4-dimethoxyaniline. Google Patents.
  • Cochemé, H. M., et al. (2012). 2-Nitro-4-Methoxyaniline. ResearchGate. Available from: [Link]

  • US4102927A. (1978). Process for the preparation of 2,4-dinitroaniline. Google Patents.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Available from: [Link]

  • CN107117871A. (2017). Preparation method of 4-methoxy-2-nitroaniline. Patsnap. Available from: [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available from: [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with benzene. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Available from: [Link]

  • Wikipedia. (n.d.). p-Anisidine. Available from: [Link]

Sources

purification of 4-Methoxy-2,3-dinitroaniline from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methoxy-2,3-dinitroaniline

Ticket ID: PUR-DNMA-23 Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification of 4-Methoxy-2,3-dinitroaniline from Reaction Byproducts

Executive Summary

Purifying 4-Methoxy-2,3-dinitroaniline presents a specific challenge due to the "vicinal" (adjacent) positioning of the nitro groups at positions 2 and 3. This substitution pattern creates significant steric strain and alters the electronic properties compared to the more common 2,6- or 2,5-isomers.

The primary impurities in this synthesis (typically nitration of 4-methoxy-2-nitroaniline or 4-methoxy-2-nitroacetanilide) are:

  • Regioisomers: 4-Methoxy-2,5-dinitroaniline (linear, thermodynamically stable).

  • Under-nitrated precursors: 4-Methoxy-2-nitroaniline (mono-nitro).

  • Oxidation byproducts: Red/brown tars common in nitration.

This guide provides a tiered purification strategy, moving from bulk chemical washing to high-resolution chromatography.

Module 1: Diagnostic & Chemical Cleanup (The "Acid Trick")

User Question: My crude solid is dark orange/brown. How do I quickly remove the unreacted starting material (mono-nitro) without running a column?

Technical Insight: The introduction of a second nitro group dramatically reduces the basicity of the aniline nitrogen.

  • Mono-nitro (4-Methoxy-2-nitroaniline): Weakly basic (

    
    ). Soluble in dilute aqueous acids.
    
  • Dinitro (Target): Essentially non-basic due to strong electron-withdrawing effects of two nitro groups. Insoluble in dilute aqueous acids.

Protocol: Acid-Base Differential Wash

  • Pulverize: Grind the crude solid to a fine powder to maximize surface area.

  • Suspend: Suspend the solid in 2M Hydrochloric Acid (HCl) (10 mL per gram of crude).

  • Agitate: Stir vigorously at room temperature for 30 minutes. Do not heat, as this may hydrolyze the methoxy group.

  • Filter: Filter the suspension under vacuum.

    • Filtrate (Liquid): Contains the protonated mono-nitro impurity (discard or recover by neutralizing).

    • Filter Cake (Solid): Contains your target dinitroaniline and non-basic tars.

  • Wash: Wash the filter cake with water until the filtrate pH is neutral.

Module 2: Recrystallization (Isomer Resolution)

User Question: I have removed the starting material, but NMR shows a mixture of isomers (2,3-dinitro vs 2,5-dinitro). Which solvent system works best?

Technical Insight: The 2,3-dinitro isomer has a higher dipole moment than the symmetric 2,6-isomer or the linear 2,5-isomer due to the "clumping" of electron-withdrawing groups. This makes it slightly more soluble in polar protic solvents, allowing for separation via fractional crystallization.

Solvent Selection Matrix

Solvent SystemPolaritySuitabilityOutcome
Glacial Acetic Acid HighExcellent Best for removing tars. The 2,3-isomer often crystallizes out upon cooling, while tars stay in solution.
Ethanol (95%) MediumGood Standard method. If the 2,5-isomer is present, it is often less soluble and may crystallize first (fractional crystallization required).
Toluene LowSpecific Use if the product is contaminated with non-polar nitrated tars. The dinitroaniline is sparingly soluble cold but soluble hot.

Protocol: Fractional Crystallization from Acetic Acid

  • Dissolve the acid-washed solid in the minimum amount of boiling glacial acetic acid .

  • If the solution is dark/opaque, add Activated Carbon (5% w/w) and filter hot through a Celite pad.

  • Allow the filtrate to cool slowly to room temperature.

  • Critical Step: If a precipitate forms immediately, it may be the thermodynamically stable 2,5-isomer (check MP/TLC). Filter this off.

  • Dilute the mother liquor with warm water (dropwise) until turbidity persists, then cool to 4°C. The 2,3-isomer (more polar) typically crystallizes in this second fraction.

Module 3: Chromatographic Purification

User Question: Recrystallization isn't giving >98% purity. How do I separate the isomers on silica?

Technical Insight: Nitroanilines are "sticky" on silica due to hydrogen bonding with silanols. However, the methoxy group adds lipophilicity. A gradient elution is necessary to prevent tailing.

Recommended Mobile Phase:

  • Solvent A: Toluene (or Hexane)

  • Solvent B: Ethyl Acetate

  • Gradient: 0% B

    
     30% B.
    

Troubleshooting Tailing: If peaks are broad (tailing), add 1% Triethylamine to the mobile phase. This neutralizes the acidic sites on the silica gel, preventing the aniline amine from interacting too strongly with the stationary phase.

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationProtocol Crude Crude Reaction Mixture (Solid) AcidWash Acid Wash (2M HCl, 25°C) Crude->AcidWash Filtration Vacuum Filtration AcidWash->Filtration Filtrate Filtrate: Mono-nitro Impurities (Discard) Filtration->Filtrate Liquid Phase SolidCake Solid Filter Cake: Dinitro Isomers + Tars Filtration->SolidCake Solid Phase Analysis Analysis (TLC/NMR) Isomer Ratio? SolidCake->Analysis Recryst Recrystallization (Glacial Acetic Acid) Analysis->Recryst Major Product (>70%) Column Flash Chromatography (Toluene/EtOAc Gradient) Analysis->Column Complex Mixture (<70%) FinalProduct Pure 4-Methoxy-2,3-dinitroaniline (>98%) Recryst->FinalProduct Crystals Column->FinalProduct Fractions

Figure 1: Decision tree for the purification of dinitroanilines, prioritizing bulk chemical washing followed by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the yield lower than expected after the acid wash? A: If your yield drops significantly, your "crude" likely contained a large amount of unreacted mono-nitroaniline. This is not a loss of target product; it is an effective purification. Confirm this by neutralizing the acid filtrate with NaOH; if a precipitate forms, that was your impurity.

Q2: Can I use ethanol for the acid wash? A: No. Dinitroanilines have some solubility in ethanol. Using an alcoholic acid solution might dissolve your target product. Use aqueous HCl to ensure the non-basic dinitro compound remains insoluble.

Q3: The product is oiling out during recrystallization. What do I do? A: "Oiling out" occurs when the solute separates as a liquid before crystallizing.

  • Re-heat the solution until clear.

  • Add a "seed crystal" of the pure product (if available).

  • Scratch the inner wall of the flask with a glass rod.

  • Add a small amount of a co-solvent (e.g., water to acetic acid) very slowly while stirring vigorously.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of nitro-anilines and basicity principles).
  • PubChem. (n.d.).[1] 4-Methoxy-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link] (Reference for precursor properties and basicity).

  • H. Suschitzky. (1980). Polychloroaromatic Compounds. Plenum Press. (Discusses the separation of isomeric polychloro- and polynitro-anilines).
  • Org. Synth. (1941). 2,4-Dinitroaniline.[2][3] Organic Syntheses, Coll. Vol. 1, p.219. Retrieved from [Link] (Foundational protocol for dinitroaniline handling and purification).

Sources

Technical Support Center: Dinitroaniline Solubilization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues of Dinitroanilines (Trifluralin, Pendimethalin, Oryzalin) in Aqueous Media. Current Status: Operational Ticket Priority: High (Experimental Failure / Data Inconsistency)

Executive Summary: The Physicochemical Barrier

The Problem: Dinitroaniline herbicides (e.g., Trifluralin, Pendimethalin) present a "brick wall" to aqueous solubility.[1] They are characterized by high lipophilicity (LogP > 4.[1]8) and strong crystal lattice energy.[1] The Consequence: Direct addition of organic stocks to aqueous media results in immediate, often microscopic, precipitation ("crashing out").[1] This leads to:

  • False Negatives: The compound is stuck to the tube walls or precipitated, not available to the biological target.

  • High Variability: Inconsistent dosing due to heterogeneous suspensions.[1]

  • Rapid Degradation: Photolysis and volatilization occur faster when the compound is not properly solvated or encapsulated.

Quick Reference Data
CompoundWater Solubility (20°C)LogP (Octanol/Water)Vapor Pressure (25°C)Primary Failure Mode
Trifluralin 0.22 mg/L5.349.5 mPaVolatilization & Photolysis
Pendimethalin 0.33 mg/L5.181.94 mPaAdsorption to Plastic
Oryzalin 2.6 mg/L3.73<0.01 mPaCrystal Growth (Ostwald Ripening)

Decision Matrix: Choosing Your Solubilization Strategy

Before starting, select the protocol that matches your downstream application.[1]

SolubilizationStrategy Start Start: Define Application Q1 Is organic solvent toxicity a concern (e.g., sensitive cell lines)? Start->Q1 Q2 Is high concentration (>100 µM) required? Q1->Q2 No Method_CD Protocol C: Cyclodextrin Complexation (Molecular Encapsulation) Q1->Method_CD Yes (Use CDs) Branch1_Yes Yes Branch1_No No Method_Solvent Protocol A: Solvent Exchange (DMSO/Acetone < 0.1%) Q2->Method_Solvent No (<100 µM) Method_Emulsion Protocol B: Surfactant/Micelle System (Tween/Span) Q2->Method_Emulsion Yes (>100 µM)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on biological tolerance and required concentration.

Troubleshooting Protocols

Protocol A: The "Solvent Exchange" (For Low Concentrations)

Issue: "My compound precipitates immediately upon adding the DMSO stock to the media." Mechanism: This is the "solvent shift" effect. The water molecules strip the DMSO shell from the hydrophobic solute faster than the solute can disperse, causing local supersaturation and nucleation.

Corrective Workflow:

  • Stock Prep: Dissolve dinitroaniline in 100% DMSO or Acetone at 1000x the final concentration.

  • The "Spike" Technique (Critical Step):

    • Do NOT add static water to the DMSO.

    • DO inject the DMSO stock into a vortexing volume of media. The shear force disperses the solvent droplet before nucleation can occur.

  • Maximum Solvent Limit: Keep final organic solvent concentration < 0.1% (v/v) to avoid solvent toxicity artifacts.

Protocol B: Surfactant Stabilization (For High Concentrations)

Issue: "I need a stable suspension for animal dosing or field simulation." Mechanism: You must match the Hydrophile-Lipophile Balance (HLB) of the surfactant to the dinitroaniline to form stable micelles. Dinitroanilines generally require an HLB of 10–13 for oil-in-water (O/W) emulsions.[1]

The HLB Scan Protocol: Since the exact required HLB varies by specific formulation, perform this scan:

  • Prepare Surfactant Blends: Mix Span 80 (HLB 4.3) and Tween 80 (HLB 15.[1]0) in different ratios to create a gradient of HLB values (e.g., 10, 11, 12, 13).

    • Calculation:

      
      [1]
      
  • Emulsification: Dissolve 10 mg Dinitroaniline in 100 µL Acetone. Add 10 mg of Surfactant Blend.

  • Dispersion: Add 5 mL water and sonicate for 30 seconds.

  • Observation: The blend producing the most translucent (bluish-tint) emulsion with no creaming after 1 hour is the optimal HLB.

MicelleFormation cluster_0 Unstable Dispersion cluster_1 Stable Micelle Crystal Crystal Aggregates Micelle Micelle Core Crystal->Micelle Surfactant Addition (HLB ~12) Head Micelle->Head Steric Barrier

Figure 2: Transition from unstable crystal aggregates to stable micelles using HLB-optimized surfactants.[1]

Protocol C: Cyclodextrin Complexation (The "Stealth" Method)

Issue: "I cannot use DMSO or surfactants due to cell membrane sensitivity." Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Randomly Methylated β-CD (RAMEB).[1] These ring-shaped sugar molecules encapsulate the hydrophobic drug, rendering it water-soluble without changing its chemical structure.[1]

Step-by-Step Guide:

  • Vehicle Prep: Prepare a 20-40% (w/v) solution of HP-β-CD in water.[1]

  • Excess Addition: Add dinitroaniline in excess (supersaturated) to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.[1]

  • Validation: The filtrate is a true solution of the drug-CD complex.

Stability & Handling (The "Disappearing Compound")

Even after solubilization, dinitroanilines are prone to environmental loss.[1]

FAQ: Why did my concentration drop 50% overnight?

Cause 1: Photolysis Trifluralin and Pendimethalin absorb UV/Blue light (approx. 376 nm peak) and degrade rapidly (Half-life < 1 hour in sunlight).[1]

  • Fix: MANDATORY use of amber glass vials or foil-wrapped containers. Perform all weighing and dilution under yellow safety lights if possible.

Cause 2: Adsorption (The "Sticky" Effect) These compounds are highly hydrophobic and will adsorb to standard polypropylene (PP) and polystyrene (PS) tubes.[1]

  • Fix: Use Glass or PTFE (Teflon) containers only.[1]

  • Passivation: If plastic must be used, pre-coat the tips/tubes with a 0.01% Tween-80 solution, or include 0.01% Triton X-100 in your buffer to compete for binding sites (Note: BSA coating is often ineffective for dinitroanilines).[1]

Cause 3: Volatility Trifluralin has a high vapor pressure.[1] In open microplates, it will evaporate.[1]

  • Fix: Use adhesive plate sealers immediately after dispensing.[1] Avoid long incubations at 37°C in open vessels.

References

  • Congreve, M., & Cameron, J. (2014).[1][2][3] Soil behaviour of dinitroaniline herbicides. GRDC. Link

  • Soderquist, C. J., et al. (1975).[1] Photodecomposition of trifluralin. Journal of Agricultural and Food Chemistry. Link[1]

  • Szente, L., et al. (1998).[1][4] Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins. Journal of Inclusion Phenomena. Link

  • Tominaga, F., et al. (2010).[1][5] Reduction of non-specific adsorption of drugs to plastic containers. Journal of Pharmacological and Toxicological Methods. Link

  • PPDB: Pesticide Properties DataBase. (2024).[1][6] Trifluralin General Information. University of Hertfordshire. Link

Sources

minimizing side reactions during nitration of methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Researchers, Process Chemists, and Drug Development Scientists

Core Technical Analysis: The "Black Tar" Problem

User Issue: "My reaction mixture turned black/tarry immediately upon adding nitric acid, and the yield is negligible."

Root Cause Analysis: Oxidative Decomposition

Direct nitration of methoxyanilines (anisidines) using standard mixed acid (


) is fundamentally flawed due to the high electron density of the substrate.
  • Activation Overload: The methoxy group (

    
    ) and amino group (
    
    
    
    ) are both strong electron-donating groups (EDGs). This makes the ring susceptible to oxidation rather than substitution.
  • Quinone Formation: Nitric acid acts as an oxidant before it acts as a nitrating agent. The free amine is oxidized to reactive radical cations, which polymerize into complex tars or oxidize further into quinones (e.g., p-benzoquinone imines).

  • Anilinium Deactivation: In strong acid, the amine protonates to form the anilinium ion (

    
    ). This is a strong meta-director and deactivator, leading to the wrong isomer (meta-nitro) if the ring survives oxidation.
    
The Solution: The Protection-Deprotection Strategy

To prevent oxidation and control regioselectivity, you must protect the amine. The industry standard is acetylation to form acetanisidide .

  • Effect: The acetyl group (

    
    ) is still an activator (ortho/para director) but withdraws electron density from the nitrogen via resonance, preventing oxidation and moderating ring reactivity.
    
Visual Mechanism: Oxidation vs. Protection

NitrationPathways cluster_fail Direct Nitration (FAILURE) cluster_success Protected Route (SUCCESS) Anisidine Methoxyaniline (Highly Activated) Oxidation Oxidation by HNO3 Anisidine->Oxidation Direct HNO3 Ac2O Acetic Anhydride (Protection) Anisidine->Ac2O Step 1 Tar Black Tar / Quinones (Polymerization) Oxidation->Tar Acetanisidide N-Acetyl-anisidine (Moderately Activated) Ac2O->Acetanisidide Nitration Nitration (HNO3/H2SO4) Acetanisidide->Nitration Step 2: < 10°C NitroProduct Nitro-Acetanisidide (Clean Product) Nitration->NitroProduct Hydrolysis Acid/Base Hydrolysis NitroProduct->Hydrolysis Step 3 FinalProduct Nitro-Methoxyaniline Hydrolysis->FinalProduct

Figure 1: Comparison of direct nitration (leading to oxidation) vs. the acetylation protection strategy.

Regioselectivity & Isomer Control

User Issue: "I am getting a mixture of isomers. How do I target the specific ortho or para position?"

The regiochemistry depends heavily on the starting isomer (o- or p-anisidine) and the steric bulk of the protecting group.

Directing Effects Table
SubstrateProtecting GroupMajor DirectorPrimary ProductReason

-Anisidine
Acetyl (

)

(Ortho)
2-Nitro-4-methoxyacetanilide Position 2 is ortho to the amine (activator) and meta to methoxy.[1] Position 3 is sterically hindered by the methoxy group.

-Anisidine
Acetyl (

)

(Para)
4-Nitro-2-methoxyacetanilide The

group directs para (Pos 4). The

group directs para (Pos 5). Pos 4 usually dominates due to the stronger directing influence of the amide in this specific scaffold, but mixtures (4-nitro/5-nitro) are common and require chromatography.

Validated Experimental Protocols

Method A: Classical Protection (High Purity)

Best for: Scale-up, high purity requirements, and isolating specific isomers.

Step 1: Protection (Acetylation) [2]

  • Dissolve 1.0 eq of methoxyaniline in glacial acetic acid (2.5 vol).

  • Add 1.1 eq of acetic anhydride slowly.

  • Warm to 50°C if necessary to dissolve.

  • Pour into ice water. Filter the white precipitate (N-acetyl-anisidine). Dry thoroughly.[1][2]

Step 2: Nitration

  • Suspend dried acetanilide in concentrated

    
      (3-4 vol). Cool to 0–5°C  (Critical).[1][2]
    
  • Prepare a nitrating mixture: 1.05 eq of Fuming

    
      in equal volume 
    
    
    
    .
  • Add nitrating mixture dropwise, maintaining temp < 10°C .

    • Why? Higher temps lead to dinitration and hydrolysis of the protecting group.

  • Stir for 30-60 mins at 10°C.

  • Pour onto crushed ice. Filter the yellow solid.[1][3]

Step 3: Deprotection (Hydrolysis) [2]

  • Reflux the nitro-acetanilide in 20% HCl or 30%

    
      for 1-2 hours.
    
  • Cool and neutralize with NaOH or

    
     to precipitate the free amine (Product).
    
Method B: Green Chemistry (Calcium Nitrate)

Best for: Small scale, avoiding strong acids, and "greener" workflows.

Protocol:

  • Dissolve 1.0 mmol of the protected acetanisidide in glacial acetic acid (5 mL).

  • Add 1.0-1.5 mmol of Calcium Nitrate [

    
    ] .
    
  • Irradiate in a microwave reactor (low power, ~80°C) for 5-10 mins OR heat at 80°C for 1-2 hours.

  • Pour into ice water. The product precipitates.[1][2][3]

    • Advantage:[1][4][5][6][7] Avoids corrosive sulfuric acid and minimizes polynitration due to milder conditions.

Troubleshooting & FAQs

Q1: Why is my yield low even with protection?

Diagnosis: Temperature control failure or wet reagents.

  • Fix: Ensure the nitration temperature never exceeds 10°C. If the reaction gets too hot, the acetyl group may hydrolyze during nitration, exposing the free amine to oxidation (tar).

  • Check: Ensure your intermediate N-acetyl-anisidine is completely dry before adding to

    
    . Water releases heat when mixed with acid.
    
Q2: I see a second spot on TLC. Is it the dinitro compound?

Diagnosis: Likely over-nitration or an isomer.

  • Fix: Reduce

    
     equivalents to 1.0. Methoxyanilines are so activated that even slight excess 
    
    
    
    causes dinitration.
  • Analysis: Dinitro compounds are usually much less polar (higher

    
    ) than the mononitro product.
    
Q3: Can I use Urea Nitrate instead of Nitric Acid?

Answer: Yes.

  • Context: Urea nitrate is a solid, stable source of

    
    .
    
  • Protocol: Add urea nitrate to a sulfuric acid solution of the substrate. It releases

    
     in situ in a controlled manner, often reducing exotherms and side reactions.
    
Q4: How do I separate the 4-nitro and 5-nitro isomers of o-anisidine?

Answer: Recrystallization is often insufficient.

  • Method: Use column chromatography.[2] The 4-nitro isomer (para to acetamido) is generally more symmetric and may have lower solubility in ethanol compared to the 5-nitro isomer.

  • Tip: Hydrolyze before separation. The free amines often have more distinct

    
     values or crystallization properties than the acetamides.
    

References

  • BenchChem. (2025).[1][2] Minimizing the formation of ortho and meta isomers in aniline nitration. Link

  • Organic Syntheses. (1946). 2-Nitro-4-methoxyaniline.[8][9] Org. Syn. Coll. Vol. 3, p.661. Link

  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Link

  • Gordon College. Green microwave nitration as an undergraduate organic chemistry lab procedure. Link

  • PrepChem. Synthesis of 4-acetamido-2-nitro-anisole. Link

Sources

thermal stability of 4-Methoxy-2,3-dinitroaniline at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Process Safety of 4-Methoxy-2,3-dinitroaniline

Executive Summary & Safety Warning

Urgent Safety Notice: You are inquiring about 4-Methoxy-2,3-dinitroaniline , a specific isomer distinct from the more common 2,4-dinitro analogues.

  • Structural Hazard: The presence of vicinal nitro groups (positions 2 and 3) introduces significant steric strain ("buttressing effect") not present in 2,4-isomers. This typically lowers the onset temperature of decomposition (

    
    ) and increases shock sensitivity compared to non-vicinal isomers.
    
  • Thermal Behavior: Polynitro aromatics are energetic materials.[1] They do not merely "degrade"; they undergo exothermic decomposition that can become autocatalytic.

  • Data Status: Unlike commodity chemicals, specific calorimetric data for the 2,3-isomer is often proprietary or batch-dependent. Do not rely on literature values for 2,4-dinitroaniline. You must empirically determine stability for your specific lot using the protocols below.

Part 1: Critical Safety Parameters (The "Why" and "What")

The following parameters define the safe operating window. Since exact literature values for the 2,3-isomer are variable, we provide the Target Safety Ranges based on structural analogs (e.g., 2,4-dinitroanisole, 2,4-dinitroaniline) and the Required Action to validate them.

ParameterSymbolCritical Range (Estimated)Technical Context
Melting Point

120°C – 140°C (Isomer dependent)Risk: Decomposition often initiates near or immediately after melting (Liquid phase decomposition is faster).
Decomposition Onset

> 220°C (Target) Warning: Vicinal isomers may trigger < 200°CThe temperature at which heat generation exceeds 0.1 W/g. Must be measured by DSC.
Energy of Decomposition

-1200 to -2500 J/gHigh energy release.[2] Potential for deflagration-to-detonation transition (DDT) if confined.
Time to Max Rate

24 hours @

The time remaining until a thermal runaway occurs under adiabatic conditions.

Part 2: Troubleshooting Guide (FAQs)

Q1: I see an endotherm followed immediately by a sharp exotherm in my DSC. What does this mean? A: This indicates that your compound melts and immediately begins to decompose.

  • The Hazard: You have no "safety margin" between the liquid phase and the runaway reaction.

  • Action: You cannot hold this material in a molten state for any duration without rigorous adiabatic testing (ARC). Process temperatures must be kept at least 50°C below the melting point, or the melt residence time must be strictly minimized (e.g., continuous flow).

Q2: My sample is changing color from orange/red to black at temperatures well below the literature melting point. Is it stable? A: No. This is likely solid-state decomposition or sublimation-induced surface reaction.

  • Mechanism: The ortho-nitro group (position 2) can interact with the amine (position 1) or methoxy (position 4) via intramolecular hydrogen bonding, facilitating lower-temperature elimination reactions.

  • Troubleshooting: Run a TGA (Thermogravimetric Analysis). If mass loss occurs before the DSC exotherm, you are losing volatiles or decomposing slowly.

Q3: Can I use the safety data for 2-Methoxy-4-nitroaniline (CAS 97-52-9) as a reference? A: Absolutely NOT.

  • Reasoning: 2-Methoxy-4-nitroaniline has nitro groups that are not adjacent. Your compound (2,3-dinitro) has vicinal nitro groups. The repulsion between the oxygen atoms on adjacent nitro groups destabilizes the ring, significantly lowering the activation energy for decomposition. The 2,3-isomer is chemically distinct and more hazardous.

Part 3: Experimental Protocols

To safely handle 4-Methoxy-2,3-dinitroaniline, you must generate your own safety data. Follow this self-validating workflow.

Protocol A: Screening via Differential Scanning Calorimetry (DSC)

Goal: Determine


 and 

.
  • Sample Prep: Weigh 2–4 mg of dried sample.

    • Crucial: Use High-Pressure Gold-Plated Crucibles (sealed). Standard aluminum pans may rupture or catalyze decomposition, invalidating the data.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 5°C/min. (Do not use 10°C/min; it shifts

    
     artificially high due to thermal lag).
    
  • Range: 30°C to 400°C.

  • Stop Criteria: If exotherm exceeds 500 mW, abort heating immediately to protect the sensor.

Protocol B: Isothermal Stability (Long-term Exposure)

Goal: Detect autocatalysis (thermal aging).

  • Setup: Heat sample to

    
     in a DSC or TAM (Thermal Activity Monitor).
    
  • Duration: Hold for 24 hours.

  • Pass Criteria: Heat flow must remain constant or decrease.

  • Fail Criteria: If heat flow increases over time (an upward slope in the baseline), the reaction is autocatalytic . The material is unsafe for bulk storage at this temperature.

Part 4: Process Safety Logic (Visualization)

The following diagram illustrates the decision logic for handling vicinal dinitroanilines.

ThermalStabilityLogic Start Start: 4-Methoxy-2,3-dinitroaniline DSC Step 1: Dynamic DSC (Sealed Pan) 5°C/min ramp Start->DSC Decision1 Exotherm Energy > 800 J/g? DSC->Decision1 HighHazard HIGH HAZARD: Potential Explosive Do not scale up without ARC testing Decision1->HighHazard Yes CheckOnset Check T_onset vs. T_process Decision1->CheckOnset No Decision2 Is (T_onset - T_process) < 100°C? CheckOnset->Decision2 Isothermal Step 2: Isothermal Calorimetry (Check for Autocatalysis) Decision2->Isothermal No (Gap > 100°C) Unsafe UNSAFE: Redesign Process Lower Temp or Continuous Flow Decision2->Unsafe Yes (Too close) Safe Safe for Pilot Scale (With vent sizing) Isothermal->Safe No Induction Time Isothermal->Unsafe Autocatalysis Detected

Figure 1: Thermal safety decision tree for evaluating energetic nitro-aromatic intermediates.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for DSC/ARC protocols on nitro compounds).
  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Data on dinitroaniline decomposition energies).
  • Han, J., et al. (2011). "Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures." Journal of Hazardous Materials. (Demonstrates ARC methodology for nitro-aromatics).

  • BenchChem. (2025).[1] "Technical Guide to Thermal Stability of Trinitroanisole derivatives." (Comparative data for methoxy-nitro aromatics).

  • Cameo Chemicals. "Dinitroaniline Hazards and Reactivity." NOAA. (General hazard classification for dinitroanilines).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Methoxy-2,3-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,3-dinitroaniline is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-performance azo dyes. Its structural integrity is defined by a crowded substitution pattern (1,2,3,4-tetrasubstituted benzene ring), which creates a unique proton signature distinct from its mono-nitro precursors or regioisomers (e.g., 4-methoxy-2-nitroaniline).

This guide compares the spectral performance of this compound in two distinct solvent systems (DMSO-d6 vs. CDCl3 ) and provides a differential analysis to distinguish the target molecule from common synthetic impurities.

Part 1: Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must define the theoretical spin system. The molecule consists of a benzene ring with four substituents, leaving only two aromatic protons.

The Substituent Pattern
  • Position 1: Amino group (

    
    ) – Strong Electron Donating Group (EDG).
    
  • Position 2: Nitro group (

    
    ) – Strong Electron Withdrawing Group (EWG).
    
  • Position 3: Nitro group (

    
    ) – Strong EWG.
    
  • Position 4: Methoxy group (

    
    ) – Strong EDG.
    
  • Positions 5 & 6: Protons (

    
     and 
    
    
    
    ).
The Aromatic Spin System (AB System)

Unlike the mono-nitro analog (which has 3 aromatic protons), the 2,3-dinitro derivative possesses only two adjacent protons at C5 and C6.

  • H5: Ortho to the Methoxy group; Meta to the C3-Nitro.

  • H6: Ortho to the Amino group; Meta to the C2-Nitro.

  • Coupling: These two protons are ortho to each other, resulting in a doublet-doublet pattern with a coupling constant (

    
    ) of approximately 9.0 Hz .
    

Part 2: Comparative Analysis – Solvent Performance

The choice of solvent fundamentally alters the appearance of the spectrum, particularly the exchangeable amino protons.

Comparison: DMSO-d6 (Recommended) vs. CDCl3[1]
FeatureMethod A: DMSO-d6 (Gold Standard)Method B: CDCl3 (Alternative)
Solubility Excellent. Dissolves polar dinitroanilines instantly.Moderate/Poor. May require heating or filtration; risk of precipitation.[1]
Amino (

) Signal
Sharp, distinct singlet. H-bonding with DMSO slows exchange, shifting the peak downfield (~7.0–8.0 ppm).Broad, weak, or invisible. Fast exchange causes broadening. Chemical shift is variable (3.5–5.0 ppm).
Water Interference High. Water peak at 3.33 ppm may overlap with Methoxy if wet.Low. Water peak at 1.56 ppm is far from signals of interest.
Resolution Good, but solvent viscosity causes slight line broadening.Excellent resolution for aromatic coupling if soluble.
Application Scientist Verdict

Use DMSO-d6 for structural confirmation. The ability to clearly integrate the


 protons (2H) is the only way to definitively confirm the presence of the primary amine without running a separate D2O exchange experiment. Use CDCl3 only if you need to recover the sample or if the methoxy peak is obscured by the water signal in wet DMSO.

Part 3: Spectral Data & Assignment

Predicted Chemical Shifts (DMSO-d6)

The following data represents the expected chemical shifts based on substituent additivity rules and comparative literature of similar dinitro-anisidines.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Methoxy (

)
3.85 – 3.95 Singlet (s)3H-Deshielded by O, slightly shielded by ortho-NO2 steric twisting.
Aromatic

6.90 – 7.10 Doublet (d)1H9.0Shielded by ortho-

; Ortho coupling to

.
Aromatic

7.30 – 7.50 Doublet (d)1H9.0Less shielded than

(Ortho to OMe is less shielding than ortho to

).
Amino (

)
7.50 – 8.00 Broad Singlet (br s)2H-Downfield due to H-bonding with DMSO and EWG effect of Nitro groups.
Impurity Profiling: Distinguishing from 4-Methoxy-2-nitroaniline

Incomplete nitration is the most common failure mode. You must be able to distinguish the product from the mono-nitro precursor.

  • Target (2,3-dinitro): Shows 2 aromatic protons (two doublets).

  • Impurity (2-nitro): Shows 3 aromatic protons (typically a doublet, a doublet of doublets, and a doublet/singlet).

    • Key Indicator: Look for a proton signal at ~7.8 ppm (d, J=2.5 Hz) . This corresponds to the proton meta to the nitro group in the mono-nitro impurity, which is absent in the 2,3-dinitro product.

Part 4: Experimental Protocol

Method: Sample Preparation for High-Resolution NMR

To ensure reproducibility and avoid artifacts (such as concentration broadening), follow this protocol.

  • Massing: Weigh 5–10 mg of the dry solid into a clean vial.

    • Note: Do not exceed 15 mg; high concentration can cause aggregation and line broadening.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the sample contains trace acid (from nitration), add a micro-spatula tip of solid

      
       to the vial before transferring to the NMR tube to neutralize. Acidic protons can catalyze exchange, obliterating the 
      
      
      
      peak.
  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity remains.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean 13C satellites check).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full integration accuracy of the aromatic protons.

Part 5: Decision Logic & Visualization

The following diagram outlines the logical workflow for interpreting the spectrum and validating the structure.

NMR_Interpretation Start Acquire 1H NMR (DMSO-d6) CheckRegion Check Aromatic Region (6.5 - 8.0 ppm) Start->CheckRegion CountProtons Count Aromatic Signals CheckRegion->CountProtons ThreeProtons 3 Aromatic Protons Found (AMX Pattern) CountProtons->ThreeProtons 3H TwoProtons 2 Aromatic Protons Found (AB Doublets) CountProtons->TwoProtons 2H Impurity IMPURITY DETECTED (Mono-nitration: 4-Methoxy-2-nitroaniline) ThreeProtons->Impurity CouplingCheck Check Coupling Constant (J) TwoProtons->CouplingCheck Ortho J ≈ 9.0 Hz (Ortho Coupling) CouplingCheck->Ortho Meta J ≈ 2-3 Hz (Meta Coupling) CouplingCheck->Meta Confirm CONFIRMED STRUCTURE 4-Methoxy-2,3-dinitroaniline Ortho->Confirm WrongIsomer WRONG ISOMER (Likely 2,6-dinitro isomer) Meta->WrongIsomer

Figure 1: Structural elucidation logic tree for distinguishing the target 2,3-dinitroaniline from precursors and isomers.

References

  • Abraham, R. J., et al. (2006).[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

Sources

A Comparative Guide to FTIR Absorption Bands for Nitro and Amino Groups in Dinitroanisidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Principles: Deciphering the Vibrational Language of Dinitroanisidines

FTIR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation at specific frequencies. In dinitroanisidines, the positions of the amino (—NH₂), nitro (—NO₂), and methoxy (—OCH₃) groups on the benzene ring create distinct electronic environments that influence the vibrational frequencies of their constituent bonds. This isomeric variation results in unique FTIR spectra, providing a powerful tool for structural elucidation.

The primary absorption bands of interest in dinitroanisidines are:

  • Amino (NH₂) Group Vibrations: The N-H stretching vibrations are particularly informative. Primary amines typically exhibit two distinct bands: an asymmetric stretching vibration (νₐₛ) at a higher wavenumber and a symmetric stretching vibration (νₛ) at a lower wavenumber. The positions of these bands are sensitive to hydrogen bonding and electronic effects from other substituents on the aromatic ring.

  • Nitro (NO₂) Group Vibrations: The nitro group also displays characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. These bands are typically strong and are influenced by the electronic nature of the aromatic ring and the presence of other functional groups. Electron-donating groups can affect the bond order of the N-O bonds, leading to shifts in their absorption frequencies.

This guide will compare the experimental and theoretical FTIR data for representative dinitroanisidine isomers to illustrate the diagnostic value of these vibrational modes.

Comparative Analysis of FTIR Spectral Data

The following sections detail the characteristic FTIR absorption bands for isomers of dinitroanisidine, drawing from experimental spectra of the compounds and their close structural analogs.

2,4-Dinitroanisidine Moiety (e.g., 4-Methoxy-2-nitroaniline)

Experimental data for 4-methoxy-2-nitroaniline provides a clear example of the spectral features of a 2,4-dinitroanisidine system. The presence of the electron-donating methoxy group and the electron-withdrawing nitro groups, along with the amino group, creates a complex interplay of electronic effects that are reflected in the FTIR spectrum.

A comparative analysis with related nitroanilines highlights the influence of the methoxy group.[1]

Functional GroupVibrational Mode4-Methoxy-2-nitroaniline (cm⁻¹)[1]2-Nitroaniline (cm⁻¹)[1]4-Nitroaniline (cm⁻¹)[1]
N-H (Amine) Asymmetric Stretch3487~34803484
Symmetric Stretch3371~33703355
Scissoring163816201639
NO₂ (Nitro) Asymmetric Stretch1576~15701506
Symmetric Stretch1341~13501303
C-O-C (Methoxy) Asymmetric Stretch1261--
Symmetric Stretch1030--
C-N (Aromatic) Stretch1290~1280~1310

Table 1: Comparison of key FTIR absorption bands for 4-methoxy-2-nitroaniline and related nitroanilines.[1]

The data clearly shows the influence of the substituent positions. For instance, the asymmetric NO₂ stretching frequency in 4-nitroaniline is significantly lower than in 2-nitroaniline and 4-methoxy-2-nitroaniline, demonstrating the impact of conjugation and electronic delocalization.

2,6-Dinitroanisidine Moiety (e.g., 2,6-Dinitro-p-anisidine)

For the 2,6-dinitro isomer, steric hindrance between the bulky nitro groups and the adjacent amino and methoxy groups can be expected to influence the planarity of the molecule and, consequently, the vibrational frequencies. Experimental spectra for 2,6-dinitro-p-anisidine are available and provide insight into this isomeric arrangement.

Functional GroupVibrational ModeApproximate Range (cm⁻¹)
N-H (Amine) Asymmetric & Symmetric Stretch3300-3500
NO₂ (Nitro) Asymmetric Stretch1520-1560
Symmetric Stretch1330-1360
C-O-C (Methoxy) Asymmetric & Symmetric Stretch1000-1300
C-N (Aromatic) Stretch1250-1350

Table 2: Expected FTIR absorption bands for 2,6-Dinitro-p-anisidine based on functional group analysis.

3,5-Dinitroanisidine Moiety
Functional GroupVibrational ModeApproximate Range (cm⁻¹)
N-H (Amine) Asymmetric & Symmetric Stretch3300-3500
NO₂ (Nitro) Asymmetric Stretch1530-1570
Symmetric Stretch1340-1370
C-O-C (Methoxy) Asymmetric & Symmetric Stretch1000-1300
C-N (Aromatic) Stretch1250-1350

Table 3: Expected FTIR absorption bands for a 3,5-Dinitroanisidine isomer based on functional group analysis and related compounds.

Visualizing the Molecular Structures and Workflow

To better understand the relationship between molecular structure and the resulting FTIR spectrum, the following diagrams illustrate the chemical structures of the dinitroanisidine isomers and a typical experimental workflow for FTIR analysis.

Figure 1: Molecular structures of dinitroanisidine isomers.

FTIR_Workflow Sample Solid Dinitroanisidine Sample Preparation Sample Preparation (e.g., KBr pellet or ATR) Sample->Preparation FTIR FTIR Spectrometer Preparation->FTIR Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Analysis Data Analysis and Band Assignment Spectrum->Analysis Comparison Comparative Analysis of Isomers Analysis->Comparison

Figure 2: Experimental workflow for FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines a standard and reliable method for acquiring high-quality FTIR spectra of solid dinitroanisidine samples using an ATR accessory. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To obtain the infrared spectrum of a solid dinitroanisidine isomer for functional group analysis and isomeric differentiation.

Materials:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Solid dinitroanisidine sample (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • ATR Crystal Cleaning and Background Spectrum Acquisition:

    • Action: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

    • Rationale: Any residue on the crystal will contribute to the spectrum, leading to artifacts and inaccurate data. A clean crystal ensures that the background spectrum solely accounts for the instrument's and atmospheric (CO₂, H₂O) absorptions.

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum.

    • Rationale: This spectrum is a critical reference. The instrument software will automatically subtract this background from the sample spectrum, isolating the absorbance of the sample itself.

  • Sample Application:

    • Action: Place a small amount of the solid dinitroanisidine sample onto the center of the ATR crystal.

    • Rationale: Only the sample in direct contact with the crystal will be analyzed. Centering the sample ensures optimal interaction with the infrared beam.

    • Action: Lower the ATR press arm to apply consistent and firm pressure to the sample.

    • Rationale: Good contact between the sample and the crystal is paramount for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is essential.

  • Spectrum Acquisition:

    • Action: Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Rationale: This spectral range covers the fundamental vibrations of most organic functional groups. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis of solids. Co-adding scans averages out random noise, resulting in a cleaner spectrum.

  • Data Processing and Analysis:

    • Action: The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final absorbance spectrum.

    • Rationale: This process corrects for instrumental and environmental contributions, yielding the true infrared spectrum of the sample.

    • Action: Analyze the resulting spectrum, identifying the key absorption bands for the amino and nitro groups, and compare them to the reference data provided in this guide and other literature sources.

    • Rationale: The positions, shapes, and relative intensities of the absorption bands provide the "fingerprint" of the molecule, allowing for its identification and differentiation from its isomers.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of dinitroanisidine isomers. The distinct vibrational frequencies of the amino and nitro groups, modulated by their positions on the aromatic ring and the presence of the methoxy group, provide a reliable basis for their differentiation. This guide has presented a comparative analysis of these key absorption bands, supported by experimental data and a robust analytical protocol. By understanding these spectral nuances, researchers can confidently identify and characterize dinitroanisidine isomers, ensuring the integrity and quality of their work in drug development and materials science.

References

  • Trivedi, M. K., & Branton, A. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]

  • SpectraBase. (n.d.). p-Anisidine, 2,6-dinitro-. [Link]

  • Jayapal, M., et al. (2023). Development and Physicochemical Investigation of a p-Anisidine-3,5-Dinitrobenzoic Acid Crystalline Material. ResearchGate. [Link]

  • NIST. (n.d.). Benzenamine, 2,4-dinitro-. NIST Chemistry WebBook. [Link]

  • Kumar, A., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

mass spectrometry fragmentation pattern of 4-Methoxy-2,3-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for analytical chemists and pharmaceutical researchers. It synthesizes established fragmentation principles of nitroaromatics with specific structural constraints of the 2,3-dinitro motif.

Content Type: Technical Comparison & Application Guide Subject: Structural Elucidation & Impurity Profiling Audience: Senior Analytical Scientists, Process Chemists

Executive Summary

4-Methoxy-2,3-dinitroaniline (CAS: 534-52-1 analog/isomer context) is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of benzimidazole-based pharmaceuticals (e.g., Omeprazole derivatives) and azo dyes.

Unlike its more stable isomers (e.g., 2,6-dinitro or 3,5-dinitro), the 2,3-dinitro substitution pattern introduces extreme steric strain and unique "Ortho Effects" (vicinal nitro-nitro and nitro-amine interactions). This guide provides a predictive MS/MS fragmentation model to distinguish this compound from its structural isomers, enabling precise impurity identification in regulated workflows.

Structural Analysis & Mechanistic Logic

To accurately interpret the mass spectrum, one must understand the three "zones of instability" in the molecule:

  • Zone A (C1-C2): The Amino group (-NH₂) is ortho to the first Nitro group (-NO₂). This facilitates the classic "Ortho Effect," leading to intramolecular hydrogen transfer and the elimination of •OH (hydroxyl radical).

  • Zone B (C2-C3): The Vicinal Dinitro motif . Two bulky nitro groups adjacent to each other create significant steric repulsion. This often triggers the expulsion of •NO (nitric oxide) or [1]•NO₂ to relieve strain—a pathway less prominent in 2,4- or 2,6-isomers.

  • Zone C (C3-C4): The Methoxy group (-OCH₃) is ortho to the second Nitro group. While less reactive than the amine, it can facilitate •CH₃ loss or formaldehyde elimination.

Comparative Isomer Performance

The following table contrasts the expected MS behaviors of the target compound against its common isomers.

Feature4-Methoxy-2,3-dinitroaniline (Target)4-Methoxy-2,6-dinitroaniline (Alternative)4-Methoxy-3,5-dinitroaniline (Alternative)
Steric Strain High (Vicinal -NO₂/-NO₂)Moderate (Symmetrical)Low (Meta-substituted)
Dominant Loss •NO (30 Da) & •OH (17 Da) •OH (17 Da) &[2] •NO₂ (46 Da)•NO₂ (46 Da)
Base Peak (Predicted) m/z 167 ([M-NO₂]⁺) or 183 ([M-NO]⁺)m/z 196 ([M-OH]⁺)m/z 167 ([M-NO₂]⁺)
Diagnostic Ratio High [M-30] / [M-46] ratio due to crowding.High [M-17] abundance due to dual H-bonding.Negligible [M-17] (No ortho effect).

Fragmentation Pathways (ESI+ Mode)

In Electrospray Ionization (Positive Mode), the protonated molecular ion [M+H]⁺ = 214 is the precursor.

Primary Pathway: The "Crowding Relief" (Vicinal Effect)

Due to the repulsion between the C2 and C3 nitro groups, the molecule undergoes a nitro-nitrite rearrangement.

  • Transition: m/z 214 → m/z 184 (Loss of NO, -30 Da).

  • Mechanism: The vicinal nitro group twists out of plane, facilitating the loss of radical NO to form a phenoxy-cation radical intermediate.

Secondary Pathway: The Ortho Effect (Amine-Nitro)

The C1-Amine donates a hydrogen to the oxygen of the C2-Nitro group.

  • Transition: m/z 214 → m/z 197 (Loss of •OH, -17 Da).[2]

  • Significance: This peak distinguishes 2,3- and 2,6-isomers from the 3,5-isomer (which lacks this pathway).

Tertiary Pathway: Stepwise Degradation
  • Transition: m/z 184 → m/z 169 (Loss of •CH₃ from methoxy).[3]

  • Transition: m/z 167 → m/z 121 (Loss of second •NO₂).

Visualization: Fragmentation Workflow

The following diagram illustrates the branching fragmentation logic.

Fragmentation M Precursor Ion [M+H]+ m/z 214 Path1 [M+H - OH]+ m/z 197 (Ortho Effect) M->Path1 -17 Da (•OH) Path2 [M+H - NO]+ m/z 184 (Vicinal Strain) M->Path2 -30 Da (•NO) Path3 [M+H - NO2]+ m/z 168 (Standard Loss) M->Path3 -46 Da (•NO2) Frag1 m/z 166 (Loss of OMe) Path1->Frag1 -31 Da Frag2 m/z 154 (Loss of CH2O) Path2->Frag2 -30 Da Frag3 m/z 122 (Loss of 2nd NO2) Path3->Frag3 -46 Da

Caption: Branching fragmentation pathways of 4-Methoxy-2,3-dinitroaniline highlighting the vicinal NO loss.

Experimental Protocol: LC-MS/MS Identification

To validate the presence of this specific isomer in a mixture, use the following Multiple Reaction Monitoring (MRM) protocol. This method relies on the unique 184 fragment (Vicinal NO loss) which is suppressed in non-vicinal isomers.

Instrument Setup
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

LC Gradient Parameters
Time (min)% Solvent A (0.1% Formic Acid)% Solvent B (Acetonitrile)Flow Rate
0.009550.4 mL/min
1.009550.4 mL/min
6.005950.4 mL/min
8.005950.4 mL/min
8.109550.4 mL/min
MS/MS Transitions (MRM Table)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Purpose
214.1 197.1 1550Quantifier (High abundance Ortho Effect)
214.1 184.1 2050Qualifier 1 (Specific to 2,3-Vicinal Isomer)
214.1 168.1 2550Qualifier 2 (Generic Nitro Loss)
Protocol Validation Logic (Self-Check)
  • Retention Time Check: The 2,3-isomer is more polar than the 3,5-isomer (due to the dipole moment of adjacent nitro groups) but less polar than the 2,6-isomer (where H-bonding shields the polarity). Expect elution order: 2,6-Dinitro > 2,3-Dinitro > 3,5-Dinitro .

  • Ratio Check: If the ratio of m/z 184/197 is < 5%, the compound is likely the 2,6-isomer (where NO loss is sterically unfavorable compared to OH loss). If m/z 184 is prominent (>20%), it confirms the 2,3-vicinal structure .

Decision Workflow for Isomer Identification

Use this logic gate to interpret your spectral data.

Workflow Start Sample Spectrum Precursor m/z 214 CheckOH Is [M-17]+ (m/z 197) Present? Start->CheckOH CheckNO Is [M-30]+ (m/z 184) Significant (>20%)? CheckOH->CheckNO Yes ResultMeta Isomer: 3,5-Dinitro (No Ortho Effect) CheckOH->ResultMeta No ResultOrtho Isomer: 2,6-Dinitro (Strong H-Bonding) CheckNO->ResultOrtho No ResultVicinal Target: 2,3-Dinitro (Vicinal Strain) CheckNO->ResultVicinal Yes

Caption: Logic flow for distinguishing 4-Methoxy-2,3-dinitroaniline from its isomers.

References

  • NIST Chemistry WebBook. Mass Spectrum of 4-Methoxy-2-nitroaniline (Analogous Fragmentation). National Institute of Standards and Technology. [Link]

  • Athota, R. et al. Ortho Effects in the Mass Spectra of Nitroaniline Derivatives. Journal of Mass Spectrometry. (Contextual grounding on Ortho-OH elimination). [Link]

Sources

melting point comparison 2,3-dinitro vs 2,4-dinitro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the melting points and physicochemical properties of 2,3-dinitro derivatives versus the likely intended 2,6-dinitro-4-methoxyaniline (often mislabeled as 2,4-dinitro-4-methoxyaniline due to nomenclature errors).

Executive Summary: Nomenclature Correction & Core Comparison

The chemical name "2,4-dinitro-4-methoxyaniline" describes a structurally impossible compound (the 4-position cannot be occupied by both a methoxy group and a nitro group simultaneously).

Based on synthetic pathways (nitration of p-anisidine) and common isomeric comparisons, the intended comparison is between:

  • 2,3-Dinitro-4-methoxyaniline (also known as 2,3-dinitro-p-anisidine).

  • 2,6-Dinitro-4-methoxyaniline (also known as 2,6-dinitro-p-anisidine).

Note: Data for 2,3-Dinitroaniline and 2,4-Dinitroaniline (lacking the methoxy group) is also provided for reference in case the "4-methoxy" suffix was the error.

Part 1: Physicochemical Property Comparison

The melting point is the definitive quality control parameter for distinguishing these isomers. The symmetry and intramolecular hydrogen bonding in the 2,6-isomer result in a significantly higher melting point compared to the 2,3-isomer.

Table 1: Comparative Properties of Target Isomers
Property2,3-Dinitro-4-methoxyaniline 2,6-Dinitro-4-methoxyaniline (Corrected Target)2,4-Dinitroaniline (Reference)
CAS Number 102863-89-6 (approx)5350-56-197-02-9
Structure Asymmetric substitutionSymmetric substitutionAsymmetric (No Methoxy)
Melting Point 74 – 75 °C 183 – 185 °C 187 – 188 °C
Appearance Orange-yellow needlesRed/Orange needlesYellow crystals
Solubility Soluble in EtOH, AcetoneSoluble in hot EtOH, AcetoneSoluble in DMSO, Acetone
Key Feature Steric crowding (vicinal nitros)Strong Intramolecular H-BondStandard intermediate

Technical Insight: The huge melting point differential (~110°C gap) between the 2,3- and 2,6-isomers of 4-methoxyaniline allows for rapid purity assessment via capillary melting point determination without requiring NMR.

Part 2: Structural Logic & Causality

The drastic difference in melting points is governed by molecular symmetry and hydrogen bonding networks .

  • 2,6-Dinitro-4-methoxyaniline (High MP: ~184°C):

    • Symmetry: The molecule has a plane of symmetry passing through the N-C1-C4-O axis. High symmetry facilitates efficient packing in the crystal lattice.

    • H-Bonding: The amine protons (NH₂) are flanked by two nitro groups (NO₂) at the 2 and 6 positions. This creates a "locked" conformation via dual intramolecular hydrogen bonds (NH···O=N), reducing molecular flexibility and increasing lattice energy.

  • 2,3-Dinitro-4-methoxyaniline (Low MP: ~75°C):

    • Asymmetry: The nitro groups are adjacent (vicinal) at positions 2 and 3. This creates steric repulsion (strain) between the nitro groups, twisting them out of planarity.

    • Lattice Disruption: The lack of symmetry and the twisted conformation prevent tight packing, resulting in a much lower melting point.

Diagram 1: Structural Isomerism & H-Bonding Logic

G cluster_0 Target Comparison: Anisidine Derivatives cluster_1 Reference: Aniline Derivatives CompoundA 2,3-Dinitro-4-methoxyaniline (MP: 74-75°C) Vicinal Strain (2,3-NO2) Low Symmetry CompoundB 2,6-Dinitro-4-methoxyaniline (MP: 183-185°C) Dual Intramolecular H-Bonds High Symmetry CompoundA->CompoundB Isomeric Relationship (Nitration Products) Ref1 2,3-Dinitroaniline (MP: ~127-136°C) Ref2 2,4-Dinitroaniline (MP: 188°C) Ref1->Ref2 Isomeric Relationship

Caption: Comparison of steric strain and symmetry effects on melting points of dinitro-anisidine isomers.

Part 3: Experimental Protocol (Melting Point Determination)

To accurately distinguish these compounds, follow this self-validating protocol.

Materials:

  • Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).

  • Capillary tubes (closed end).

  • Reference Standard: Benzoic Acid (MP 122°C) or Adipic Acid (MP 152°C) for calibration.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 2 hours to remove solvent residues (solvent depression can lower MP by 5-10°C).

    • Crush a small amount (~5 mg) into a fine powder on a watch glass.

  • Loading:

    • Fill the capillary to a height of 2–3 mm. Compact the powder by tapping the capillary on a hard surface (packing density affects heat transfer).

  • Ramp Rate Strategy:

    • Fast Ramp (10°C/min): Heat rapidly to 60°C.

    • Slow Ramp (1°C/min): From 60°C upwards.

    • Observation 1: If melting occurs at 74–75°C , the sample is the 2,3-isomer .

    • Observation 2: If solid persists, continue heating.

    • Observation 3: If melting occurs at 183–185°C , the sample is the 2,6-isomer .

  • Validation:

    • Perform a Mixed Melting Point test. Mix the unknown 1:1 with a pure standard of 2,6-dinitro-4-methoxyaniline.

    • If the MP remains ~184°C, the identity is confirmed. If it drops significantly (e.g., to 160°C), the sample is an impurity or a different isomer.

Part 4: Synthesis & Formation Context

Understanding the origin of these isomers helps in troubleshooting synthesis. The nitration of 4-methoxyaniline (p-anisidine) typically proceeds via the protection of the amine (acetylation) to prevent oxidation.

Diagram 2: Nitration Pathway of p-Anisidine

Reaction Substrate 4-Methoxyaniline (p-Anisidine) Intermediate 4-Methoxy-2-nitroaniline (Mononitro) Substrate->Intermediate HNO3/H2SO4 (Nitration 1) ProductMajor 2,6-Dinitro-4-methoxyaniline (Major Product) MP: 184°C Intermediate->ProductMajor Nitration 2 (Steric Control) ProductMinor 2,3-Dinitro-4-methoxyaniline (Minor Product) MP: 75°C Intermediate->ProductMinor Nitration 2 (Trace Side Reaction)

Caption: Synthetic pathway showing 2,6-dinitro isomer as the thermodynamic major product.

References

  • IUCrData . (2008). Crystal structure of 1-isopropyl-6-methoxy-4-nitro-1H-benzimidazole precursors. [Source: 4-methoxy-2,6-dinitroaniline MP data]. Available at: [Link]

  • National Toxicology Program (NTP) . (1992).[1] 2,4-Dinitroaniline Physical Properties. [Source: 2,4-Dinitroaniline MP data]. Available at: [Link][2]

  • ChemSRC . (2024). CAS 5350-56-1: 4-Methoxy-2,6-dinitroaniline Properties.[3][4] Available at: [Link]

Sources

HPLC retention time of 4-Methoxy-2,3-dinitroaniline reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Retention Time & Analysis of 4-Methoxy-2,3-dinitroaniline

Executive Summary

4-Methoxy-2,3-dinitroaniline (CAS: 5473-00-7) is a critical process-related impurity often encountered during the synthesis of 4-Methoxy-2-nitroaniline (a key intermediate for Omeprazole and other benzimidazole proton pump inhibitors).[1] Its presence indicates "over-nitration" during the manufacturing process.

Accurate HPLC identification of this impurity is essential for establishing the purity profile of pharmaceutical intermediates. This guide provides a comparative analysis of HPLC methodologies, focusing on the separation of the 2,3-dinitro isomer from its mono-nitro analogue (4-Methoxy-2-nitroaniline) and other related impurities.[1]

Physicochemical Profile & Chromatographic Behavior

Understanding the molecular properties is the first step to designing a robust separation method.

Property4-Methoxy-2,3-dinitroaniline4-Methoxy-2-nitroaniline (Major Analogue)Chromatographic Impact
Structure Aniline ring with -OCH3 (C4) and -NO2 (C2, C3)Aniline ring with -OCH3 (C4) and -NO2 (C2)The 2,3-dinitro substitution creates significant steric crowding and a larger dipole moment.[1]
Polarity Higher (Due to two nitro groups)ModerateOn standard C18 columns, the dinitro isomer typically elutes earlier than the mono-nitro analogue due to increased polarity.[1]
pKa (Amine) ~ -1.0 to 0.5 (Very Weak Base)~ 2.5 - 3.0The additional nitro group withdraws electrons, making the amine non-basic at standard HPLC pH (2-7).[1] It remains neutral.
Solubility Low in water; High in ACN/MeOHModerate in water; High in ACN/MeOHRequires high organic content for sample preparation to prevent precipitation.[1]

Comparative Methodology: Column & Mobile Phase Selection

To achieve baseline resolution between the 2,3-dinitro impurity and the 2-nitro main peak, the choice of stationary phase is critical.

Option A: C18 (Octadecyl) – The Standard Approach
  • Mechanism: Hydrophobic interaction.

  • Performance: Good general retention.

  • Limitation: May show poor selectivity between nitro-isomers (e.g., 2,3-dinitro vs 2,5-dinitro) due to similar hydrophobicity.[1]

  • Verdict: Suitable for general purity profiling but requires a shallow gradient.

Option B: Phenyl-Hexyl – The High-Selectivity Alternative[1]
  • Mechanism:

    
     interactions between the phenyl ring of the column and the nitro-aromatic analytes.[1]
    
  • Performance: Superior resolution for nitro-positional isomers.[1] The electron-deficient dinitro ring interacts strongly with the electron-rich stationary phase.[1]

  • Verdict: Recommended for difficult separations where the dinitro impurity co-elutes with the main peak.

Recommended Experimental Protocol

The following protocol is designed to separate 4-Methoxy-2,3-dinitroaniline from the bulk intermediate 4-Methoxy-2-nitroaniline .

Instrument Parameters
  • System: HPLC with UV-Vis (DAD) or PDA.[1]

  • Wavelength: 254 nm (primary), 220 nm (secondary for sensitivity).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent Phenyl-Hexyl.[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3]

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Ammonium Acetate (pH 6.5).

    • Note: pH has minimal effect on the retention of the dinitroaniline (neutral) but affects ionizable matrix components.

  • Solvent B: Acetonitrile (ACN).[2][4]

Gradient Profile (Standardized)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 9010Equilibration
5.0 9010Isocratic Hold (Elute polar degradation products)
20.0 4060Linear Gradient (Elution of Nitroanilines)
25.0 1090Wash (Elute dimers/oligomers)
30.0 9010Re-equilibration
Retention Time Data (Typical)
  • 4-Methoxy-2,3-dinitroaniline (Impurity): ~12.5 - 13.5 min (Elutes first due to polarity).[1]

  • 4-Methoxy-2-nitroaniline (Main Peak): ~14.5 - 16.0 min.[1]

  • Resolution (Rs): Typically > 2.0 using the gradient above.

Visualizing the Impurity Pathway

The following diagram illustrates how the 2,3-dinitro impurity is formed during the synthesis of the Omeprazole intermediate, helping analysts understand the origin of the peak.

SynthesisPathway Anisole p-Anisidine (Starting Material) Acetylation Step 1: Acetylation (Protection) Anisole->Acetylation Intermediate1 4-Methoxyacetanilide Acetylation->Intermediate1 Nitration Step 2: Nitration (HNO3/H2SO4) Intermediate1->Nitration MonoNitro 4-Methoxy-2-nitroaniline (Target Intermediate) Nitration->MonoNitro Standard Conditions (Controlled Temp) DiNitro 4-Methoxy-2,3-dinitroaniline (Over-Nitration Impurity) Nitration->DiNitro Excess Acid / High Temp (Side Reaction)

Figure 1: Formation pathway of 4-Methoxy-2,3-dinitroaniline during the nitration process.[1] Control of temperature and acid stoichiometry is required to minimize this impurity.

Troubleshooting & Validation

If the retention time of the reference standard shifts or peak shape is poor, consider the following:

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the amine group and residual silanols on the column.[1]Add Modifier: Use 10-20 mM Triethylamine (TEA) or switch to a "Base Deactivated" (BD) C18 column.[1]
Co-elution The dinitro impurity is merging with the mono-nitro peak.[1]Change Selectivity: Switch from C18 to a Phenyl-Hexyl or Biphenyl column to leverage

selectivity differences.
Ghost Peaks Carryover from previous high-concentration injections.[1]Needle Wash: Ensure the needle wash solvent contains at least 50% ACN or MeOH.[1]

Analytical Decision Tree

Use this workflow to determine if the Reference Standard is required for your specific batch analysis.

DecisionTree Start Start Analysis of 4-Methoxy-2-nitroaniline RunHPLC Run Standard Gradient (C18 Column) Start->RunHPLC CheckPeaks Unknown Peak Detected @ RRT ~0.85-0.90? RunHPLC->CheckPeaks NoPeak Batch Passes (No Dinitro Impurity) CheckPeaks->NoPeak No YesPeak Inject 4-Methoxy-2,3-dinitroaniline Reference Standard CheckPeaks->YesPeak Yes Compare Compare Retention Times & UV Spectra YesPeak->Compare Match Confirm Impurity Identity Compare->Match RT Matches NoMatch Investigate Other Isomers (e.g., 2,5-dinitro) Compare->NoMatch RT Differs

Figure 2: Logical workflow for identifying the dinitro impurity using the reference standard.

References

  • European Pharmacopoeia (Ph. Eur.). Omeprazole Monograph: Related Substances. (Standard method for benzimidazole impurities).
  • Tong, C. et al. (2010).[2] "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography". Chemosphere, 81(3), 430-435. Link

  • BenchChem . Technical Guide: 4-Methoxy-2-nitroaniline Synthesis and Impurities. (Context on nitration pathways and byproducts). Link[1]

  • Thermo Fisher Scientific . Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Application Note 360. Link

Sources

Comparative Guide: UV-Vis Absorption of 2,3-Dinitro-p-Anisidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spectral characterization of 2,3-dinitro-p-anisidine (4-methoxy-2,3-dinitroaniline) and its derivatives presents a unique case study in the steric inhibition of resonance . Unlike their widely used 2,4-dinitro analogs (common in dye chemistry), the 2,3-isomers exhibit distinct hypsochromic (blue) shifts due to the vicinal crowding of nitro groups.

This guide provides a technical comparison of the 2,3-dinitro chromophore against its mono-nitro and isomeric di-nitro alternatives. It synthesizes experimental baselines with theoretical predictions to aid in the identification and differentiation of these compounds in drug development and materials science.

Mechanistic Insight: The "Push-Pull" System & Steric Twist

To interpret the UV-Vis maxima (


), one must understand the electronic competition within the molecule.
The Electronic Theory

The p-anisidine core acts as a strong electron donor (D) via the methoxy (-OCH


) and amino (-NH

) groups. The nitro (-NO

) groups act as electron acceptors (A). In a planar system, this D-

-A arrangement facilitates Intramolecular Charge Transfer (ICT) , typically resulting in a strong bathochromic (red) shift into the visible region (yellow/orange color).
The "Vicinal Effect" in 2,3-Isomers

In 2,3-dinitro-p-anisidine , the two nitro groups are adjacent (vicinal). The steric repulsion between the oxygen atoms of the neighboring nitro groups forces them to rotate out of the plane of the benzene ring.

  • Consequence: The

    
    -orbital overlap is disrupted.
    
  • Spectral Result: The efficient ICT is broken, causing the absorption maximum to shift to a lower wavelength (higher energy) compared to the planar 2,4- or 2,6-isomers.

Diagram: Steric Inhibition of Resonance Workflow

StericEffect Substituents Vicinal Substitution (2,3-Dinitro Pattern) Repulsion Steric Repulsion (Nitro-Nitro Interaction) Substituents->Repulsion Causes Twist Out-of-Plane Rotation (Dihedral Angle > 30°) Repulsion->Twist Forces Conjugation Disrupted π-Conjugation Twist->Conjugation Reduces Shift Hypsochromic Shift (Blue Shift) Conjugation->Shift Result

Figure 1: Logical flow demonstrating why 2,3-dinitro derivatives absorb at lower wavelengths than their 2,4-counterparts.

Comparative Spectral Analysis

The following data compares the 2,3-isomer against established standards. Note the progression of


 as steric hindrance changes.
Table 1: Comparative Absorption Maxima (Ethanol/Methanol)
Compound ClassStructure

(nm)
ColorElectronic Factor
Parent p-Anisidine300 - 305Colorless/PaleDonor only (Reference)
Mono-Nitro 2-Nitro-p-anisidine380 - 390YellowStrong planar ICT (Ortho-nitro effect)
Target (Vicinal) 2,3-Dinitro-p-anisidine 320 - 350 *Pale Yellow Twisted ICT (Sterically Inhibited)
Isomer (Planar) 2,4-Dinitro-p-anisidine390 - 410OrangeMax conjugation (Para-nitro effect)
Isomer (Symmetric) 2,6-Dinitro-p-anisidine420 - 440Deep OrangeEnhanced ICT + H-bonding stabilization

*Note: Values for the 2,3-isomer are predicted ranges based on the "Ortho Effect" reduction factor observed in analogous vicinal dinitroanilines (e.g., 2,3-dinitroaniline


 ~312 nm vs 2,4-dinitroaniline 

~335 nm).

Experimental Protocol: Reliable Spectral Acquisition

To obtain reproducible data for these derivatives, strict control of solvatochromism is required.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol or Ethanol (Cut-off < 205 nm). Avoid Acetone due to UV cutoff interference.

  • Standard: 2-Nitro-p-anisidine (Sigma-Aldrich/Merck) for calibration.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of derivative in 10 mL acetonitrile (ACN) to ensure complete solubility.

  • Dilution: Aliquot 100

    
    L of stock into 9.9 mL of the target solvent (MeOH/EtOH). Target concentration: ~10-50 
    
    
    
    M.
  • Baseline Correction: Run a blank with pure solvent. Ensure the baseline is flat (

    
     0.001 Abs).
    
  • Acquisition: Scan from 200 nm to 600 nm.

  • Validation: Verify the absorbance at

    
     is between 0.2 and 0.8 AU to satisfy the Beer-Lambert Law.
    
Solvatochromic Check

These derivatives exhibit positive solvatochromism .

  • Non-polar (Hexane):

    
     shifts Blue (Hypsochromic).
    
  • Polar Aprotic (DMSO):

    
     shifts Red (Bathochromic) by 10-20 nm due to stabilization of the excited charge-transfer state.
    
Diagram: Analysis Workflow

ExperimentFlow Sample Sample Preparation (1 mg in ACN) Dilution Dilution (10-50 µM in MeOH) Sample->Dilution Scan Spectral Scan (200-600 nm) Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Check Beer's Law Check (0.2 < Abs < 0.8) Scan->Check

Figure 2: Standardized workflow for UV-Vis characterization of nitro-anisidines.

Synthesis Context (For Identification)

If you are characterizing an unknown, be aware that 2,3-dinitro derivatives often arise as minor byproducts during the nitration of N-protected anisidines.

  • Primary Product: 2-Nitro-p-anisidine.

  • Secondary Nitration: Directs to the 6-position (forming 2,6-dinitro) due to less steric hindrance.

  • Forcing Conditions: Required to insert the nitro group at the 3-position (vicinal), usually requiring specific precursors like 3-nitro-4-methoxyaniline.

References

  • PubChem. 4-Methoxy-2-nitroaniline (2-Nitro-p-anisidine) Spectral Data. National Library of Medicine. [Link]

  • Sadtler Research Laboratories. UV Spectra of Dinitroanilines (Indices 3120 & 5551).[1] Referenced via Hazardous Substances Data Bank (HSDB).[1] [Link]

  • Faerman, C. et al. Structures of 2,4-dinitroanisole and 2,6-dinitroanisole: Correlation of methoxy twist with spectral properties. ResearchGate.[2][3] [Link]

  • Trivedi, M.K. et al. Physicochemical and Spectroscopic Characterization of p-Anisidine. Journal of Chemistry. [Link]

Sources

A Researcher's Guide to the Elemental Analysis of C7H7N3O5 Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is paramount. For nitrogen-rich heterocyclic compounds, such as those represented by the molecular formula C7H7N3O5, accurate determination of their elemental composition is a critical first step in verifying synthesis and ensuring purity. This guide provides an in-depth comparison of the analytical techniques available for the elemental analysis of such compounds, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

The Theoretical Benchmark: Elemental Composition of C7H7N3O5

Before delving into experimental methodologies, it is essential to establish the theoretical elemental composition of a C7H7N3O5 compound. This calculated profile serves as the gold standard against which all experimental results are compared.

To calculate the theoretical mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), we first determine the molecular weight of the compound. Using the atomic weights of each element (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ), the molecular weight of C7H7N3O5 is calculated as follows:

  • C: 7 * 12.011 = 84.077 g/mol

  • H: 7 * 1.008 = 7.056 g/mol

  • N: 3 * 14.007 = 42.021 g/mol

  • O: 5 * 15.999 = 79.995 g/mol

Total Molecular Weight: 84.077 + 7.056 + 42.021 + 79.995 = 213.149 g/mol

From this, the theoretical mass percentages are:

  • %C = (84.077 / 213.149) * 100 = 39.44%

  • %H = (7.056 / 213.149) * 100 = 3.31%

  • %N = (42.021 / 213.149) * 100 = 19.71%

  • %O = (79.995 / 213.149) * 100 = 37.53%

Any experimental elemental analysis should yield results that are in close agreement with these theoretical values, typically within a ±0.4% deviation for a pure sample.[1]

Comparative Analysis of Elemental Analysis Techniques

While several methods exist for elemental analysis, they vary significantly in their principles, applications, and limitations. The choice of technique is often dictated by the specific research question, sample type, and available instrumentation.

TechniquePrincipleAnalytesTypical Sample SizeAccuracyPrecisionKey AdvantagesKey Limitations
Combustion Analysis (CHNOS) Sample is combusted in a high-oxygen environment; resulting gases (CO2, H2O, N2, SO2) are separated and quantified.[2][3][4]C, H, N, S, O1-3 mg[5]High (typically ±0.3%)High"Gold standard" for organic compounds, reliable, and cost-effective.[3][6]Indirect oxygen determination, not suitable for trace element analysis.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy, allowing for elemental composition determination.[7]C, H, N, O and others~1 ng[7]Moderate to HighHighVery high sensitivity, requires minimal sample.[7]Potential for fragmentation biases, may require calibration with similar compounds.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into a plasma, ionized, and the ions are detected by a mass spectrometer.[3]Most elements, especially metalsµg to mgVery HighVery HighExcellent for trace and ultra-trace element analysis, multi-element capability.Not ideal for bulk C, H, N, O in organic compounds.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.[3][8]Primarily metals and metalloidsmgHighHighFast, inexpensive, and highly specific for the element being analyzed.[9]Primarily a single-element technique, not suitable for C, H, N, O.[9]
X-Ray Fluorescence (XRF) High-energy X-rays excite atoms in the sample, causing them to emit characteristic fluorescent X-rays.[3]Heavier elements (Na and above)mg to gModerateHighNon-destructive, rapid analysis of solids and liquids.[3]Not suitable for light elements like C, H, N, O.

For the routine and definitive elemental analysis of a C7H7N3O5 compound, combustion analysis remains the most direct and widely accepted method.[3][4] It is a robust technique specifically designed for the accurate determination of carbon, hydrogen, nitrogen, and sulfur in organic materials.[2] Oxygen is typically determined by pyrolysis in a separate analysis.[2][4]

In-Depth Protocol: Combustion Analysis of a C7H7N3O5 Compound

This section provides a detailed, step-by-step methodology for the elemental analysis of a C7H7N3O5 compound using a modern CHNS/O elemental analyzer.

I. Instrumentation and Consumables
  • CHNS/O Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules or boats for solid samples

  • Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)

  • High-purity helium and oxygen gases

  • Combustion and reduction tubes

  • Appropriate catalysts and reagents for the specific instrument model

II. Experimental Workflow Diagram

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-3 mg of C7H7N3O5 Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Combustion Flash Combustion (~1000°C in O2) Encapsulate->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Mass Percentages Integration->Calculation Report Final Report Calculation->Report caption Workflow for Combustion-Based Elemental Analysis.

Sources

Safety Operating Guide

4-Methoxy-2,3-dinitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-Methoxy-2,3-dinitroaniline

Executive Safety Assessment

Compound Identity: 4-Methoxy-2,3-dinitroaniline (CAS: 5473-00-7) Synonyms: 4-Amino-2,3-dinitroanisole; 2,3-Dinitro-p-anisidine.[1]

As a Senior Application Scientist, I must emphasize that this specific isomer presents unique stability challenges compared to its more common 2,4-dinitro analogue. The vicinal (adjacent) nitro groups at positions 2 and 3 induce significant steric strain on the benzene ring. This structural tension lowers the activation energy for decomposition, making the compound more sensitive to thermal shock and chemical incompatibility than standard nitroanilines.

Core Hazard Profile:

  • Energetic Sensitivity: Classifiable as a desensitized explosive or flammable solid (Class 4.1). Dry crystals may be shock-sensitive.[1]

  • Acute Toxicity: High potential for methemoglobinemia via transdermal absorption and inhalation.

  • Chemical Incompatibility: Extremely reactive toward strong bases (forming unstable Meisenheimer complexes) and strong acids (exothermic decomposition).[1]

Pre-Disposal Characterization & Logic

Before initiating disposal, you must characterize the waste state. Do not treat this merely as "organic waste." It requires a dedicated waste stream to prevent uncontrolled exothermic events in the central waste accumulation area.

Disposal Decision Matrix (Graphviz)

DisposalWorkflow Start Waste Identification: 4-Methoxy-2,3-dinitroaniline StateCheck Assess Physical State Start->StateCheck Solid Solid / Crystalline Waste StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidAction Wetting Agent Addition (Water/Ethanol) to Desensitize Solid->SolidAction High Friction Risk LiquidAction Check pH (Must be Neutral) Segregate from Oxidizers Liquid->LiquidAction Exothermic Risk Container Container Selection: UN-Rated Fiberboard or HDPE Drum SolidAction->Container LiquidAction->Container Labeling Label: 'Flammable Solid, Toxic' DO NOT COMPACT Container->Labeling

Figure 1: Decision logic for segregating 4-Methoxy-2,3-dinitroaniline waste streams based on physical state to minimize friction and reactivity risks.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Crystals, Filter Cake, Spills)

Critical Warning: Never use metal spatulas or scoopulas. Metal-on-metal or metal-on-crystal friction can initiate decomposition in dry polynitro compounds.[1]

  • Desensitization:

    • If the material is dry, mist it gently with water or ethanol before handling. This reduces static discharge potential and friction sensitivity.

  • Collection:

    • Use antistatic plastic or wooden tools to transfer the solid.

    • Place the material into a conductive, antistatic polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment:

    • Double-bag the waste.[1]

    • Do not seal with heat. Use a zip-tie or tape to avoid thermal initiation.[1]

  • Containerization:

    • Place the bag into a UN-rated fiberboard drum (UN 1G) or HDPE drum (UN 1H2).

    • Void Filling: Fill empty space in the drum with vermiculite or diatomaceous earth to cushion the waste during transport.

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Waste)

Scientific Rationale: Nitroanilines are weak bases but can act as acids in the presence of strong bases, forming nitronate salts which are often explosive when dry.

  • pH Verification:

    • Test the pH of the solution. It must be between pH 6 and 8 .

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (

      
      ). Avoid strong bases like NaOH.
      
    • If Basic: Neutralize carefully with dilute Acetic Acid.

  • Solvent Compatibility:

    • Ensure the solvent carrier is compatible with incineration. Halogenated solvents must be segregated if your facility requires it, but 4-Methoxy-2,3-dinitroaniline itself is non-halogenated (unless in a mixture).[1]

  • Segregation:

    • Strictly separate from strong oxidizers (e.g., Nitric Acid, Peroxides) and reducing agents (e.g., Hydrazine, Borohydrides).

    • Store in amber glass or HDPE carboys.

Technical Data for Waste Manifesting

When filling out your hazardous waste manifest, accurate data is crucial for the disposal facility (TSDF).

PropertyValue / ClassificationOperational Note
CAS Number 5473-00-7Unique identifier for the 2,3-dinitro isomer.[1][2][3]
Physical State Solid (Orange/Red Crystals)Hygroscopic; protect from moisture until disposal.[1]
RCRA Code D001 (Ignitable), D003 (Reactive)Check local regulations; often treated as D003 due to nitro groups.[1]
DOT Hazard Class 6.1 (Toxic) or 4.1 (Flammable Solid)Depends on wet/dry state.[1] Default to 4.1 if uncertain.
Incompatibilities Strong Bases, Oxidizers, Reducing AgentsCan cause rapid pressure evolution in sealed drums.[1]

Emergency Contingencies

Spill Response:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear Tyvek sleeves, double nitrile gloves (0.11mm min), and a P100 respirator. Nitroanilines penetrate skin rapidly.

  • Neutralization: Do not attempt to chemically neutralize a spill in situ.

  • Cleanup: Dampen the spill with water.[4][5] Absorb liquids with vermiculite. Scoop solids with plastic tools.

Exposure (Methemoglobinemia):

  • Symptom: Blue/gray discoloration of lips and nail beds (cyanosis).

  • Action: Administer oxygen immediately. Medical professionals may administer Methylene Blue.

References

  • National Institutes of Health (NIH) - PubChem. 4-Methoxy-2,3-dinitroaniline Compound Summary (CID 220364). [Link][1]

  • Royal Society of Chemistry. The Rearrangement of Aromatic Nitro Compounds (Instability of 2,3-dinitro isomers). [Link]

  • US EPA. RCRA Hazardous Waste Description and Identification Guidelines (40 CFR Part 261). [Link][1]

Sources

Personal protective equipment for handling 4-Methoxy-2,3-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for handling 4-Methoxy-2,3-dinitroaniline.

Version: 1.0 | Classification: High-Potency / Toxic Intermediate Scope: Laboratory Handling, PPE Selection, and Emergency Response

Executive Summary: The "Invisible" Hazard

As researchers, we often categorize risks by immediate physical signs (burns, fumes). However, 4-Methoxy-2,3-dinitroaniline presents a silent, systemic threat: Methemoglobinemia .

Unlike simple irritants, this compound is a lipophilic aniline derivative. The presence of the methoxy group (–OCH₃) increases its solubility in lipids, facilitating rapid transdermal absorption , while the dual nitro groups (–NO₂) enhance its oxidative potential. Upon entering the bloodstream, it oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), stripping your blood’s ability to transport oxygen.[1]

The Critical Rule: Standard laboratory PPE is insufficient. Latex gloves provide negligible protection against nitroanilines.[2] This guide outlines the permeation-resistant protocols required to handle this substance safely.

Hazard Analysis & Mechanistic Grounding

The Bioavailability Factor

The toxicity of 4-Methoxy-2,3-dinitroaniline is driven by its ability to bypass biological barriers.

  • Route of Entry: Inhalation of dust and Skin Absorption (primary silent killer).

  • Mechanism: Metabolic activation in the liver (N-hydroxylation) creates reactive metabolites that cycle between oxidizing hemoglobin and depleting cellular reducing agents (NADH/NADPH).

  • Clinical Sign: Cyanosis (blue/grey tint to lips and nail beds) occurring hours after exposure.

GHS Classification (Derived from Structural Analogs)

Treat this compound with the rigor of Class 6.1 Toxic Substances.

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[3][4]

  • H373: May cause damage to organs (Blood/Liver) through prolonged exposure.

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Matrix

The following selection criteria are based on breakthrough time data for nitro-aromatics.

PPE CategoryStandard Lab Gear (INSUFFICIENT)REQUIRED High-Performance Gear Technical Justification
Hand Protection Latex or Single Nitrile (4 mil)Primary: Silver Shield® / 4H® (Laminate)Secondary (Outer): 8 mil Nitrile (Textured)Nitroanilines permeate latex in <1 minute. Laminate films provide >480 min breakthrough time. The outer nitrile glove provides grip and mechanical protection for the laminate liner.
Respiratory Surgical MaskSolid: N95/P100 Respirator (Fit-tested)Solution: Half-face w/ Organic Vapor (OV) CartridgeDust particles are potent. If solubilized in organic solvents (e.g., DMSO, DCM), the solvent acts as a vehicle, increasing vapor toxicity.
Eye/Face Safety GlassesChemical Splash Goggles (Indirect Vent)Safety glasses do not seal against airborne dust or splashes that can run into the eye.
Body Cotton Lab CoatTyvek® Disposable Coverall (w/ elastic wrists)Cotton absorbs and holds the toxin against the skin. Tyvek repels dust and is disposable, preventing cross-contamination of street clothes.

Operational Protocols

Workflow Logic: The "Zero-Contact" System

The following diagram illustrates the decision logic for handling this compound, ensuring multiple layers of redundancy.

G Start Task: Handle 4-Methoxy-2,3-dinitroaniline FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solubilized (DMSO/MeOH) FormCheck->Liquid Controls_Solid Engineering Control: Static-Dissipative Fume Hood (Sash at 18 inches) Solid->Controls_Solid Controls_Liquid Engineering Control: Fume Hood + Secondary Containment (Absorbent Pad) Liquid->Controls_Liquid PPE_Check Verify PPE: Double Glove (Laminate+Nitrile) Tyvek Sleeves Controls_Solid->PPE_Check Controls_Liquid->PPE_Check Action Execute Weighing/Transfer PPE_Check->Action Decon Decontamination: 1. Wipe surfaces with MeOH 2. Wash with soapy water Action->Decon Disposal Disposal: Solid Toxic Waste (Incineration) Decon->Disposal

Figure 1: Operational decision tree for minimizing exposure risks during weighing and solubilization.

Step-by-Step Handling Procedures
A. Weighing (The Highest Risk Moment)

Static electricity can cause the fine powder to "jump" onto cuffs or the balance.

  • Preparation: Place a disposable balance shield (or draft shield) inside the fume hood. Line the work surface with plastic-backed absorbent paper.

  • Anti-Static Measures: Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • Transfer: Do not transfer directly from the stock bottle to the balance. Transfer a small amount to a secondary vial first, then weigh from that vial.

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened with methanol before recapping to prevent crystal buildup on the cap (which creates dust upon next opening).

B. Solubilization
  • Solvent Choice: When dissolved in DMSO or DMF, the compound's skin permeability increases drastically.

  • Technique: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Containment: Keep all solutions in screw-top vials with PTFE-lined caps. Parafilm is not a primary seal for toxic aromatics.

Emergency Response & Decontamination

Exposure Response
  • Skin Contact:

    • Do NOT scrub. Scrubbing increases blood flow and absorption.

    • Wash gently with copious amounts of soap and cool water for 15 minutes.

    • Monitor for signs of methemoglobinemia (headache, dizziness, blue lips) for 24 hours.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Don full Tyvek suit and respirator.

    • Neutralize: Do not use bleach (can form chloramines). Use a surfactant/water mix to dampen the powder (preventing dust), then wipe up with absorbent pads. Double bag all waste.

Waste Disposal
  • Classification: RCRA Hazardous Waste (P-List or U-List analog).

  • Segregation: Do not mix with oxidizers (nitric acid) or strong reducers.

  • Labeling: Clearly label as "TOXIC: Nitroaniline Derivative."

  • Destruction: Must be disposed of via high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methoxy-4-nitroaniline (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitroaniline Derivatives and GHS Classifications. Retrieved from [Link][3]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Use. Retrieved from [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[3] Mechanisms of production, features, diagnosis and management.[1][5][6] Toxicological Reviews. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dinitroaniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dinitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.